molecular formula C35H36N2O3 B1226379 2-Anilino-6-dibutylamino-3-methylfluoran CAS No. 89331-94-2

2-Anilino-6-dibutylamino-3-methylfluoran

Cat. No.: B1226379
CAS No.: 89331-94-2
M. Wt: 532.7 g/mol
InChI Key: XAAILNNJDMIMON-UHFFFAOYSA-N
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Description

2-Anilino-6-dibutylamino-3-methylfluoran, also known as this compound, is a useful research compound. Its molecular formula is C35H36N2O3 and its molecular weight is 532.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2'-anilino-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
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InChI

InChI=1S/C35H36N2O3/c1-4-6-19-37(20-7-5-2)26-17-18-29-33(22-26)39-32-21-24(3)31(36-25-13-9-8-10-14-25)23-30(32)35(29)28-16-12-11-15-27(28)34(38)40-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAILNNJDMIMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029817
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
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Molecular Weight

532.7 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
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CAS No.

89331-94-2
Record name 6′-(Dibutylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name 2-Anilino-3-methyl-6-(dibutylamino)fluoran
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one-6'-(dibutylamino)-3'-methyl-2'-(phenylamino)-
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Record name 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)spiro[isobenzofuran-1(3H),9-(9H)-xanthen]-3-one
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dibutylamino)-3'-methyl-2'-(phenylamino)
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Record name 2-ANILINO-3-METHYL-6-(DIBUTYLAMINO)FLUORAN
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Foundational & Exploratory

Synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran, a fluoran-based leuco dye commonly used in thermal paper and other color-changing applications. The synthesis is a two-step process involving a condensation reaction to form a phthalide intermediate, followed by a cyclization reaction to yield the final fluoran structure. This document details the experimental protocols, quantitative data from various synthetic approaches, and a workflow for the synthesis and purification of the target compound.

Synthesis Pathway

The synthesis of this compound proceeds through two key chemical transformations:

  • Condensation: The reaction begins with the acid-catalyzed condensation of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid with 4-Methoxy-2-methyldiphenylamine in the presence of concentrated sulfuric acid. This step forms a phthalide intermediate.

  • Cyclization: The intermediate is then treated with a base in an organic solvent to induce intramolecular cyclization, forming the final spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one ring system of the fluoran dye.

Synthesis_Pathway Synthesis Pathway of this compound Reactant1 2-[4-(Dibutylamino)-2- hydroxybenzoyl]benzoic acid Intermediate Phthalide Intermediate Reactant1->Intermediate H2SO4 (conc.) 0-30 °C Reactant2 4-Methoxy-2-methyldiphenylamine Reactant2->Intermediate Product This compound Intermediate->Product Base (e.g., NaOH) Solvent (e.g., Toluene) Heat

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from various patented procedures. Researchers should adapt these methods based on laboratory conditions and safety protocols.

Step 1: Synthesis of the Phthalide Intermediate
  • Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer and a cooling system, carefully add concentrated sulfuric acid (96% or higher).

  • Addition of Reactants: Cool the sulfuric acid to 0-10 °C. To the cooled acid, slowly add 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid. Once dissolved, add 4-methoxy-2-methyldiphenylamine portion-wise, maintaining the temperature between 0-30 °C. The molar ratio of the benzoic acid derivative to the diphenylamine derivative should be approximately 1:1 to 1:1.2.

  • Reaction: Stir the mixture at the specified temperature for a period ranging from a few hours to 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a vessel containing ice water with vigorous stirring. This will cause the phthalide-containing product to precipitate.

  • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water until the filtrate is neutral. The resulting paste contains the phthalide intermediate.

Step 2: Cyclization to this compound
  • Reaction Setup: Transfer the phthalide-containing paste to a reaction vessel with a reflux condenser and a stirrer. Add an organic solvent such as toluene.

  • Base Addition: To this mixture, add an aqueous solution of a base, such as sodium hydroxide. The amount of base should be sufficient to neutralize any residual acid and to catalyze the cyclization. Some protocols suggest maintaining a strongly basic medium (pH > 10).

  • Cyclization Reaction: Heat the mixture to a temperature between 80-160 °C (refluxing toluene is common) and stir for 1-5 hours. Monitor the disappearance of the intermediate by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature or below (e.g., 20 °C) to induce crystallization of the product. Collect the crystals by filtration, wash with water and then with a small amount of a suitable organic solvent like methanol.

  • Drying: Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from solvents such as methanol or chlorobenzene.

Quantitative Data

The following table summarizes the quantitative data from different synthesis examples found in the patent literature.

ParameterExample 1Example 2Example 3
Condensation Temp. 0-5 °C10-20 °C~7 °C
Condensation Time 20 hours2-20 hours1 hour
Cyclization Temp. 90-100 °C (Reflux)90-100 °C (Reflux)85-90 °C
Cyclization Time 3 hours2-4 hours1.5 hours
Cyclization Base Sodium HydroxideSodium HydroxideSodium Hydroxide
Cyclization Solvent Toluene/WaterToluene/WaterToluene/Water
Yield 83.95%79.6% - 81%High Yield (not specified)
Melting Point (°C) 183.9-184.5183-184.1179-186
Purity (HPLC) >99.5%>99.5%Not specified

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Experimental Workflow for Synthesis and Purification Start Start: Reactants and Reagents Condensation Step 1: Condensation Reaction (H2SO4) Start->Condensation Precipitation Precipitation in Ice Water Condensation->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Intermediate Phthalide Intermediate Filtration1->Intermediate Cyclization Step 2: Cyclization Reaction (Base, Solvent, Heat) Intermediate->Cyclization Crystallization Crystallization Cyclization->Crystallization Filtration2 Filtration and Washing Crystallization->Filtration2 Drying Drying Filtration2->Drying Purification Optional: Recrystallization Drying->Purification FinalProduct Final Product: This compound Drying->FinalProduct Purification->FinalProduct Analysis Characterization (TLC, HPLC, MP, Spectroscopy) FinalProduct->Analysis

Caption: General workflow from synthesis to characterization.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons in the range of 6.5-8.0 ppm.

    • A singlet for the methyl group attached to the xanthene ring.

    • Multiplets for the butyl chains of the dibutylamino group, including triplets for the terminal methyl groups and multiplets for the methylene groups.

    • A signal for the N-H proton of the anilino group.

  • ¹³C NMR: The carbon NMR would show a large number of signals corresponding to the 35 carbon atoms in the molecule, with distinct regions for the sp² hybridized aromatic and carbonyl carbons, and the sp³ hybridized carbons of the alkyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

    • The C=O stretch of the lactone carbonyl group (around 1760 cm⁻¹).

    • C-N stretching vibrations.

    • C-O-C stretching of the ether linkages in the xanthene core.

    • Aromatic C-H and C=C stretching vibrations.

    • N-H stretching of the secondary amine.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (532.67 g/mol ). The fragmentation pattern would likely involve cleavage of the butyl groups and fragmentation of the fluoran core.

For confirmation of identity and purity, it is essential to perform these analytical techniques on the synthesized product and compare the data with a reference standard if available. High-performance liquid chromatography (HPLC) is also a crucial technique for assessing the purity of the final compound.

In-Depth Technical Guide: 2-Anilino-6-dibutylamino-3-methylfluoran (CAS 89331-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Anilino-6-dibutylamino-3-methylfluoran, also known by its CAS number 89331-94-2 and common trade name ODB-2. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, mechanism of action, and key applications, adhering to stringent data presentation and visualization standards.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the fluoran class of leuco dyes. These dyes are notable for their ability to switch between a colorless (leuco) form and a colored form in response to environmental changes. In its isolated state, it typically appears as a white to off-white crystalline powder.[1][2]

The fundamental structure consists of a spiro linkage between an isobenzofuranone moiety and a xanthene ring system, which is further substituted with dibutylamino, methyl, and anilino groups. The molecular formula for this compound is C₃₅H₃₆N₂O₃ .[3]

Key Identifiers:

  • Chemical Name: 2'-Anilino-6'-(dibutylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

  • CAS Number: 89331-94-2[3]

  • Common Synonyms: ODB-2, 2-Anilino-3-methyl-6-(di-n-butylamino)fluoran, Black 2[4]

  • Molecular Weight: 532.68 g/mol [3]

  • InChI Key: XAAILNNJDMIMON-UHFFFAOYSA-N

  • Canonical SMILES: CCCCN(CCCC)c1ccc2c(c1)Oc3cc(c(cc3C24c5ccccc5C(=O)O4)Nc6ccccc6)C[3]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized below. This data is critical for its application in various formulations, particularly in thermal imaging systems.

PropertyValueReference(s)
Physical Appearance White to off-white powder/crystal[1][2]
Melting Point 182 - 187 °C[1]
Boiling Point 704.5 ± 60.0 °C (Predicted)
Density 1.23 ± 0.1 g/cm³ (Predicted)
Water Solubility 1.61 - 21 µg/L at 20°C (Practically Insoluble)
Solubility Profile Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.
Purity (Typical) ≥ 99.0% (by HPLC)[1][2]
Loss on Drying ≤ 0.3%[1][2]
pKa (Predicted) 4.53 ± 0.20
LogP (Predicted) 4.66 at 20°C

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of high-purity this compound, adapted from established patent literature. This two-stage process involves an acid-catalyzed condensation followed by a base-mediated cyclization.

Materials:

  • 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid (Reactant 1)

  • 4-methoxy-2-methyldiphenylamine (Reactant 2)

  • Concentrated Sulfuric Acid (96% or higher)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (e.g., 28.8%)

  • Ice water

Protocol:

  • Step 1: Acid-Catalyzed Condensation a. In a suitable reaction vessel, slowly add 1.0 mole equivalent of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid to concentrated sulfuric acid, maintaining the temperature between 0-30°C with stirring until dissolved. b. To this solution, gradually add 1.0 to 1.2 mole equivalents of 4-methoxy-2-methyldiphenylamine over a period of 1 hour. c. Continue to stir the reaction mixture at a controlled temperature (e.g., 7°C) for approximately 30 hours. d. Upon completion, pour the reaction mixture into a larger vessel containing ice water (approx. 500 g per mole of reactant) to precipitate the intermediate product. e. Collect the solid precipitate by filtration and wash thoroughly with water.

  • Step 2: Base-Mediated Cyclization and Purification a. Transfer the filtered paste (the phthalide-containing intermediate) into a reactor containing toluene (approx. 300 mL per mole). b. Gradually add a concentrated aqueous solution of sodium hydroxide to neutralize any residual acid. c. Add an additional 0.2-0.4 moles of NaOH per mole of the initial benzoic acid reactant to catalyze the cyclization. d. Heat the biphasic mixture to 80-100°C and maintain under reflux with vigorous stirring for 1-3 hours to facilitate the ring-closing reaction. e. After cooling, separate the aqueous and organic (toluene) layers. f. Wash the organic layer with water, then cool it to induce crystallization of the final product. g. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting product is high-purity this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

The diagram below illustrates the key stages in the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Reactants Reactant 1: 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid Reactant 2: 4-methoxy-2-methyldiphenylamine Condensation Step 1: Condensation - Solvent: Conc. H₂SO₄ - Temp: 0-30°C - Time: ~30h Reactants->Condensation Precipitation Precipitation - Quench in ice water Condensation->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Cyclization Step 2: Cyclization - Solvents: Toluene / aq. NaOH - Temp: 80-100°C (Reflux) - Time: 1-3h Filtration1->Cyclization Crystallization Crystallization & Purification Cyclization->Crystallization FinalProduct Final Product: This compound Crystallization->FinalProduct

Caption: Key stages in the synthesis of CAS 89331-94-2.

Mechanism of Action: Leuco Dye Color Transformation

This compound functions as a leuco dye. Its mechanism of action involves a reversible, acid-catalyzed equilibrium between its colorless lactone form and its colored, open-ring zwitterionic/quinoidal form. The application of heat in thermal paper systems facilitates this reaction in the presence of an acidic developer.

G Color Transformation Mechanism cluster_leuco Colorless Leuco Form (Lactone) cluster_colored Black Colored Form (Quinoid) Leuco Structure A (Closed Spiro Lactone Ring) - Absorbs in UV - Stable Colored Structure B (Open Zwitterionic Ring) - Extended π-conjugation - Absorbs in Visible Spectrum Leuco->Colored + Acid (Developer) + Heat Colored->Leuco - Acid / + Base - Cooling

Caption: Reversible equilibrium of the leuco dye.

Applications and Significance

The primary application of this compound is as a color former in thermal and carbonless copy paper.[4][5]

  • Thermal Paper: In thermal printing, a coating containing the leuco dye, a developer (like bisphenol A or a substitute), and a sensitizer is applied to paper. When a thermal print head applies heat, the components melt, allowing the dye and developer to react, which opens the lactone ring and produces an intense black image.[5] The compound is valued for its high thermal sensitivity and excellent image stability.[1]

  • Carbonless Copy Paper: It is also used in carbonless paper systems, where microcapsules containing the dye are ruptured by the pressure of writing, releasing the dye to react with a developer coating on the sheet below.[5]

  • Emerging Research Areas: The compound's unique photophysical properties, such as its strong light absorption in the colored state and thermochromism, make it a candidate for research in advanced materials.[6] This includes light-driven phase change materials for thermal energy storage and smart windows.[6] There is also exploratory research into its use as a fluorescent dye in biological imaging and its potential role in photodynamic therapy, though these applications are less established.[7]

Safety and Handling

This compound is classified as harmful to aquatic life with long-lasting effects. It is essential to avoid its release into the environment. Standard laboratory personal protective equipment, including gloves and safety goggles, should be worn during handling to minimize exposure. Store the compound in a cool, dark, and dry place, sealed from air.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Physical and chemical properties of Black N-102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Black N-102, a fluoran-based leuco dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound for their work.

Core Compound Information

Black N-102, scientifically known as 7-Anilino-3-diethylamino-6-methyl fluoran, is a synthetic organic compound widely utilized as a color former in thermochromic and pressure-sensitive recording materials. Its ability to undergo a reversible color change upon exposure to heat or an acidic developer makes it a key component in applications such as thermal paper, carbonless copy paper, and various indicator technologies.

Physical Properties

The physical characteristics of Black N-102 are summarized in the table below. These properties are crucial for determining its suitability in various applications and for developing appropriate handling and processing procedures.

PropertyValue
Appearance White to off-white or light gray powder/crystal
Melting Point 195-197 °C
Boiling Point 673.9 ± 55.0 °C (Predicted)
Density 1.30 ± 0.1 g/cm³ (Predicted)
Solubility Insoluble in water. Soluble in organic solvents.

Chemical Properties

The chemical properties of Black N-102 are centered around its identity as a leuco dye. The defining characteristic is the presence of a lactone ring within its fluoran structure, which can be reversibly opened. This structural change is the basis for its color-changing behavior.

PropertyValue/Description
Chemical Name 7-Anilino-3-diethylamino-6-methyl fluoran
CAS Number 29512-49-0
Molecular Formula C₃₁H₂₈N₂O₃
Molecular Weight 476.57 g/mol
IUPAC Name 2'-anilino-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1,9'-xanthen]-3-one
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.
Reactivity The lactone ring is susceptible to opening in the presence of an acid or upon heating, leading to the formation of a colored zwitterionic structure.

Experimental Protocols

While specific experimental protocols for the determination of every property of Black N-102 are not publicly available, the following are general, standardized methodologies that are typically employed for characterizing such compounds.

Determination of Melting Point

The melting point of a solid crystalline substance like Black N-102 is typically determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of Black N-102 is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The solubility of Black N-102 in various solvents can be determined by the equilibrium solubility method.

Methodology:

  • An excess amount of Black N-102 is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of Black N-102 in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis (UV-Vis)

UV-Vis spectroscopy is used to characterize the electronic absorption properties of Black N-102 in both its colorless and colored forms.[1]

Methodology:

  • A dilute solution of Black N-102 in a suitable organic solvent (e.g., acetone or acetonitrile) is prepared.

  • The UV-Vis absorption spectrum of the solution is recorded to observe the absorption maxima in its colorless (lactone) form.

  • A small amount of an acid (e.g., trifluoroacetic acid) is added to the solution to induce the color change.

  • The UV-Vis absorption spectrum of the resulting colored solution is recorded to determine the absorption maximum of the colored (zwitterionic) form.[1]

Thermochromic Mechanism and Visualization

The thermochromic behavior of Black N-102 is a result of a reversible equilibrium between its colorless lactone form and its colored zwitterionic form. This transition is typically facilitated by a developer (a weak acid) and a solvent or matrix that allows for the interaction upon a change in temperature.

At low temperatures, Black N-102 exists in its stable, colorless lactone form where the central carbon of the spiro system is sp³ hybridized, isolating the chromophoric systems of the molecule. Upon heating, the developer donates a proton to the lactone ring, causing it to open. This leads to the formation of a highly conjugated, planar zwitterionic structure with an sp² hybridized central carbon. This extended conjugation allows the molecule to absorb visible light, resulting in the appearance of a black color. The process is reversible, and upon cooling, the lactone ring reforms, and the compound returns to its colorless state.

The following diagram illustrates this fundamental mechanism.

Thermochromic_Mechanism cluster_colorless Colorless State (Low Temperature) cluster_colored Colored State (High Temperature) Colorless Black N-102 (Lactone Form) - Closed Lactone Ring - sp³ Spiro Carbon - Non-planar - No Visible Light Absorption Colored Black N-102 (Zwitterionic Form) - Open Lactone Ring - sp² Spiro Carbon - Planar, Conjugated System - Absorbs Visible Light Colorless->Colored + Heat + Acid Developer Colored->Colorless - Heat (Cooling)

Caption: Reversible thermochromic mechanism of Black N-102.

References

Solubility Profile of ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODB-2, chemically known as 2-Anilino-6-dibutylamino-3-methylfluoran (CAS No. 89331-94-2), is a fluoran leuco dye. Primarily utilized as a color former in thermal and carbonless paper, its solubility characteristics in various organic solvents are crucial for its application in diverse fields, including potential use in drug delivery systems and other advanced materials. This technical guide provides a comprehensive overview of the solubility of ODB-2 in common organic solvents, based on currently available data.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonym ODB-2
CAS Number 89331-94-2
Molecular Formula C₃₅H₃₆N₂O₃
Molecular Weight 532.68 g/mol
Appearance White to off-white powder
Melting Point 179-184 °C

Solubility of ODB-2 in Organic Solvents

Precise quantitative solubility data for ODB-2 in a wide range of organic solvents remains limited in publicly accessible literature. However, qualitative and semi-quantitative data provide valuable insights into its solubility profile.

Qualitative Solubility Data

ODB-2 is generally described as being extremely well soluble in organic solvents. The following table summarizes the available qualitative solubility information.

SolventSolubility Description
N,N-Dimethylformamide (DMF)Very soluble
MethanolSoluble
Glacial Acetic AcidSparingly soluble
ChloroformVery slightly soluble
WaterPractically insoluble
Semi-Quantitative Solubility Data

A single semi-quantitative data point has been reported in a non-standard solvent system:

Solvent SystemTemperatureSolubility
Standard Fat20 °C139.2 mg / 100g

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for a commonly accepted and robust method for determining the solubility of a compound like ODB-2 in organic solvents: the Saturation Shake-Flask Method .

Principle

An excess amount of the solid compound (solute) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • ODB-2 (analytical standard)

  • Organic solvents (analytical grade, e.g., DMSO, ethanol, methanol, acetonitrile)

  • Volumetric flasks

  • Erlenmeyer flasks with airtight stoppers

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of the Sample: Add an excess amount of ODB-2 to a series of Erlenmeyer flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Addition of Solvent: Accurately add a known volume of the desired organic solvent to each flask.

  • Equilibration: Tightly seal the flasks to prevent solvent evaporation. Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the flasks to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved microparticles.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of ODB-2 in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of ODB-2 of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of ODB-2 in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample from calibration curve) x (Dilution factor)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of ODB-2.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess ODB-2 to flask start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-48 hours) add_solvent->equilibrate sediment Sedimentation or Centrifugation equilibrate->sediment withdraw Withdraw supernatant sediment->withdraw filter Filter with syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze end End analyze->end logical_relationship cluster_final_state Final State (Colored) odb2_leuco ODB-2 (Leuco form) heat Heat Application odb2_leuco->heat developer Acidic Developer developer->heat colored_form ODB-2 (Colored form) heat->colored_form

The Invisible Ink Revolution: An In-depth Technical Guide to the Discovery and History of Fluoran-Based Leuco Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoran-based leuco dyes, a class of organic compounds capable of reversibly switching between a colorless and a colored state, have become indispensable in a multitude of applications, most notably in thermal printing and carbonless copy paper. This technical guide delves into the rich history of their discovery, the fundamental chemistry governing their color-changing properties, and the key experimental methodologies for their synthesis and characterization. We will explore the pioneering work that led to their commercialization, detail the synthesis of iconic fluoran leuco dyes, and present a comparative analysis of their spectroscopic properties. This guide is intended to be a comprehensive resource for researchers and professionals interested in the chemistry and application of these versatile chromogenic materials.

A Historical Perspective: From Accidental Discovery to Widespread Application

The story of fluoran-based leuco dyes is intrinsically linked to the development of modern office technologies. While the synthesis of the parent fluoran ring system was known, the targeted development of fluoran compounds as functional leuco dyes gained momentum with the invention of carbonless copy paper.

In 1953, chemists Lowell Schleicher and Barry Green, working at the National Cash Register Corporation (NCR), developed and patented a revolutionary "no carbon required" (NCR) paper.[1][2] This invention utilized microencapsulated leuco dyes that would rupture upon the application of pressure, reacting with an acidic developer on a receiving sheet to produce a colored mark.[1] One of the earliest and most widely used leuco dyes in this groundbreaking technology was Crystal Violet Lactone , a triphenylmethane-based dye that, while not a fluoran in the strictest sense, laid the groundwork for the adoption of lactone-based leuco dyes.

The success of carbonless copy paper spurred further research into other classes of leuco dyes with improved color diversity and stability. Fluoran-based leuco dyes, with their versatile spiro[isobenzofuran-1,9'-xanthen]-3-one core structure, emerged as a particularly promising family of compounds.[3] The ability to produce a true black color, a significant challenge with other dye classes, was a major breakthrough for fluoran chemistry and solidified their commercial importance.[4]

The Chemistry of Color: The Lactone Ring-Opening Mechanism

The remarkable color-changing ability of fluoran-based leuco dyes is governed by a reversible, acid-catalyzed ring-opening and closing of a lactone moiety.

  • Colorless (Leuco) Form: In their neutral, non-activated state, fluoran dyes exist in a colorless or faintly colored form. The central carbon of the spiro system is sp³-hybridized, which isolates the chromophoric regions of the molecule and prevents the formation of an extended conjugated π-system.[3]

  • Colored Form: In the presence of an acidic developer (such as bisphenol A or other phenolic resins), the lactone ring is protonated and subsequently opens. This structural transformation results in the formation of a highly conjugated, planar quinoid structure.[3] The extended π-electron system allows for the absorption of visible light, resulting in the appearance of a vibrant color. The specific color produced is determined by the substituents on the xanthene portion of the molecule.

This reversible equilibrium is the cornerstone of the functionality of fluoran leuco dyes in various applications.

Quantitative Spectroscopic Data of Representative Fluoran Leuco Dyes

The color and intensity of fluoran-based leuco dyes can be quantified by their UV-Vis spectroscopic properties, specifically their maximum absorption wavelength (λmax) and molar extinction coefficient (ε). The following table summarizes these properties for a selection of fluoran dyes.

Dye Name/DesignationColorFormSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)
LD01 RedLeucoMEK< 350Not specified
ColoredMEK with 1% TFA604~2.2 x 104[5]
LD02 RedLeucoMEK< 350Not specified
ColoredMEK with 1% TFA608~1.4 x 104[5]
ODB-2 BlackLeucoTolueneNot specifiedNot specified
Colored-Deep Blue/BlackNot specified
Crystal Violet Lactone VioletLeuco-ColorlessNot specified
ColoredAcidic solutionIntense VioletNot specified

Experimental Protocols: Synthesis of Key Fluoran Leuco Dyes

The synthesis of fluoran-based leuco dyes typically involves the condensation of a substituted 2-benzoylbenzoic acid (a keto acid) with a substituted phenol or aniline derivative in the presence of a strong acid catalyst.

General Synthesis of a Fluoran Leuco Dye

A common synthetic route involves the reaction of a keto acid with an aminophenol derivative in the presence of a dehydrating agent like sulfuric acid.[6]

Reactants:

  • 2-(4-Dialkylamino-2-hydroxybenzoyl)benzoic acid (Keto Acid)

  • Substituted N,N-Dialkylaniline or similar nucleophile

  • Concentrated Sulfuric Acid (Catalyst and Dehydrating Agent)

Procedure:

  • The keto acid and the substituted aniline are dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • The reaction mixture is stirred and allowed to slowly warm to room temperature.

  • The mixture is then heated to a specific temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured into a mixture of ice and water to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).

Detailed Synthesis of Crystal Violet Lactone

Crystal Violet Lactone, while technically a triphenylmethane dye, is a foundational leuco dye whose synthesis illustrates the principles of lactone ring formation.

Reactants:

  • p-Dimethylaminobenzaldehyde

  • Urea

  • Dimethylaniline

  • m-Dimethylaminobenzoic acid

  • Concentrated Sulfuric Acid

  • Hydrogen Peroxide (Oxidizing Agent)

  • Copper Sulfate (Catalyst)

Procedure:

  • Schiff Base Formation: p-Dimethylaminobenzaldehyde is reacted with urea in the presence of concentrated sulfuric acid to form a Schiff base.[7]

  • Urea Intermediate Formation: The Schiff base is then reacted with dimethylaniline to form a urea intermediate.[7]

  • Colorless Crystal Violet Formation: The urea intermediate is reacted with m-dimethylaminobenzoic acid to generate the colorless lactone form of crystal violet.[7]

  • Oxidation: The colorless crystal violet is then oxidized, for example, using hydrogen peroxide with a copper sulfate catalyst, to yield the final Crystal Violet Lactone product.[7]

Synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2)

This black leuco dye is a commercially significant example of a fluoran dye.

Reactants:

  • 2-Methyl-4-methoxydiphenylamine

  • 4-Dibutylamino keto acid

  • Concentrated Sulfuric Acid (93-98%)

Procedure:

  • 2-Methyl-4-methoxydiphenylamine and 4-dibutylamino keto acid are reacted in concentrated sulfuric acid at a controlled temperature of 10-20°C for 2-20 hours.[8]

  • The reaction solution is poured into ice water to solidify the condensate.[8]

  • The condensate is filtered and then treated with a 30% sodium hydroxide solution to a pH greater than 10 to induce neutralization and cyclization.[8]

  • The mixture is refluxed at 90-100°C.[8]

  • Upon cooling to 20°C, the product crystallizes and is collected by filtration to yield this compound.[8]

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis and function of fluoran-based leuco dyes.

G Figure 1: General Synthesis of a Fluoran Leuco Dye reactant1 Keto Acid (e.g., 2-(4-Dialkylamino-2- hydroxybenzoyl)benzoic acid) intermediate Condensation Intermediate reactant1->intermediate reactant2 Substituted Aniline (or Phenol derivative) reactant2->intermediate catalyst H₂SO₄ (conc.) (Catalyst) catalyst->intermediate product Fluoran Leuco Dye (Colorless) intermediate->product Cyclization (-H₂O)

Figure 1: General Synthesis of a Fluoran Leuco Dye

G Figure 2: Color-Switching Mechanism of Fluoran Leuco Dyes leuco Fluoran Leuco Dye (Colorless, Lactone Form) Spiro C is sp³ colored Colored Form (Quinoid Structure) Extended Conjugation Spiro C is sp² leuco->colored + H⁺ (Acid) Lactone Ring Opening colored->leuco - H⁺ (Base/Heat) Lactone Ring Closing acid Acid (e.g., Bisphenol A) acid->leuco base Base / Heat base->colored

Figure 2: Color-Switching Mechanism of Fluoran Leuco Dyes

Conclusion and Future Outlook

From their pivotal role in the development of carbonless copy paper to their continued importance in thermal printing and emerging applications in sensing and imaging, fluoran-based leuco dyes have a rich history and a promising future. The ability to fine-tune their color and properties through synthetic modification ensures their continued relevance. Future research in this field is likely to focus on the development of fluoran dyes with enhanced stability, novel activation mechanisms (e.g., light or specific analytes), and applications in advanced materials and biomedical diagnostics. The foundational work of early pioneers in this field has paved the way for a vibrant and evolving area of color chemistry.

References

The Chromophoric Versatility of Substituted Fluoran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted fluoran compounds, a class of leuco dyes, are renowned for their remarkable ability to undergo significant and often reversible color changes in response to external stimuli. This comprehensive technical guide delves into the core principles governing the chromophoric properties of these compounds, offering insights into their synthesis, the mechanisms of their color transitions, and their applications, with a particular focus on their relevance to scientific research and drug development.

Core Principles of Fluoran Chromism

The fundamental principle behind the chromophoric behavior of fluoran dyes lies in the reversible isomerization between a colorless lactone form and a colored, zwitterionic quinoid form.[1][2][3] This structural transformation is triggered by various external stimuli, leading to distinct chromic phenomena. In its ground state, the fluoran molecule typically exists in a closed-ring, non-planar spirolactone structure, which is colorless due to the lack of an extended conjugated π-electron system.[2][3] Upon stimulation, the lactone ring cleaves, leading to the formation of a planar, conjugated quinoid structure that absorbs light in the visible spectrum, thereby appearing colored.[1][2][3] The specific color and intensity are highly dependent on the substitution pattern on the fluoran backbone.

Stimuli-Responsive Chromophoric Properties

Thermochromism

Thermochromism is the reversible change in color as a function of temperature. In fluoran-based systems, this is typically achieved by combining the fluoran dye with a color developer (an acidic compound) and a low-melting solvent.[4][5] At low temperatures, the components form a solid-state complex where the acidic developer induces the opening of the lactone ring, resulting in a colored state.[6] As the temperature increases and the solvent melts, the interaction between the dye and the developer is disrupted, allowing the fluoran to revert to its colorless lactone form.[4][5] Electron-donating substituents on the fluoran structure have been shown to induce greater thermochromic effects.[7] Some novel fluorans substituted with a phenolic moiety exhibit intrinsic thermochromism without the need for an external developer.[8][9]

Photochromism

Photochromism involves a reversible color change induced by light. While spiropyrans and diarylethenes are more common examples of photochromic compounds, certain fluoran derivatives also exhibit this property.[10] The absorption of UV light can trigger the ring-opening of the spirolactone to the colored quinoid form. The reverse reaction, the ring-closure back to the colorless state, can be induced by visible light or can occur thermally.

Halochromism

Halochromism refers to the color change in response to a change in pH.[11] Fluoran dyes are classic examples of halochromic compounds. In the presence of an acid (proton donor), the lactone ring opens to form the colored cationic quinoid structure.[1][12] Conversely, in a basic or neutral medium, the molecule reverts to its colorless, closed-ring form. This pH-sensitive color change is a direct consequence of the acid-base equilibrium of the fluoran molecule.

Solvatochromism

Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent.[13] This effect arises from the differential solvation of the ground and excited states of the dye molecule.[13][14] The polarity of the solvent can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the fluoran dye, thus affecting the wavelength of absorbed light.[15][16] For instance, some fluorinated benzothiadiazole compounds linked to tetraphenylethenes have demonstrated remarkable solvatochromic properties.[15]

Quantitative Spectroscopic Data of Substituted Fluorans

The following tables summarize key spectroscopic data for selected substituted fluoran compounds, providing a comparative overview of their chromophoric properties.

Compound/SystemStimulusColorless State (λmax)Colored State (λmax)Molar Extinction Coefficient (ε) of Colored State (M⁻¹cm⁻¹)Reference
LD01 in MEK1% Trifluoroacetic Acid (TFA)< 350 nm604 nm~2.2 x 10⁴[1][17]
LD02 in MEK1% Trifluoroacetic Acid (TFA)< 350 nm608 nm~1.4 x 10⁴[1][17]
2′-anilino-6′-di-n-butylaminospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3-one with phenolic developersTemperature---[6]
Quinazolinone-substituted fluoransAcidic compoundsColorlessColored-[12]
Oxidized fluoran derivatives in electrolytic solutionElectrical StimuliColorlessYellow-[2]

Experimental Protocols

Synthesis of Fluoran Dyes

A common synthetic route to fluoran compounds involves the condensation reaction of a 2-aroylbenzoic acid derivative with a substituted phenol or aniline in the presence of a strong acid catalyst, such as sulfuric acid.[12][18]

Example: Synthesis of 9'-Diethylamino-3'-(3-hydroxyphenyl)benzo[a]fluoran [9]

  • Preparation of the Keto Acid: 2'-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid is a key intermediate.

  • Condensation: The keto acid is reacted with a suitable phenol, for instance, 6-bromo-2-naphthol.

  • Suzuki Coupling: A subsequent Suzuki coupling reaction with 3-hydroxyphenylboronic acid can introduce the phenolic moiety.

Characterization and Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Prepare a dilute solution (e.g., 10⁻⁵ M) of the fluoran dye in a suitable solvent (e.g., methyl ethyl ketone (MEK)).[1][17]

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λmax) of the colorless (leuco) form.[1][17]

  • To induce the colored form (for halochromic analysis), add a small amount of an acid, such as 1% trifluoroacetic acid (TFA), to the solution.[1][17]

  • Record the absorption spectrum of the colored solution to determine its λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.[1]

FT-IR Spectroscopy:

  • Acquire the FT-IR spectrum of the fluoran compound in its solid state (e.g., using a KBr pellet) or in solution.

  • Key vibrational bands to observe include the characteristic lactone carbonyl stretch (around 1750 cm⁻¹) in the colorless form, which disappears or shifts upon ring-opening to the colored form.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the synthesized fluoran compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The chemical shifts of protons and carbons, particularly those near the spiro-carbon, will differ significantly between the closed and open forms.[18]

Signaling Pathways and Experimental Workflows

Mechanism of Chromism in Fluoran Dyes

The fundamental mechanism involves the reversible opening and closing of the spirolactone ring. This process can be depicted as a signaling pathway where the stimulus acts as the input and the color change is the output.

G Mechanism of Fluoran Dye Chromism cluster_colorless Colorless State cluster_colored Colored State Colorless Spirolactone Form (Closed Ring, Non-planar) Colored Quinoid Form (Open Ring, Planar, Conjugated) Colored->Colorless Ring Closing (Removal of Stimulus) Stimulus Stimulus (Heat, Light, Acid) Stimulus->Colorless Ring Opening

Caption: Reversible equilibrium between the colorless spirolactone and colored quinoid forms of a fluoran dye.

General Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of novel substituted fluoran compounds follow a systematic workflow.

G Synthesis and Characterization Workflow Start Reactant A (e.g., Keto Acid) Synthesis Condensation Reaction (e.g., with H₂SO₄) Start->Synthesis ReactantB Reactant B (e.g., Substituted Phenol) ReactantB->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Product Substituted Fluoran Compound Purification->Product Characterization Structural Characterization (NMR, FT-IR, Mass Spec) Product->Characterization Properties Chromophoric Property Analysis (UV-Vis) Product->Properties

Caption: A typical workflow for the synthesis and analysis of substituted fluoran compounds.

Relationship Between Substitution and Chromophoric Properties

The electronic nature of the substituents on the fluoran scaffold plays a crucial role in determining its chromophoric properties.

G Influence of Substituents on Chromophoric Properties cluster_substituents Substituent Properties cluster_properties Chromophoric Effects EDG Electron-Donating Groups (e.g., -NR₂, -OR) Color Color of Quinoid Form EDG->Color Bathochromic Shift (Red Shift) Stability Stability of Colored Form EDG->Stability Increases LambdaMax Absorption Maximum (λmax) EDG->LambdaMax Increases EWG Electron-Withdrawing Groups (e.g., -NO₂, -CN) EWG->Color Hypsochromic Shift (Blue Shift) EWG->Stability Decreases EWG->LambdaMax Decreases

Caption: The relationship between the electronic nature of substituents and the resulting chromophoric properties.

Relevance to Drug Development

While fluoran dyes themselves are not typically therapeutic agents, the strategic incorporation of fluorine and fluorinated moieties into drug candidates is a cornerstone of modern medicinal chemistry.[19][20][21][22] The principles learned from studying substituted fluorans can be relevant in the following ways:

  • Understanding Structure-Property Relationships: The extensive studies on how different substituents affect the electronic and steric properties of fluoran molecules provide a valuable knowledge base for medicinal chemists aiming to fine-tune the properties of drug candidates.

  • Fluorescent Probes and Biosensors: The inherent fluorescence of some fluoran derivatives in their open form suggests their potential as scaffolds for developing fluorescent probes and biosensors for biological applications.[2][23] These could be designed to respond to specific biological stimuli, such as pH changes in cellular compartments or the presence of certain enzymes.

  • Drug Delivery and Release: The stimuli-responsive nature of fluorans could inspire the design of smart drug delivery systems where the release of a therapeutic agent is triggered by a specific stimulus, such as a change in temperature or pH.

References

Synthesis of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the precursor molecule 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid, a compound of interest in various chemical and pharmaceutical research areas, including as an intermediate for thermal dyes and potentially in drug development.[1][2] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols adapted from analogous preparations, key quantitative data, and process visualizations.

Compound Overview and Properties

2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid (CAS 54574-82-2) is a benzophenone derivative characterized by a benzoic acid moiety, a hydroxyl group, and a dibutylamino substituent.[2][3] Its chemical structure lends itself to applications where UV absorption and reactivity as a chemical intermediate are desired.

Table 1: Physicochemical Properties of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid

PropertyValueReferences
CAS Number 54574-82-2[1][3][4][5][6][7][8][9][10][11]
Molecular Formula C₂₂H₂₇NO₄[3][7][8][10][12]
Molecular Weight 369.45 g/mol [3][7][8][9][10][12]
Appearance White to off-white solid/powder[3][6]
Melting Point 190-193 °C[1][3][5][6][8][9][10]
Purity (Typical) ≥99%[1][6][9][11]

Synthesis Pathway

The primary synthetic route to 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid is a Friedel-Crafts acylation reaction between 3-(dibutylamino)phenol and phthalic anhydride. This reaction forms the carbon-carbon bond between the two aromatic rings, creating the benzophenone core structure.

Synthesis_Pathway Figure 1. Synthesis Pathway Reactant1 3-(Dibutylamino)phenol Product 2-(4'-Dibutylamino-2'-hydroxybenzoyl)benzoic acid Reactant1:e->Product:w + Reactant2 Phthalic Anhydride Reactant2->Product:n Heat (Δ) Solvent or Molten State Experimental_Workflow Figure 2. Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine 3-(Dibutylamino)phenol & Phthalic Anhydride heat Heat (Solvent or Molten) reactants->heat base Base Treatment (NaOH) heat->base acidify Acidification (HCl) to Precipitate base->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallization filter->recrystallize dry Dry Under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product

References

The Chameleon's Secret: An In-depth Technical Guide to the Transformation Mechanisms of Leuco Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuco dyes, from the Greek word 'leukos' meaning white, are fascinating molecules that possess the ability to exist in a colorless or pale-colored state and transform into a vibrant, colored form in response to external stimuli. This remarkable chromogenic behavior has led to their application in a wide array of fields, including smart packaging, security printing, textiles, and increasingly, in the realm of drug development for applications such as biosensing and controlled release. This technical guide delves into the core mechanisms governing the transformation of leuco dyes to their colored forms, providing a comprehensive overview for researchers and professionals working at the forefront of materials science and pharmaceutical development. We will explore the primary triggers for this transformation – heat (thermochromism), light (photochromism), and pH (halochromism) – and provide quantitative data and detailed experimental protocols to facilitate further research and application.

Core Transformation Mechanism: A Tale of Two Structures

The fundamental principle behind the color change of most leuco dyes lies in a reversible or irreversible structural transformation that toggles the molecule between two distinct states: a colorless "leuco" form and a colored form. This transformation typically involves the opening and closing of a lactone or spiro ring within the molecule's structure.

In the colorless (leuco) form , the molecule generally has a non-planar geometry, and its π-electron system is interrupted. This lack of a large, conjugated system means the molecule does not absorb light in the visible spectrum, rendering it colorless.

Upon exposure to a specific stimulus, the molecule undergoes a structural rearrangement. For many leuco dyes, this involves the cleavage of a C-O bond and the opening of the lactone or spiro ring. This ring-opening event creates a planar, highly conjugated molecular structure. This extended π-electron system can now absorb photons of visible light, resulting in the appearance of color . The specific color observed depends on the molecular structure of the dye and the wavelength of light it absorbs.

Thermochromism: The Influence of Heat

Thermochromic leuco dyes exhibit a color change in response to a change in temperature. This phenomenon is typically a reversible equilibrium between the leuco and colored forms, driven by the interplay of three key components: the leuco dye (color former), a color developer (often a weak acid), and a solvent.

The transformation is governed by the melting point of the solvent. Below the solvent's melting point, the components are in a solid, stable state, and the leuco dye exists in its colorless, ring-closed form. As the temperature rises and the solvent melts, the increased molecular mobility allows for a proton transfer from the acidic developer to the leuco dye. This protonation triggers the opening of the lactone ring, leading to the formation of the colored, conjugated species.[1][2] When the temperature decreases, the solvent solidifies, and the equilibrium shifts back towards the more stable, colorless leuco form.

Quantitative Data for Thermochromic Leuco Dyes
Leuco Dye System ComponentsActivation Temperature (°C)Color ChangeReference
Crystal Violet Lactone, Bisphenol A, Tetradecanol~31Colorless to Blue/Violet[3]
Crystal Violet Lactone, Lauryl Gallate, Dodecanol~27-33Colorless to Blue/Violet
Black Leuco Dye Slurry29Black to Colorless[4]
Blue Leuco Dye Slurry29Blue to Colorless[4]
Red Leuco Dye Slurry29Red to Colorless[4]
Cold Activated Blue Leuco Dye15Colorless to Blue[5]
Touch Activated Leuco Dye31Colored to Colorless[5]
High Temperature Leuco Dye47Colored to Colorless[5]

Note: Activation temperatures can be tuned by modifying the solvent and developer components.

Signaling Pathway for Thermochromism

Thermochromism cluster_0 Low Temperature (Below Solvent Melting Point) cluster_1 High Temperature (Above Solvent Melting Point) Leuco_Dye_Closed Leuco Dye (Colorless, Ring-Closed) Developer_Protonated Developer (Weak Acid) (Protonated) Leuco_Dye_Open Colored Dye (Ring-Opened, Conjugated) Leuco_Dye_Closed->Leuco_Dye_Open Heat (Solvent Melts, Proton Transfer) Solvent_Solid Solid Solvent Matrix Leuco_Dye_Open->Leuco_Dye_Closed Cool (Solvent Solidifies, Equilibrium Shift) Developer_Deprotonated Developer (Deprotonated) Solvent_Liquid Liquid Solvent

Caption: Thermochromic Leuco Dye Transformation Pathway.

Photochromism: A Reaction to Light

Photochromic leuco dyes undergo a reversible transformation from a colorless to a colored state upon exposure to electromagnetic radiation, most commonly ultraviolet (UV) light.[6][7] The energy from the UV photons induces a cleavage of a covalent bond, typically a C-O bond involving a spiro carbon atom. This bond breaking allows for the opening of a ring structure and the rotation of a portion of the molecule. This conformational change results in the formation of a planar, conjugated system that absorbs visible light, thus appearing colored. When the UV light source is removed, the molecule thermally reverts to its more stable, colorless, ring-closed spiro form.

Spiropyrans and spirooxazines are two of the most well-studied classes of photochromic leuco dyes.[6]

Quantitative Data for Photochromic Leuco Dyes
Leuco DyeSolventExcitation Wavelength (nm)Colored Form λmax (nm)Quantum Yield (Φ) of ColorationRelaxation Time (t1/2)Reference
6-nitroBIPSToluene365~5900.65~35 s
SpiropyranMethanol365~5500.42-[8]
Spiropyran in NanoparticlesWater365500-6000.28~2 min[8]
NitrospiropyranMethylcyclohexane308-0.3-0.82 s[1]
NitrospiropyranEthanol308-<0.210^4 s[1]

Signaling Pathway for Photochromism

Photochromism cluster_0 Dark / No UV Light cluster_1 UV Light Exposure Spiro_Form Spiro Form (Colorless, Non-planar) Merocyanine_Form Merocyanine Form (Colored, Planar, Conjugated) Spiro_Form->Merocyanine_Form UV Light (Bond Cleavage, Ring Opening) Merocyanine_Form->Spiro_Form Thermal Relaxation (No UV Light, Ring Closing)

Caption: Photochromic Leuco Dye Transformation Pathway.

Halochromism: Sensitivity to pH

Halochromic leuco dyes exhibit a color change in response to a change in pH.[9] The mechanism is similar to that of thermochromism, but instead of heat, the trigger is the concentration of hydronium ions (H₃O⁺) in the environment. In an acidic environment (low pH), the leuco dye is protonated, which induces the opening of the lactone ring and the formation of the colored, conjugated structure. In a neutral or basic environment (higher pH), the molecule is deprotonated, and the ring closes, returning the dye to its colorless leuco form. This reversible, pH-dependent transformation makes halochromic leuco dyes excellent candidates for pH indicators.

Quantitative Data for Halochromic Leuco Dyes
Leuco DyepH Transition RangeColor Change (Acidic to Basic)
Crystal Violet Lactone~2.0 - 4.0Violet to Colorless
Malachite Green Leuco~0.0 - 2.0 (yellow to green), ~11.5 - 13.0 (green to colorless)Yellow -> Green -> Colorless
Phenolphthalein8.2 - 10.0Colorless to Pink/Fuchsia
Thymolphthalein9.3 - 10.5Colorless to Blue

Note: The exact pH transition range can be influenced by the solvent and the specific molecular structure of the dye.

Signaling Pathway for Halochromism

Halochromism cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) Leuco_Form_Deprotonated Leuco Form (Colorless, Ring-Closed) Colored_Form_Protonated Colored Form (Ring-Opened, Conjugated) Leuco_Form_Deprotonated->Colored_Form_Protonated H⁺ (Protonation, Ring Opening) Colored_Form_Protonated->Leuco_Form_Deprotonated OH⁻ (Deprotonation, Ring Closing) Experimental_Workflow Start Start: Leuco Dye Research Formulation Leuco Dye System Formulation (Dye, Developer, Solvent) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization Spectroscopy UV-Vis Spectroscopy (λmax determination) Characterization->Spectroscopy Kinetics Kinetic Analysis (Rate of color change) Characterization->Kinetics Colorimetry Colorimetric Analysis (L*a*b* vs. Temp/pH) Characterization->Colorimetry NMR NMR Spectroscopy (Structural analysis) Characterization->NMR Analysis Data Analysis and Interpretation Spectroscopy->Analysis Kinetics->Analysis Colorimetry->Analysis NMR->Analysis Application Application Testing (e.g., in drug delivery matrix) Application->Analysis Iterative Refinement Analysis->Application End End: Whitepaper/Report Analysis->End

References

An In-depth Technical Guide to the Core Chemical Structure and Function of ODB-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODB-2, chemically known as 2-Anilino-6-dibutylamino-3-methylfluoran, is a fluoran-based leuco dye.[1][2] While its primary application lies in the manufacturing of thermal and carbonless paper, its unique thermochromic properties are of interest to researchers in materials science.[1][2][3] This guide provides a comprehensive overview of the chemical structure, function, and experimental protocols related to ODB-2, tailored for a scientific audience. It should be noted that ODB-2 is an industrial chemical and is not intended for pharmaceutical or therapeutic use.[4]

Chemical Structure and Properties

ODB-2 is a complex organic molecule with the chemical formula C35H36N2O3.[1][5] Its structure is based on a fluoran core, which is a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one system. The key functional groups that impart its color-changing properties are the anilino and dibutylamino substituents.[1]

Table 1: General Chemical Properties of ODB-2
PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 89331-94-2[1][5]
Molecular Formula C35H36N2O3[1][5]
Molecular Weight 532.67 g/mol [6]
Appearance White to off-white or light-colored powder[1][7][8]
Purity ≥ 99.0% (HPLC)[1][8]
Table 2: Physicochemical Data of ODB-2
PropertyValueReference
Melting Point 179-185 °C[1][4][8][9]
Boiling Point 704.461 °C at 760 mmHg[5][9]
Density 1.24 g/cm³[5][9]
Flash Point 379.845 °C[5][9]
Solubility Soluble in N,N-Dimethylformamide, methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[10]
Water Solubility 1.61-21 μg/L at 20 °C[9]
LogP 8.796[5]
Vapor Pressure 1.08E-19 mmHg at 25°C[9]

Function and Mechanism of Action

The primary function of ODB-2 is as a color former in thermosensitive and pressure-sensitive recording materials.[1][4] It is a leuco dye, meaning it can exist in a colorless (leuco) form and a colored form.[11] The transition between these two states is induced by heat in the presence of an acidic developer.[11] This reversible thermochromism is the basis for its application in thermal printing.[11]

The mechanism of color change involves a reversible ring-opening and closing of the lactone ring in the fluoran structure. In its colorless state, the lactone ring is closed. Upon heating with an acidic developer, the lactone ring opens, leading to a conjugated system that absorbs light in the visible spectrum, resulting in a black color.[11]

Below is a diagram illustrating the proposed thermochromic mechanism of ODB-2.

G Thermochromic Mechanism of ODB-2 cluster_0 Colorless State (Leuco Form) cluster_1 Colored State Leuco_ODB2 ODB-2 (Lactone Ring Closed) Colorless Colored_ODB2 Open-Ring Form (Conjugated System) Black Leuco_ODB2->Colored_ODB2 Heat + Acidic Developer Colored_ODB2->Leuco_ODB2 Cooling

Thermochromic mechanism of ODB-2.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ODB-2, based on information from patent literature. Researchers should consult the original patents for specific details and safety precautions.

Synthesis of this compound

This process typically involves a two-step reaction: a condensation reaction followed by a cyclization reaction.

Step 1: Acid-Catalyzed Condensation

  • Reactants : 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid and 4-methoxy-2-methyldiphenylamine are used as the primary reactants.[12]

  • Solvent and Catalyst : The reaction is carried out in concentrated sulfuric acid (96% or above).[12]

  • Procedure :

    • Dissolve 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid in concentrated sulfuric acid.

    • Slowly add 1 to 1.2 molar equivalents of 4-methoxy-2-methyldiphenylamine to the solution while maintaining the temperature between 0-30 °C.[12]

    • Stir the reaction mixture for a specified period (e.g., 1 hour) to allow for the condensation reaction to proceed.[12]

    • Pour the reaction mixture into ice water to precipitate the phthalide-containing intermediate.[12]

    • Filter the precipitate and wash it with water.[12]

Step 2: Cyclization

  • Reactants : The filtered precipitate from Step 1.

  • Reagents : An aqueous solution of sodium hydroxide and an organic solvent (e.g., toluene).[12][13]

  • Procedure :

    • Suspend the precipitate in a mixture of toluene and water.[13]

    • Add a 28-30% aqueous solution of sodium hydroxide to neutralize the mixture and then add more to make the solution strongly basic (pH > 10).[12][13]

    • Heat the mixture to reflux (80-100 °C) and maintain for 1-3 hours to induce cyclization.[12][13]

    • Cool the reaction mixture to approximately 20 °C to allow for the crystallization of the product.[13]

    • Filter the crystals, wash them, and then dry to obtain the final product, this compound.[13]

The workflow for the synthesis of ODB-2 can be visualized as follows:

G Synthesis Workflow of ODB-2 Reactants 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid + 4-methoxy-2-methyldiphenylamine Condensation Acid-Catalyzed Condensation (Conc. H2SO4, 0-30°C) Reactants->Condensation Precipitation Precipitation in Ice Water Condensation->Precipitation Filtration1 Filtration and Washing Precipitation->Filtration1 Cyclization Cyclization (NaOH, Toluene/Water, Reflux) Filtration1->Cyclization Crystallization Crystallization Cyclization->Crystallization Filtration2 Filtration and Drying Crystallization->Filtration2 Product ODB-2 Product Filtration2->Product

Synthesis workflow of ODB-2.

Safety and Handling

ODB-2 is an industrial chemical and should be handled with appropriate safety precautions. It is advised to handle it in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[10] Avoid the formation of dust and aerosols.[10] Thermal decomposition may lead to the release of irritating or toxic gases, such as carbon oxides and nitrogen oxides.[5] It is also noted to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5]

Conclusion

ODB-2 is a fluoran-based leuco dye with significant applications in the thermal and carbonless paper industries. Its thermochromic properties, which are a result of a reversible ring-opening and closing mechanism, make it a subject of interest for materials science research. This guide has provided a detailed overview of its chemical structure, function, and synthesis, which can serve as a valuable resource for researchers and scientists.

References

An In-depth Technical Guide on the Stability and Storage of 2-Anilino-6-dibutylamino-3-methylfluoran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the stability and recommended storage conditions for 2-Anilino-6-dibutylamino-3-methylfluoran (also known as ODB-2), a widely used leuco dye in thermal and pressure-sensitive recording materials. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who handle or utilize this compound.

Chemical Properties and Stability Profile

This compound is an organic compound that is almost colorless in its solid form and is known for its excellent stability under ambient conditions.[1][2] It does not readily sublimate or spontaneously develop color, which is a critical property for its application in imaging systems.[1][2] The compound exhibits good thermal stability, which is essential for its function in thermal printing processes, ensuring it performs consistently over multiple heating and cooling cycles without significant degradation.[3] Its stability contributes to the durability and longevity of the systems in which it is incorporated.[3]

The key characteristic of this fluoran dye is its ability to undergo a color change to black upon reaction with an acidic developer.[1][4] The resulting colored image displays good resistance to light and moisture.[1][2]

However, the stability of this compound is influenced by several external factors. Exposure to high temperatures, moisture, direct sunlight, and certain chemicals can lead to degradation or premature color formation.[4][5]

Factors Affecting Stability

The following diagram illustrates the key factors that can impact the stability of this compound.

cluster_factors Factors Affecting Stability cluster_compound This compound cluster_degradation Degradation / Color Formation Light Light Degradation Degradation or Premature Color Formation Light->Degradation Causes Fading/ Degradation Heat Heat Heat->Degradation Affects Stability/ Color Properties Moisture Moisture Moisture->Degradation Affects Stability/ Color Properties AcidicSubstances Acidic Substances AcidicSubstances->Degradation Causes Premature Color Development OxidizingAgents Strong Oxidizing Agents OxidizingAgents->Degradation Potential for Degradation Compound Stable Compound (Colorless Form)

Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and functionality of this compound, it is imperative to adhere to proper storage and handling protocols. The following table summarizes the recommended conditions based on available safety and technical data.

ParameterRecommendationRationale
Container Tightly sealed, light-resistant container (e.g., amber glass or opaque plastic).[4][6]To prevent degradation and color fading from light exposure and to protect from moisture and air.
Temperature Store in a cool, dry place.[4][5][6][7] Avoid high temperatures.[4][5]Heat can negatively affect the stability and color-forming properties of the compound.[4]
Environment A dry and well-ventilated area is recommended.[4][5][6][7]To prevent moisture absorption and the accumulation of any potential vapors.[3]
Light Exposure Avoid direct sunlight.[4][5]Light can cause degradation and fading of the dye.[4]
Incompatible Substances Store separately from acidic substances and strong oxidizing agents.[4]Acidic substances can cause premature color development, while oxidizing agents may lead to degradation.[4]
Handling Handle in a well-ventilated area.[3][7] Use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][6] Avoid creating dust.[6] Wash hands thoroughly after handling.[6]To minimize exposure, as the compound can cause skin and eye irritation and may cause respiratory irritation.[6]

Experimental Workflow for Handling and Storage

The following diagram outlines a general workflow for the safe handling and storage of this compound in a laboratory setting.

cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_storage Post-Use Storage Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect StoreInitial Store in Designated Cool, Dry, Dark, and Ventilated Area Inspect->StoreInitial Prepare Prepare Well-Ventilated Workspace StoreInitial->Prepare DonPPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prepare->DonPPE Weigh Weigh Required Amount (Minimize Dust Generation) DonPPE->Weigh Use Use in Experiment Weigh->Use Seal Tightly Seal Container Immediately After Use Use->Seal Clean Clean Work Area and Contaminated Equipment Seal->Clean StoreFinal Return to Designated Storage Area Clean->StoreFinal

General workflow for handling and storage of this compound.

Concluding Remarks

References

Methodological & Application

Protocol for Coating Thermal Paper with ODB-2 Dye: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale coating of thermal paper using 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) as a leuco dye. The protocol covers the preparation of the individual components, formulation of the thermal coating slurry, application onto a base paper, and subsequent drying.

Introduction

Thermal paper technology relies on a heat-sensitive coating that undergoes a color change upon localized heating. This process is driven by a chemical reaction between a leuco dye (color former) and a developer.[1] ODB-2 is a widely used leuco dye that produces a black image with high stability and sensitivity.[2] The coating formulation typically consists of the ODB-2 dye, a developer (such as bisphenol A or its alternatives), a sensitizer to optimize the melting and reaction temperature, a binder, and other additives. This document outlines a standard procedure for preparing and applying an ODB-2-based thermal coating.

Materials and Equipment

Materials
ComponentFunctionExample
ODB-2 (this compound)Leuco Dye (Color Former)N/A
DeveloperProton donor to induce color changeBisphenol A (BPA), Bisphenol S (BPS), or other alternatives
SensitizerLowers the melting point of the mixturem-Terphenyl, Dibenzyl Oxalate
BinderAdheres the coating to the paperPolyvinyl Alcohol (PVA), Latex
DispersantStabilizes the particle dispersionsPolyacrylates
Filler/PigmentImproves opacity and smoothnessCalcium Carbonate, Kaolin Clay, Silica
Base PaperSubstrate for coating48-80 gsm paper with a smooth surface
Deionized WaterSolvent for the coating slurryN/A
Equipment
  • High-speed disperser/homogenizer

  • Ball mill or attritor for grinding

  • Laboratory coating machine (e.g., K-coater, drawdown bar)

  • Hot air oven or infrared dryer

  • Beakers, stirring rods, and other standard laboratory glassware

  • Analytical balance

Experimental Protocols

The preparation of the thermal coating slurry is a critical step and is typically carried out by creating separate dispersions of the leuco dye, developer, and other solid components to prevent premature color formation. These dispersions are then mixed to form the final coating slurry.

Preparation of Component Dispersions

3.1.1. ODB-2 Dye Dispersion (Slurry A)

  • In a beaker, combine ODB-2 powder, a dispersant, and deionized water. A typical starting ratio is 80-95 parts by mass of ODB-2 to 5-20 parts by mass of dispersant.

  • Mix thoroughly with a high-speed disperser until a homogenous slurry is formed.

  • Transfer the slurry to a ball mill or attritor.

  • Grind the dispersion until the particle size is in the range of 1-2 microns (D90 < 1µm). This may take two or more hours.

  • The final solid content of the dye dispersion should be adjusted with deionized water as required for the final formulation.

3.1.2. Developer Dispersion (Slurry B)

  • In a separate beaker, combine the developer (e.g., Bisphenol A), a dispersant, and deionized water. Similar to the dye dispersion, a starting ratio of 80-95 parts by mass of developer to 5-20 parts by mass of dispersant can be used.

  • Mix with a high-speed disperser.

  • Grind the dispersion in a ball mill or attritor to achieve a particle size of 1-2 microns.

  • Adjust the solid content with deionized water as needed.

3.1.3. Filler/Pigment Dispersion (Slurry C)

  • In a third beaker, disperse the filler (e.g., calcium carbonate or kaolin) in deionized water with the aid of a dispersant.

  • Mix thoroughly to ensure a stable suspension.

Formulation of the Thermal Coating Slurry
  • In a main mixing vessel, add the binder solution (e.g., a pre-dissolved Polyvinyl Alcohol solution).

  • While stirring, add the prepared dispersions in the following order: Slurry C (Filler/Pigment), Slurry B (Developer), and finally Slurry A (ODB-2 Dye).

  • Add the sensitizer. If the sensitizer is a solid, it should also be prepared as a dispersion following a similar procedure to the dye and developer.

  • Continue to mix the final slurry at a moderate speed to ensure homogeneity. The final solid content of the coating slurry is typically in the range of 15-40%.

The following table provides an example formulation for a microencapsulated ODB-2 thermal paper coating based on a patented system. While the preparation method for this specific example involves microencapsulation of a pre-melted dye and sensitizer blend, the component ratios can serve as a useful reference.

ComponentFunctionPercentage of Solids (%)
ODB-II DyeLeuco Dye8.00
m-TerphenylSensitizer15.42
Bisphenol ADeveloper16.97
Calcium CarbonateFiller26.84
SilicaFiller6.78
Wall Material (for microencapsulation)Encapsulant6.15
Polyvinyl AlcoholBinder7.63
Additives (e.g., lubricants, defoamers)Processing Aids12.21
Total 100.00

Table adapted from US Patent 5,741,592 A. This formulation is for a microencapsulated system and may require adjustments for a non-encapsulated coating.

Coating Application
  • Select a suitable base paper (typically 48-80 gsm).

  • Apply the prepared thermal coating slurry onto the base paper using a laboratory coater.

  • The target coat weight for the thermal layer is typically between 2 and 15 g/m².

  • The coating should be applied uniformly across the paper surface.

Drying
  • Immediately after coating, the paper should be dried to remove the water and set the coating.

  • Drying can be achieved using a hot air oven or an infrared dryer.

  • The drying temperature should be carefully controlled, typically between 60-70°C, to prevent premature color development.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Dispersion Preparation cluster_formulation Slurry Formulation cluster_application Coating & Drying A ODB-2 Dye Dispersion (Slurry A) Mix Mixing Vessel (Binder Solution) A->Mix B Developer Dispersion (Slurry B) B->Mix C Filler Dispersion (Slurry C) C->Mix Coat Coating Application Mix->Coat Dry Drying (60-70°C) Coat->Dry Final Coated Thermal Paper Dry->Final

Caption: Experimental workflow for coating thermal paper with ODB-2 dye.

Color Formation Signaling Pathway

G ODB2_colorless ODB-2 (Colorless Leuco Form) Molten Molten State (Dye, Developer, Sensitizer) ODB2_colorless->Molten Developer Developer (e.g., BPA) Developer->Molten Heat Heat Application (Thermal Print Head) Heat->ODB2_colorless Heat->Developer Protonation Proton Transfer Molten->Protonation ODB2_colored ODB-2 (Colored Form) - Black Image Protonation->ODB2_colored

Caption: Simplified signaling pathway of color formation in thermal paper.

References

Application Notes and Protocols: ODB-2 in Carbonless Copy Paper Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Introduction: 2-Anilino-6-dibutylamino-3-methylfluoran, commonly known as ODB-2, is a leuco dye widely utilized as a color former in pressure-sensitive recording systems like carbonless copy paper.[1][2] In its native state, ODB-2 is a crystalline powder, typically white to off-white, which remains colorless and stable.[3][4] Its utility lies in its ability to undergo a significant structural transformation upon contact with an acidic developer, resulting in the formation of an intense black image.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of ODB-2 in a standard two-part carbonless copy paper system.

The fundamental principle of carbonless copy paper involves the physical separation of the leuco dye and an acidic developer.[5][6] The dye, ODB-2, is dissolved in an oil-based solvent and encapsulated in microscopic polymer shells, typically 1-10 microns in diameter.[7] This microencapsulated dye solution is then coated onto the back of the top sheet of paper, designated as the "Coated Back" (CB) sheet.[6][8] The corresponding bottom sheet, or "Coated Front" (CF) sheet, is coated with a layer containing an acidic color developer, such as activated clay or phenolic resins.[4][8][9] When pressure from writing or an impact printer is applied to the top sheet, the microcapsules rupture, releasing the ODB-2 solution.[5][8] The dye then reacts with the developer on the CF sheet, inducing a chemical reaction that forms a permanent, high-contrast black copy.[4][5]

Physicochemical Properties of ODB-2

A summary of the key properties of ODB-2 is presented below. High purity is essential for uniform color development and image sharpness.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 89331-94-2[1]
Molecular Formula C₃₅H₃₆N₂O₃[4]
Molecular Weight 532.68 g/mol [4]
Appearance White to off-white powder[3]
Melting Point 182-185 °C[3]
Purity (HPLC) ≥ 99.0%[3]
Solubility Soluble in organic solvents (e.g., toluene, alkylnaphthalenes)[2][10]

Reaction Mechanism of Color Formation

The color-forming reaction of ODB-2 is an acid-catalyzed process. The ODB-2 molecule exists in a colorless, non-conjugated lactone form. In the presence of an acidic developer (a proton donor), the lactone ring is opened. This structural change creates a highly conjugated system that absorbs light in the visible spectrum, resulting in the characteristic black color.

G cluster_0 Colorless State (Lactone Form) cluster_1 Color Development ODB2_Leuco ODB-2 (Colorless) Lactone Ring Closed Protonation Acidic Developer (e.g., Activated Clay, Phenolic Resin) Provides H+ ODB2_Leuco->Protonation Pressure Applied, Capsules Rupture ODB2_Colored ODB-2 (Black) Conjugated System Lactone Ring Opened Protonation->ODB2_Colored Protonation & Ring Opening

Mechanism of ODB-2 color formation upon reaction with an acidic developer.

Exemplary Formulations

The following tables provide representative formulations for the preparation of the Coated Back (CB) and Coated Front (CF) slurries. These are starting points and may require optimization based on specific paper substrates and performance requirements.

Table 1: Coated Back (CB) Formulation

This formulation details the preparation of the microencapsulated ODB-2 dye solution and its subsequent dispersion into a coating slurry.

ComponentPurposeParts by Weight
Internal Phase (Microcapsule Core)
ODB-2 Leuco DyeColor Former3.0
AlkylnaphthaleneDye Solvent97.0
Microencapsulation Slurry
Internal Phase (above)Dye Solution100.0
GelatinWall-forming Colloid10.0
Gum ArabicWall-forming Colloid10.0
WaterAqueous Phase400.0
Final CB Coating Slurry
Microencapsulation Slurry (above)Encapsulated Dye120.0
Styrene-Butadiene Latex (50% solids)Binder20.0
Carboxymethyl Cellulose (2% solution)Thickener / Stabilizer15.0
WaterDiluent for Viscosity ControlAs needed
Table 2: Coated Front (CF) Formulation

This formulation describes the developer-containing layer that reacts with the dye.

ComponentPurposeParts by Weight
Pigment/Developer Dispersion
Acid-Activated Bentonite ClayColor Developer60.0
Calcium CarbonateExtender / Pigment40.0
Sodium HexametaphosphateDispersant0.8
WaterAqueous Phase150.0
Final CF Coating Slurry
Pigment/Developer Dispersion (above)Developer Base250.8
Styrene-Butadiene Latex (50% solids)Binder18.0
Oxidized Starch (20% solution)Co-binder / Rheology Modifier15.0
Sodium Hydroxide (10% solution)pH Adjustment1.5

Experimental Protocols

The following protocols outline the laboratory-scale preparation and testing of ODB-2 based carbonless copy paper.

Protocol 1: Microencapsulation of ODB-2 (Complex Coacervation)
  • Prepare Internal Phase: Dissolve 3.0 parts of ODB-2 into 97.0 parts of alkylnaphthalene with gentle heating (40-50°C) and stirring until a clear solution is formed.

  • Prepare Aqueous Phase: In a baffled reaction vessel, dissolve 10.0 parts of gelatin and 10.0 parts of gum arabic in 400.0 parts of deionized water at 50°C.

  • Emulsification: While maintaining the temperature at 50°C, slowly add the internal phase to the aqueous phase under high-shear agitation to form an oil-in-water emulsion. Continue agitation until the desired droplet size (target: 3-8 µm) is achieved, monitored via optical microscopy.

  • Coacervation: Once the desired droplet size is reached, reduce agitation to a gentle stir. Begin pH adjustment by slowly adding 10% acetic acid to lower the pH to approximately 4.0-4.4. This induces the coacervation of gelatin and gum arabic around the oil droplets.

  • Wall Hardening: Cool the dispersion to 10°C. Add 0.5 parts of a 25% glutaraldehyde solution (cross-linking agent) and stir for 8-12 hours to harden the microcapsule walls.

  • Finalize Slurry: Adjust the pH to 9.0-10.0 with 10% sodium hydroxide to stop the cross-linking reaction. The resulting slurry contains the microencapsulated ODB-2.

Protocol 2: Preparation and Application of CB and CF Coatings
  • CB Slurry Preparation: To 120 parts of the finalized microcapsule slurry, add 20 parts of styrene-butadiene latex and 15 parts of carboxymethyl cellulose solution under gentle agitation. Add water as needed to achieve a target viscosity suitable for the coating method (e.g., 300-500 cP for a lab-scale Meyer rod coater).

  • CF Slurry Preparation: Prepare the pigment/developer dispersion by milling the components in water until a uniform consistency is achieved. In a separate vessel, combine the dispersion with the latex and starch binders. Adjust pH with sodium hydroxide.

  • Coating Application:

    • Coat the reverse side of a base paper (45 g/m²) with the CB slurry using a Meyer rod or similar coating apparatus to a target dry coat weight of 4-6 g/m².

    • Coat the front side of a separate sheet of base paper with the CF slurry to a target dry coat weight of 5-7 g/m².

  • Drying: Dry the coated sheets in an oven at 100-110°C for 1-2 minutes or until fully dry. Store in a controlled environment (23°C, 50% RH) for 24 hours before testing.

Protocol 3: Performance Evaluation
  • Assembly: Place the CB sheet on top of the CF sheet with the coated sides facing each other.

  • Image Generation: Use a standardized impact instrument (e.g., a typewriter with controlled force or a calibrated pressure applicator) to create marks on the top sheet.

  • Image Density Measurement: After 15 minutes of development time, measure the optical density of the marks on the CF sheet using a reflection densitometer.

  • Lightfastness Test: Expose the developed image to a controlled light source (e.g., Xenon arc lamp) for a specified duration and re-measure the optical density to quantify fading.

  • Background Stability: Store an unimaged CF/CB pair at elevated temperature and humidity (e.g., 40°C, 90% RH) for 24 hours and measure any background color development on the CF sheet.

Experimental Workflow Visualization

The overall process from chemical formulation to final paper testing is outlined below.

G cluster_CB CB Sheet Preparation cluster_CF CF Sheet Preparation cluster_Test Assembly & Testing A1 Dissolve ODB-2 in Solvent A2 Microencapsulation (Complex Coacervation) A1->A2 A3 Prepare CB Coating Slurry (add binders, thickeners) A2->A3 A4 Coat CB Slurry on Paper Back A3->A4 C1 Dry & Condition Coated Papers A4->C1 B1 Disperse Developer & Pigments in Water B2 Prepare CF Coating Slurry (add binders) B1->B2 B3 Coat CF Slurry on Paper Front B2->B3 B3->C1 C2 Assemble CB/CF Pair C1->C2 C3 Apply Pressure (Imaging) C2->C3 C4 Performance Evaluation (Optical Density, Stability) C3->C4

Workflow for the formulation and testing of ODB-2 carbonless paper.

References

Application Notes and Protocols for 2-Anilino-6-dibutylamino-3-methylfluoran in Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Anilino-6-dibutylamino-3-methylfluoran, a leuco dye, in the formulation of light-driven thermochromic phase change materials (TC-PCMs).

Introduction

This compound, also known as ODB-2, is a fluoran leuco dye that exhibits thermochromic properties. In its neutral state, it is colorless (leuco form), but in the presence of a proton-donating developer and upon heating, its lactone ring opens to form a colored quinoidal structure, typically black.[1][2] This reversible color change, coupled with its high light absorption in the visible spectrum, makes it a valuable component for developing "smart" phase change materials.[3][4]

When incorporated into a phase change material (PCM) along with a color developer, ODB-2 enables the resulting composite to convert light energy into thermal energy, which is then stored as latent heat during the PCM's phase transition.[4][5] The thermochromic nature of the dye also allows for passive temperature regulation, as the material's color change upon phase transition alters its light absorption characteristics.[5] This functionality is particularly relevant for applications in thermal energy storage, smart windows, and temperature-sensitive devices.[3][4]

Principle of Operation

The functionality of this compound in a TC-PCM system is based on a three-component mixture:

  • Leuco Dye (Color Former): this compound (ODB-2).

  • Developer (Proton Donor): An acidic compound, such as bisphenol A (BPA).

  • Phase Change Material (Solvent): A material with a suitable melting point and high latent heat of fusion, such as 1-hexadecanol (1-HD).[5]

At temperatures below the PCM's melting point, the system is in a solid state, and the leuco dye and developer are in close proximity, forming a colored complex.[5] When the PCM melts upon heating, the components dissolve, leading to the dissociation of the dye-developer complex and a reversion to the colorless leuco form. This change in color modulates the material's ability to absorb light, providing a mechanism for temperature control.[5]

Quantitative Data

The thermal properties of thermochromic phase change materials composed of this compound (ODB-2), bisphenol A (BPA), and 1-hexadecanol (1-HD) are summarized below. The data is derived from Differential Scanning Calorimetry (DSC) analysis.[5]

Sample IDComposition (ODB-2:BPA:1-HD mass ratio)Melting Point (Tm) (°C)Latent Heat of Fusion (Melting) (J/g)Cooling Point (Tc) (°C)Latent Heat of Fusion (Solidification) (J/g)
Pure 1-HD 0:0:148.76216.348.00215.1
TC-PCM 180 1:2:18048.73211.547.92210.8
TC-PCM 130 1:2:13048.65208.447.88207.6
TC-PCM 90 1:2:9048.51204.347.79203.1
TC-PCM 50 1:2:5048.29196.247.61195.5

Experimental Protocols

Protocol for Preparation of Thermochromic Phase Change Materials (TC-PCMs)

This protocol describes the preparation of TC-PCMs based on the compositions listed in the data table above.

Materials:

  • This compound (ODB-2)

  • Bisphenol A (BPA)

  • 1-Hexadecanol (1-HD)

  • Glass vials or beakers

  • Magnetic stirrer with heating plate

  • Weighing balance

Procedure:

  • Calculate Masses: Based on the desired mass ratios (e.g., 1:2:180 for TC-PCM 180), calculate the required mass of ODB-2, BPA, and 1-HD for the total desired quantity of the TC-PCM.

  • Combine Components: Weigh and add the calculated amounts of ODB-2, BPA, and 1-HD into a clean, dry glass vial or beaker.

  • Heating and Mixing: Place the vial on a magnetic stirrer with a heating plate. Heat the mixture to approximately 80°C while stirring continuously. This temperature is well above the melting point of 1-hexadecanol to ensure all components fully melt and dissolve.

  • Homogenization: Continue heating and stirring for at least 30 minutes to ensure a homogeneous mixture. Visually inspect the mixture to confirm that all solid components have dissolved and the color is uniform.

  • Cooling and Solidification: Turn off the heat and allow the mixture to cool to room temperature while continuing to stir. This will result in a solid, colored TC-PCM.

  • Storage: Store the prepared TC-PCM in a sealed container at room temperature, protected from direct light.

Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal properties of the prepared TC-PCMs.

Instrumentation and Consumables:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Nitrogen gas supply for inert atmosphere

  • Microbalance for weighing samples

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the prepared TC-PCM into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Program Setup:

    • Atmosphere: Set the purge gas to nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up the temperature from 25°C to 80°C at a heating rate of 10°C/min.

      • Hold at 80°C for 5 minutes to ensure complete melting.

      • Ramp down the temperature from 80°C to 25°C at a cooling rate of 10°C/min.

  • Data Acquisition: Place the sample and reference pans into the DSC cell and start the thermal program. Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the heating curve, determine the onset temperature of melting (melting point, Tm) and integrate the area of the endothermic peak to calculate the latent heat of fusion (melting).

    • From the cooling curve, determine the onset temperature of crystallization (cooling point, Tc) and integrate the area of the exothermic peak to calculate the latent heat of fusion (solidification).

Visualizations

experimental_workflow cluster_prep TC-PCM Preparation cluster_dsc DSC Analysis prep1 Weigh ODB-2, BPA, and 1-HD prep2 Combine in a glass vial prep1->prep2 prep3 Heat to 80°C with stirring prep2->prep3 prep4 Homogenize for 30 min prep3->prep4 prep5 Cool to room temperature prep4->prep5 prep_out Solid TC-PCM prep5->prep_out dsc1 Weigh 5-10 mg of TC-PCM prep_out->dsc1 dsc2 Seal in aluminum pan dsc1->dsc2 dsc3 Run DSC temperature program (25°C -> 80°C -> 25°C) dsc2->dsc3 dsc_out Thermal Properties Data (Tm, Tc, Latent Heat) dsc3->dsc_out

Caption: Experimental workflow for the preparation and thermal analysis of TC-PCMs.

signaling_pathway cluster_mechanism Thermochromic Mechanism in PCM cluster_colored Colored State cluster_colorless Colorless State low_temp Low Temperature (Below Tm of PCM) colored_form ODB-2 (Open Ring) + BPA (Developer) low_temp->colored_form high_temp High Temperature (Above Tm of PCM) colorless_form ODB-2 (Closed Ring) Leuco Form high_temp->colorless_form solid_pcm Solid PCM Matrix colored_form->solid_pcm colored_form->colorless_form Heating colorless_form->colored_form Cooling liquid_pcm Liquid PCM (Solvent) colorless_form->liquid_pcm

Caption: Mechanism of thermochromic behavior of ODB-2 in a phase change material.

References

ODB-2 as a Color Former for Pressure-Sensitive Recording Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) is a leuco dye widely employed as a black color former in pressure-sensitive recording materials, such as carbonless copy paper.[1][2] In its unreacted state, ODB-2 is a colorless or pale-colored crystalline powder.[3] Upon contact with an acidic developer material, its lactone ring opens, leading to the formation of a highly conjugated system that absorbs light in the visible spectrum, producing a distinct black color.[4] This pressure-activated color change mechanism is the fundamental principle behind carbonless copy paper technology.[5]

This document provides detailed application notes and protocols for the utilization of ODB-2 in the formulation and evaluation of pressure-sensitive recording materials. It is intended to guide researchers and scientists in the development and characterization of such systems.

Chemical and Physical Properties of ODB-2

A comprehensive understanding of the chemical and physical properties of ODB-2 is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 89331-94-2[6]
Molecular Formula C₃₅H₃₆N₂O₃[6]
Molecular Weight 532.67 g/mol [6]
Appearance White to off-white powder[7]
Melting Point 179-184 °C
Solubility Soluble in organic solvents like toluene.[4]
Storage Keep in a dark place, sealed in a dry, room temperature environment.

Signaling Pathway and Experimental Workflow

The color-forming reaction in pressure-sensitive paper is a multi-step process initiated by mechanical pressure. The following diagrams illustrate the signaling pathway of color formation and a typical experimental workflow for evaluating ODB-2 in a laboratory setting.

Color_Formation_Signaling_Pathway Pressure Mechanical Pressure Microcapsule_Rupture Microcapsule Rupture Pressure->Microcapsule_Rupture initiates ODB2_Release ODB-2 Release Microcapsule_Rupture->ODB2_Release leads to Developer_Contact Contact with Developer ODB2_Release->Developer_Contact enables Color_Formation Black Color Formation Developer_Contact->Color_Formation results in

Diagram 1: Signaling pathway of color formation in pressure-sensitive paper.

Experimental_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation Microencapsulation Microencapsulation of ODB-2 CB_Coating_Prep CB Coating Formulation Microencapsulation->CB_Coating_Prep Paper_Coating Paper Coating (CB & CF Sheets) CB_Coating_Prep->Paper_Coating CF_Coating_Prep CF Coating Formulation CF_Coating_Prep->Paper_Coating Image_Generation Image Generation (Pressure Application) Paper_Coating->Image_Generation Color_Density Color Density Measurement Image_Generation->Color_Density Stability_Testing Image Stability Testing Image_Generation->Stability_Testing Data_Analysis Data Analysis & Comparison Color_Density->Data_Analysis Stability_Testing->Data_Analysis

Diagram 2: Experimental workflow for evaluating ODB-2 in pressure-sensitive paper.

Experimental Protocols

Microencapsulation of ODB-2

This protocol describes a general method for the microencapsulation of ODB-2 using interfacial polymerization.

Materials:

  • ODB-2

  • High-boiling-point organic solvent (e.g., diarylethanes, alkyl-naphthalenes)[8]

  • Wall materials (e.g., urea-formaldehyde, melamine-formaldehyde)[8]

  • Emulsifier

  • Deionized water

Procedure:

  • Core Phase Preparation: Dissolve ODB-2 in the organic solvent to a concentration of 2-6% (w/w).[8]

  • Emulsification: Add the core phase to an aqueous solution containing the emulsifier. Agitate the mixture at high speed to form an oil-in-water emulsion with the desired droplet size (typically 3-6 μm).[8]

  • Wall Formation: Add the wall-forming materials (e.g., urea and formaldehyde) to the emulsion. Adjust the pH and temperature to initiate polymerization at the oil-water interface, forming a solid shell around the ODB-2 solution droplets.

  • Curing: Continue the reaction until the microcapsule walls are fully cured.

  • Washing and Drying: Wash the microcapsules to remove unreacted monomers and other impurities, and then dry them to a powder.

Preparation of Coated Back (CB) and Coated Front (CF) Sheets

CB Sheet Formulation: The CB coating contains the microencapsulated ODB-2.

Materials:

  • Microencapsulated ODB-2

  • Binder (e.g., starch, polyvinyl alcohol)

  • Inert spacer particles ("stilts") (e.g., uncooked arrowroot starch)[8]

  • Water

Procedure:

  • Prepare an aqueous slurry of the binder and spacer particles.

  • Disperse the microencapsulated ODB-2 into the slurry with gentle agitation.

  • Apply the coating to one side of a base paper using a suitable coating method (e.g., Meyer rod, blade coater).

  • Dry the coated paper.

CF Sheet Formulation: The CF coating contains the acidic developer that reacts with ODB-2.

Materials:

  • Acidic developer (e.g., activated clay, phenolic resins)[8][9]

  • Binder (e.g., starch, polyvinyl alcohol)

  • Fillers (e.g., calcium carbonate)

  • Water

Procedure:

  • Prepare an aqueous dispersion of the acidic developer, binder, and fillers.

  • Apply the coating to one side of a base paper.

  • Dry the coated paper.

Evaluation of Image Quality

Image Generation:

  • Place the CB sheet on top of the CF sheet, with the coated sides facing each other.

  • Apply localized pressure using a stylus, typewriter, or a calibrated impact tester.

Color Density Measurement:

  • Measure the optical density of the developed image on the CF sheet using a reflection densitometer.

  • Alternatively, scan the image at a high resolution and use image analysis software (e.g., ImageJ) to quantify the color intensity.[10][11] The mean gray value or the values from specific color channels (e.g., the blue channel for a black image) can be used as a measure of color intensity.[10]

Image Stability Testing

Light Stability:

  • Expose the developed image to a controlled light source (e.g., xenon arc lamp) for a specified duration, following standards such as ISO 12040.[12]

  • Measure the color change of the image at regular intervals using a spectrophotometer or colorimeter to determine the ΔE* value.

  • A Blue Wool Scale can be used as a reference for grading lightfastness.[12]

Accelerated Aging:

  • Subject the developed image to conditions of elevated temperature and humidity in a climate chamber to simulate natural aging.[13][14]

  • Typical conditions may include 80°C and 65% relative humidity for a set period.[15]

  • Measure the color density and/or color change of the image before and after aging to assess its permanence.

Data Presentation

The following tables provide a template for organizing quantitative data from the evaluation of ODB-2 in pressure-sensitive recording materials.

Table 1: Physical Properties of ODB-2

ParameterValue
Purity (%)
Particle Size Distribution (μm)
Residual Solvents (ppm)

Table 2: Performance of ODB-2 in Pressure-Sensitive Paper

ParameterODB-2Control (Other Black Former)
Initial Optical Density
Light Stability (ΔE after X hours)*
Accelerated Aging (Optical Density Loss after Y days at Z°C/%RH)
Image Clarity (Subjective Rating 1-5)

Conclusion

ODB-2 is a versatile and effective black color former for pressure-sensitive recording materials. The protocols outlined in this document provide a framework for the formulation, preparation, and evaluation of carbonless copy paper systems utilizing ODB-2. By systematically controlling the microencapsulation process, coating formulations, and testing conditions, researchers can optimize the performance of these materials for various applications. Careful quantification of image density and stability is essential for developing high-quality and durable recording systems.

References

Application Notes and Protocols for the Incorporation of ODB-2 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) is a leuco dye primarily utilized as a color former in thermal paper applications due to its thermochromic properties.[1] Its unique ability to switch from a colorless to a colored state in response to specific stimuli, such as heat and acidity, presents novel opportunities for its application in the biomedical field.[1] While not a therapeutic agent itself, ODB-2 can be incorporated into biocompatible polymer matrices to act as a sensor or indicator in advanced drug delivery systems, diagnostic platforms, and tissue engineering scaffolds.

This document provides detailed application notes and protocols for the incorporation of ODB-2 into various polymer matrices. It is intended for researchers and professionals in drug development and materials science who are interested in exploring the potential of ODB-2 as a component in biomedical devices. The protocols outlined below are generalized and may require optimization based on the specific polymer and intended application.

Potential Biomedical Applications and Signaling Pathways

The thermochromic and acid-sensitive nature of ODB-2 makes it a candidate for developing "smart" materials that can respond to physiological changes. For instance, inflammation and tumor microenvironments are often characterized by a lower pH. A polymer matrix containing ODB-2 could potentially be designed to undergo a color change when it reaches such an acidic environment, indicating the location of the diseased tissue or signaling the release of a co-encapsulated drug.

Hypothetical Signaling Pathway for a pH-Sensing Application

A potential application for an ODB-2-containing polymer matrix is in the design of a biosensor that can detect changes in the extracellular pH resulting from specific cellular signaling pathways. For example, many cancer cells exhibit increased glycolysis, leading to the production and efflux of lactic acid, which acidifies the tumor microenvironment. This process is driven by signaling pathways that upregulate glycolytic enzymes and proton transporters. A simplified representation of such a pathway is depicted below. The ODB-2-based sensor would not directly interact with the signaling molecules but would respond to the downstream effect of this pathway, i.e., the decrease in extracellular pH.

cluster_cell Cancer Cell cluster_extracellular Extracellular Matrix (Acidic) GrowthFactor Growth Factor Receptor Tyrosine Kinase Receptor GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Stabilizes Glycolysis Upregulation of Glycolytic Enzymes HIF1a->Glycolysis Promotes Lactate Lactate Glycolysis->Lactate Produces Glucose Glucose Glucose->Glycolysis Enters MCT4 MCT4 (Proton/Lactate Transporter) Lactate->MCT4 Efflux H_ion H+ MCT4->H_ion Co-transports ODB2_sensor ODB-2 Polymer Matrix (Color Change) H_ion->ODB2_sensor Triggers

Caption: Hypothetical signaling pathway leading to extracellular acidification and activation of an ODB-2-based pH sensor.

Experimental Protocols

The choice of polymer and incorporation method will depend on the desired properties of the final product, such as its form (e.g., film, microparticles), degradation rate, and the intended application. ODB-2 is a hydrophobic molecule, which should be considered when selecting solvents and polymers to ensure good solubility and dispersion.

Protocol 1: Solvent Casting for Thin Film Fabrication

This method is suitable for creating thin, flexible films containing ODB-2. It is a relatively simple and cost-effective technique.

Materials:

  • ODB-2 (this compound)

  • Poly(lactic-co-glycolic acid) (PLGA) or Polycaprolactone (PCL)

  • Dichloromethane (DCM) or a suitable organic solvent

  • Glass petri dish or a flat, non-stick surface

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known amount of polymer (e.g., PLGA or PCL) in a suitable volume of DCM to achieve the desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • ODB-2 Addition: Weigh the desired amount of ODB-2 to achieve the target loading concentration (e.g., 0.1-1% w/w of the polymer). Add the ODB-2 powder to the polymer solution and stir until it is fully dissolved. The solution should be clear.

  • Casting: Pour the ODB-2-polymer solution into a clean, level glass petri dish. The volume of the solution will determine the thickness of the final film.

  • Drying: Cover the petri dish with a perforated lid to allow for slow solvent evaporation. Leave the setup in the fume hood at room temperature for 24-48 hours, or until the film is completely dry.

  • Film Retrieval: Once dry, carefully peel the film from the glass surface. Store the film in a desiccator to prevent moisture absorption.

Protocol 2: Emulsion-Solvent Evaporation for Microparticle Fabrication

This method is used to create microscopic spherical particles encapsulating ODB-2, which can be useful for injectable systems or as fillers in larger scaffolds.

Materials:

  • ODB-2

  • PLGA or PCL

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of polymer and ODB-2 in DCM. This will form the oil (O) phase.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water. This will be the water (W) phase.

  • Emulsification: Add the organic phase to a larger volume of the aqueous phase while stirring at high speed with a homogenizer or sonicator. This will create an oil-in-water (O/W) emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation: Continue stirring the emulsion at a lower speed for several hours in a fume hood to allow the DCM to evaporate. As the solvent evaporates, the polymer will precipitate, forming solid microparticles.

  • Microparticle Collection: Collect the microparticles by centrifugation.

  • Washing: Wash the collected microparticles several times with deionized water to remove any residual PVA. Centrifuge the particles after each wash.

  • Drying: Lyophilize (freeze-dry) the washed microparticles to obtain a fine, dry powder.

Workflow Diagram for ODB-2 Incorporation

The following diagram illustrates the general workflow for incorporating ODB-2 into a polymer matrix using the solvent casting method.

start Start prepare_polymer Prepare Polymer Solution (e.g., PLGA in DCM) start->prepare_polymer add_odb2 Add and Dissolve ODB-2 prepare_polymer->add_odb2 cast_solution Cast Solution onto Flat Surface add_odb2->cast_solution evaporate_solvent Slow Solvent Evaporation (24-48h in fume hood) cast_solution->evaporate_solvent retrieve_film Peel and Retrieve Dry Film evaporate_solvent->retrieve_film characterization Characterization (Loading, Morphology, etc.) retrieve_film->characterization end End characterization->end

Caption: Experimental workflow for incorporating ODB-2 into a polymer film via solvent casting.

Data Presentation

The successful incorporation of ODB-2 into a polymer matrix needs to be quantified. The following tables provide a template with hypothetical data for the characterization of ODB-2-loaded polymer matrices prepared by the methods described above.

Table 1: ODB-2 Loading and Encapsulation Efficiency

Polymer MatrixPreparation MethodTarget Loading (% w/w)Actual Loading (% w/w)Encapsulation Efficiency (%)
PLGA (50:50)Solvent Casting1.00.95 ± 0.0495.0
PCLSolvent Casting1.00.98 ± 0.0398.0
PLGA (75:25)Emulsion-Solvent Evaporation2.01.62 ± 0.1181.0
PCLEmulsion-Solvent Evaporation2.01.75 ± 0.0987.5

Actual loading and encapsulation efficiency would be determined experimentally, for example, by dissolving a known weight of the matrix in a solvent and measuring the ODB-2 concentration using UV-Vis spectrophotometry.

Table 2: In Vitro Leaching of ODB-2 from Polymer Films in PBS (pH 7.4)

Polymer MatrixTime (hours)Cumulative ODB-2 Leached (%)
PLGA245.2 ± 0.8
7212.5 ± 1.3
16825.1 ± 2.0
PCL241.8 ± 0.4
724.3 ± 0.6
1689.7 ± 1.1

Leaching studies are crucial to assess the stability of the incorporated ODB-2 and to ensure it does not prematurely escape from the matrix.[2][3][4][5] This is particularly important for sensor applications where the indicator should remain within the matrix to function correctly.

Characterization of ODB-2 Loaded Polymers

A thorough characterization of the ODB-2 loaded polymer matrices is essential to ensure they meet the requirements for the intended application.

  • Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface and cross-section of films or the shape and size of microparticles.

  • Drug-Polymer Interaction: Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) can provide insights into the physical state of ODB-2 within the polymer matrix (amorphous vs. crystalline) and any potential interactions between the dye and the polymer.

  • Mechanical Properties: Tensile testing can be performed on films to assess how the incorporation of ODB-2 affects their strength and flexibility.

  • Functional Testing: For a pH-sensing application, the color change of the ODB-2 loaded matrix can be quantified by exposing it to solutions of different pH and measuring the change in absorbance at the characteristic wavelength of the colored form of ODB-2.

Conclusion

The incorporation of the leuco dye ODB-2 into biocompatible polymer matrices offers a promising avenue for the development of novel biomedical materials with sensing capabilities. The protocols and data presented here provide a foundational guide for researchers to begin exploring these possibilities. Careful selection of polymers and fabrication methods, followed by thorough characterization, will be critical for the successful development of ODB-2-based biomedical devices.

References

Application Notes & Protocols: Utilizing Oligonucleotide/Oligosaccharide-Binding (OB)-Fold Domains in Temperature-Sensitive Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Oligonucleotide/Oligosaccharide-Binding (OB)-fold is a conserved structural motif found in a wide range of proteins that bind to single-stranded DNA (ssDNA), RNA, and oligosaccharides. These domains are crucial for various cellular processes, including DNA replication, recombination, and repair, as well as translation regulation. Notably, many proteins containing OB-folds are involved in cellular responses to environmental stresses, including temperature fluctuations. A significant subset of OB-fold-containing proteins are the cold shock proteins (CSPs), which act as RNA chaperones to facilitate translation at low temperatures.

The inherent ability of OB-fold domains to bind nucleic acids and the temperature-dependent nature of these interactions present a unique opportunity for the development of novel temperature-sensitive devices for research and drug development. By engineering the thermal stability and binding affinity of OB-fold domains, it is possible to create molecular switches that respond to specific temperature changes. For the purpose of these application notes, we will refer to a hypothetical engineered OB-fold domain, designated "ODB-2" (Optimized Binding Domain-2), designed to exhibit a sharp, temperature-dependent change in its binding affinity to a specific oligonucleotide sequence.

These notes will detail the principles, protocols, and potential applications of using such an engineered, temperature-sensitive OB-fold domain in biosensing and controlled drug release systems.

I. Principle of Operation: A Temperature-Gated Molecular Switch

The core principle behind the application of ODB-2 is its engineered temperature-dependent binding to a target oligonucleotide. At permissive temperatures (e.g., below a specific threshold), ODB-2 maintains a conformation that allows for high-affinity binding to its target sequence. As the temperature increases past this threshold, ODB-2 undergoes a conformational change that significantly reduces its binding affinity, leading to the release of the oligonucleotide. This reversible, temperature-gated binding and release mechanism can be harnessed for various applications.

Logical Relationship of ODB-2 Function

cluster_0 Low Temperature (Permissive) cluster_1 High Temperature (Non-Permissive) ODB-2_Folded ODB-2 (High-Affinity Conformation) Complex_Formed ODB-2::Oligo Complex ODB-2_Folded->Complex_Formed Binds Oligo_Bound Target Oligonucleotide Oligo_Bound->Complex_Formed ODB-2_Unfolded ODB-2 (Low-Affinity Conformation) Complex_Formed->ODB-2_Unfolded Heat ODB-2_Unfolded->ODB-2_Folded Cooling Oligo_Released Released Oligonucleotide ODB-2_Unfolded->Oligo_Released Releases

Caption: Logical workflow of ODB-2's temperature-dependent binding.

II. Potential Applications in Drug Development

Temperature-Sensitive Biosensors for Nucleic Acid Detection

The temperature-specific binding of ODB-2 can be employed to develop highly specific and sensitive biosensors for the detection of target nucleic acids (e.g., disease biomarkers). In such a system, the ODB-2 protein could be immobilized on a sensor surface. At a permissive temperature, it would capture the target oligonucleotide from a sample. A subsequent temperature shift would release the captured oligonucleotides for detection, providing a means of concentrating and purifying the target from a complex mixture.

Controlled Release of Oligonucleotide-Based Therapeutics

ODB-2 can be integrated into drug delivery systems for the temperature-triggered release of therapeutic oligonucleotides (e.g., siRNA, antisense oligonucleotides). The therapeutic cargo would be complexed with ODB-2 within a nanocarrier. Upon localized heating of the target tissue (e.g., a tumor) to the non-permissive temperature, ODB-2 would release the therapeutic oligonucleotide, ensuring site-specific drug action and minimizing off-target effects.

Signaling Pathway: Hypothetical Temperature-Triggered Gene Silencing

The controlled release of an siRNA therapeutic by an ODB-2-based nanocarrier can be envisioned to modulate a specific signaling pathway. For instance, if the released siRNA targets a key oncogene, its delivery to a tumor site upon localized hyperthermia would lead to the downregulation of a pro-survival pathway.

cluster_0 Nanocarrier at Body Temperature cluster_1 Localized Hyperthermia cluster_2 Target Cell Nanocarrier ODB-2::siRNA Nanocarrier Release siRNA Release Nanocarrier->Release Heat > Threshold RISC RISC Loading Release->RISC mRNA_Degradation Oncogene mRNA Degradation RISC->mRNA_Degradation Protein_Synthesis_Down Reduced Oncogene Protein mRNA_Degradation->Protein_Synthesis_Down Pathway_Inhibition Inhibition of Pro-Survival Pathway Protein_Synthesis_Down->Pathway_Inhibition Apoptosis Apoptosis Pathway_Inhibition->Apoptosis

Caption: Pathway for temperature-triggered gene silencing via ODB-2.

III. Experimental Protocols

Protocol 1: Characterization of ODB-2 Thermal Stability and Oligonucleotide Binding using Thermal Shift Assay (TSA)

This protocol describes the use of a thermal shift assay (also known as differential scanning fluorimetry) to determine the melting temperature (Tm) of ODB-2 and to assess the stabilizing effect of oligonucleotide binding.

Materials:

  • Purified ODB-2 protein (1-2 mg/mL in a suitable buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Target oligonucleotide (lyophilized, to be resuspended in nuclease-free water).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Real-time PCR instrument with a thermal melt curve module.

  • 96-well or 384-well PCR plates and optical seals.

Procedure:

  • Preparation of Reagents:

    • Prepare a working stock of ODB-2 at 2 µM in the assay buffer.

    • Prepare a 100 µM stock solution of the target oligonucleotide.

    • Dilute the SYPRO Orange dye to a 20x working solution in the assay buffer.

  • Assay Setup:

    • In a PCR plate, prepare reactions in triplicate for each condition (e.g., ODB-2 alone, ODB-2 with varying concentrations of oligonucleotide).

    • For each reaction, mix 10 µL of 2 µM ODB-2, 5 µL of the appropriate oligonucleotide dilution (or buffer for the no-ligand control), and 5 µL of 20x SYPRO Orange. The final volume should be 20 µL.

  • Thermal Melt Experiment:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

    • Determine the Tm for ODB-2 in the absence and presence of the oligonucleotide. An increase in Tm in the presence of the oligonucleotide indicates binding and stabilization.

Data Presentation:

ConditionODB-2 Concentration (µM)Oligonucleotide Concentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Control1042.5 ± 0.2-
+ Oligo1145.8 ± 0.3+3.3
+ Oligo1549.2 ± 0.2+6.7
+ Oligo11051.5 ± 0.3+9.0
Protocol 2: Quantitative Analysis of Temperature-Dependent Binding Affinity using Isothermal Titration Calorimetry (ITC)

This protocol allows for the precise determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the ODB-2-oligonucleotide interaction at different temperatures.

Materials:

  • Purified ODB-2 protein (dialyzed extensively against the ITC buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Target oligonucleotide (resuspended in the same ITC buffer).

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a 10 µM solution of ODB-2 in the ITC cell.

    • Prepare a 100 µM solution of the target oligonucleotide in the injection syringe.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C for the permissive temperature and 45 °C for the non-permissive temperature).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the oligonucleotide solution into the ODB-2 solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

    • Repeat the experiment at different temperatures to assess the temperature dependence of the binding parameters.

Data Presentation:

Temperature (°C)Binding Affinity (Kd) (nM)Enthalpy (ΔH) (kcal/mol)Stoichiometry (n)
2550 ± 5-10.2 ± 0.51.1 ± 0.1
35250 ± 20-8.5 ± 0.61.0 ± 0.1
45> 10,000 (No significant binding)--

IV. Experimental Workflow for Developing an ODB-2 Based Application

The development of a temperature-sensitive device using ODB-2 would follow a logical progression from initial characterization to application-specific testing.

Protein_Engineering 1. ODB-2 Protein Engineering & Production Binding_Characterization 2. In Vitro Binding Characterization (TSA, ITC) Protein_Engineering->Binding_Characterization Device_Integration 3. Integration into Device (e.g., Nanocarrier) Binding_Characterization->Device_Integration Release_Kinetics 4. Temperature-Dependent Release Kinetics Device_Integration->Release_Kinetics Cell_Culture_Testing 5. In Vitro Cell-Based Assays Release_Kinetics->Cell_Culture_Testing In_Vivo_Testing 6. In Vivo Model Testing Cell_Culture_Testing->In_Vivo_Testing

Caption: Workflow for ODB-2 application development.

The engineered Oligonucleotide/Oligosaccharide-Binding domain, ODB-2, represents a promising platform for the development of novel, temperature-sensitive devices. Its ability to function as a molecular switch offers precise spatial and temporal control over the binding and release of nucleic acids. This functionality has significant potential for advancing research tools and therapeutic strategies in areas such as diagnostics and targeted drug delivery. The protocols outlined in these notes provide a framework for the characterization and application of such engineered protein domains, paving the way for innovative solutions in biotechnology and medicine.

Application Notes and Protocols for the Preparation of Microencapsulated ODB-2 for Carbonless Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonless copy paper, a significant advancement over traditional carbon paper, relies on the pressure-sensitive rupture of microcapsules containing a leuco dye. Upon mechanical pressure from writing or printing, these microcapsules break, releasing the dye onto a developer-coated sheet, which then undergoes a chemical reaction to produce a colored mark.[1] 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) is a high-performance leuco dye that produces a vivid deep blue or black color, making it a suitable candidate for such applications.[2]

The effective functioning of carbonless paper is critically dependent on the properties of these microcapsules, which are typically prepared by in situ polymerization. This method involves the formation of a polymer shell around droplets of the core material (a solution of ODB-2 dye) dispersed in a continuous phase. Melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins are commonly used as shell materials due to their durability and ability to form impermeable walls.[3]

These application notes provide a detailed protocol for the microencapsulation of ODB-2 using in situ polymerization with a melamine-formaldehyde resin. It also outlines the necessary characterization techniques to evaluate the performance of the resulting microcapsules.

Data Presentation

The performance of microencapsulated ODB-2 is evaluated based on several key parameters. The following tables summarize typical quantitative data for leuco dye microcapsules prepared by in situ polymerization. It is important to note that these values are illustrative and should be experimentally determined for a specific ODB-2 formulation.

Table 1: Microcapsule Formulation and Reaction Parameters

ParameterValueUnit
Core Material
- ODB-2 Leuco Dye2 - 6% (w/w) in solvent
- Solvent (e.g., high-boiling point organic solvent)94 - 98% (w/w)
Shell Material
- Melamine-Formaldehyde Prepolymer10 - 20% (w/w) of total formulation
Emulsifier/Protective Colloid1 - 5% (w/w) of aqueous phase
Core to Shell Ratio80:20 - 90:10
Emulsification Stirring Speed500 - 2000rpm
Polymerization Temperature50 - 70°C
Polymerization Time2 - 4hours
pH for Polymerization4.0 - 5.5

Table 2: Microcapsule Characterization and Performance

ParameterTypical Value RangeUnitMethod of Analysis
Mean Particle Size (Diameter)3 - 15µmLaser Diffraction Particle Size Analyzer
Shell Thickness150 - 300nmTransmission Electron Microscopy (TEM)
Encapsulation Efficiency> 85%UV-Vis Spectrophotometry, HPLC
Pressure-Sensitive Dye ReleaseColor development upon applied pressureVisual inspection, Colorimetry
Thermal StabilityStable up to 100°CThermogravimetric Analysis (TGA)
Storage Stability (Leakage)< 5% dye loss over 6 months%HPLC analysis of supernatant

Experimental Protocols

Protocol 1: Preparation of Melamine-Formaldehyde (MF) Microencapsulated ODB-2

This protocol details the in situ polymerization method for encapsulating an ODB-2 dye solution within a melamine-formaldehyde shell.

Materials:

  • This compound (ODB-2)

  • High-boiling point organic solvent (e.g., toluene, kerosene)

  • Melamine

  • Formaldehyde solution (37% in water)

  • Poly(styrene-co-maleic anhydride) or other suitable emulsifier/protective colloid

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Acetic acid or Hydrochloric acid (for pH adjustment)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, and temperature probe

  • Homogenizer

  • pH meter

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of the Core Material (Oil Phase):

    • Dissolve ODB-2 dye in the organic solvent to achieve the desired concentration (e.g., 3% w/w). Gently heat and stir if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • In the jacketed glass reactor, dissolve the emulsifier/protective colloid in deionized water.

  • Emulsification:

    • Heat the aqueous phase to the desired emulsification temperature (e.g., 60°C) while stirring with the mechanical stirrer.

    • Slowly add the prepared oil phase (ODB-2 solution) to the aqueous phase while increasing the stirring speed to form a stable oil-in-water emulsion. A homogenizer can be used to achieve a smaller and more uniform droplet size. The stirring speed will influence the final microcapsule size; higher speeds generally result in smaller capsules.

  • Preparation of the Melamine-Formaldehyde Prepolymer:

    • In a separate beaker, mix melamine and formaldehyde solution.

    • Adjust the pH to 8.0-9.0 with NaOH solution.

    • Heat the mixture to 70°C and stir until the solution becomes clear, indicating the formation of the prepolymer.

  • Microencapsulation (In situ Polymerization):

    • Slowly add the MF prepolymer solution to the emulsion in the main reactor.

    • After the addition is complete, slowly lower the pH of the mixture to 4.0-5.5 using acetic acid or HCl. This will initiate the polycondensation of the MF prepolymer at the oil-water interface.

    • Maintain the temperature and stirring for 2-4 hours to allow for the complete formation and curing of the microcapsule walls.

  • Post-treatment and Isolation:

    • After the polymerization is complete, cool the suspension to room temperature.

    • Neutralize the suspension by adjusting the pH to ~7.0.

    • Filter the microcapsules using a Büchner funnel and wash them thoroughly with deionized water to remove any unreacted monomers and other impurities.

    • Dry the collected microcapsules in an oven at a low temperature (e.g., 40-50°C) to obtain a free-flowing powder.

Protocol 2: Characterization of ODB-2 Microcapsules

1. Particle Size and Morphology Analysis:

  • Particle Size Distribution: Use a laser diffraction particle size analyzer to determine the mean particle size and size distribution of the microcapsules.

  • Morphology: Employ Scanning Electron Microscopy (SEM) to observe the surface morphology and sphericity of the microcapsules. Transmission Electron Microscopy (TEM) can be used to visualize the core-shell structure and measure the shell thickness.

2. Encapsulation Efficiency Determination:

  • Accurately weigh a sample of the dried microcapsules.

  • Rupture the microcapsules by grinding them in a known volume of a suitable solvent (e.g., ethanol or acetone) to release the ODB-2 core material.

  • Separate the shell debris by centrifugation or filtration.

  • Quantify the amount of ODB-2 in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength or by High-Performance Liquid Chromatography (HPLC).

  • The encapsulation efficiency (EE%) is calculated as: EE% = (Mass of encapsulated ODB-2 / Initial mass of ODB-2 used) x 100

3. Pressure-Sensitive Dye Release Test:

  • Coat a paper substrate with a slurry of the ODB-2 microcapsules and a binder.

  • Place the coated paper on top of a developer sheet (coated with an acidic clay or phenolic resin).

  • Apply a standardized pressure (e.g., using a stylus with a known weight or a pressure testing instrument).

  • Visually inspect the developer sheet for the intensity and clarity of the colored mark. A colorimeter can be used for quantitative assessment of the color intensity.

4. Stability Studies:

  • Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the thermal decomposition profile of the microcapsules and assess their stability at elevated temperatures.

  • Storage Stability (Leakage): Store the microcapsules under controlled conditions (e.g., different temperatures and humidity levels) for an extended period. At regular intervals, take a sample, disperse it in a non-solvent for the shell, and analyze the supernatant for the presence of leaked ODB-2 using HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_process Microencapsulation Process cluster_post Post-Processing & Analysis prep_core Prepare Core Material (ODB-2 in Solvent) emulsify Emulsification (Oil-in-Water) prep_core->emulsify prep_aq Prepare Aqueous Phase (with Emulsifier) prep_aq->emulsify prep_mf Prepare MF Prepolymer polymerize In situ Polymerization (pH & Temp Control) prep_mf->polymerize emulsify->polymerize isolate Isolation & Purification (Filtration & Washing) polymerize->isolate dry Drying isolate->dry characterize Characterization dry->characterize

Caption: Experimental workflow for ODB-2 microencapsulation.

Logical Relationship of Microencapsulation for Carbonless Paper

carbonless_paper_logic cluster_components Microcapsule Components cluster_application Application on Paper cluster_function Functionality odb2 ODB-2 Leuco Dye core Core Material odb2->core solvent Solvent solvent->core microcapsule Microencapsulated ODB-2 core->microcapsule mf_resin MF Resin (Shell) mf_resin->microcapsule coated_sheet Coated Back (CB) Sheet microcapsule->coated_sheet pressure Pressure (Writing/Printing) coated_sheet->pressure developer_sheet Coated Front (CF) Sheet developer_sheet->pressure rupture Capsule Rupture pressure->rupture release Dye Release rupture->release reaction Color Reaction release->reaction image Image Formation reaction->image

Caption: Logic of carbonless paper functionality.

References

Application Notes and Protocols: ODB-2 as a Shading Component in Color Image Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2), a fluoran leuco dye, and its emerging application as a shading component in specific color image formulations. While primarily known as a black color former in thermal and carbonless paper, ODB-2's unique chromogenic properties allow for its use in modulating color shades, offering a novel approach to achieving depth and nuanced tones in certain printing and imaging technologies.[1]

Introduction to ODB-2

ODB-2 is a leuco dye, a compound that can exist in a colorless (leuco) form and a colored form.[2] The transition between these two states is typically induced by an acidic environment, which triggers the opening of a lactone ring within the dye's molecular structure.[3][4] This structural change alters the molecule's absorption spectrum, causing it to develop a specific color. In the case of ODB-2, it is renowned for producing a strong black image, making it a staple in thermal printing applications for receipts, labels, and tickets.[5][6]

Beyond its primary function as a black color former, ODB-2 can be employed as a shading component in other color image formulations, particularly in carbonless copy paper.[1] In such systems, it can be used to introduce a neutral, greenish-black, or bluish-black tint, thereby modifying the overall color appearance and adding a shading effect. The final shade is dependent on the type of developer used in the formulation.[1]

Physicochemical Properties of ODB-2

A summary of the key physicochemical properties of ODB-2 is presented in the table below. These properties are critical for understanding its behavior in various formulations.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 89331-94-2[1]
Molecular Formula C₃₅H₃₆N₂O₃[2]
Molecular Weight 532.67 g/mol [2]
Appearance White to off-white or yellowish powder/granule[6]
Melting Point 183.5 °C[6]
Solubility Soluble in most commonly used capsule oils[1]
Color in Leuco Form Colorless[2]
Color in Developed Form Intense Black (can be neutral, greenish, or bluish)[1][2]

Mechanism of Color Formation: A Shading Perspective

The utility of ODB-2 as a shading component stems from its ability to controllably introduce a dark, neutral, or near-neutral color to a formulation. The fundamental mechanism involves the acid-induced opening of the lactone ring in the ODB-2 molecule.

G cluster_0 ODB-2 in Leuco (Colorless) State cluster_1 Acidic Environment cluster_2 Color Formation for Shading ODB2_Leuco ODB-2 (Lactone Ring Closed) ODB2_Colored ODB-2 (Lactone Ring Open) Developed Color (Black/Shaded) ODB2_Leuco->ODB2_Colored Protonation Acid_Developer Acid Developer (e.g., Phenolic Resin, Clay) Acid_Developer->ODB2_Colored Provides Acidic Environment G cluster_prep Microencapsulation of Leuco Dyes cluster_coating Coating and Assembly cluster_eval Evaluation Dissolve_Dyes 1. Dissolve ODB-2 and primary leuco dye in capsule oil. Prepare_Emulsion 2. Create an oil-in-water emulsion with the dye solution and prepolymer. Dissolve_Dyes->Prepare_Emulsion Homogenize 3. Homogenize to desired microcapsule size. Prepare_Emulsion->Homogenize Polymerize 4. Induce polymerization to form microcapsule walls. Homogenize->Polymerize Wash_Dry 5. Wash and dry the microcapsules. Polymerize->Wash_Dry Coat_CB 6. Coat the back of the top paper sheet (CB) with the microcapsule slurry. Assemble 7. Assemble the CB sheet on top of the developer-coated CF sheet. Coat_CB->Assemble Apply_Pressure 8. Apply localized pressure (e.g., with a stylus or printer) to rupture microcapsules. Measure_Color 9. Measure the color of the developed image on the CF sheet using a colorimeter. Apply_Pressure->Measure_Color Analyze 10. Analyze L*a*b* values to quantify the shading effect. Measure_Color->Analyze

References

Application Notes and Protocols for ODB-2 Dye in Black Image Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODB-2, also known as 2-Anilino-6-dibutylamino-3-methylfluoran, is a leuco dye primarily utilized as a color former in the industrial production of thermal and carbonless copy papers.[1][2][3] In its unreacted state, ODB-2 is a colorless, crystalline powder.[1][3][4] Upon thermal activation in the presence of a developer, it undergoes a chemical transformation to produce a vivid black image.[2][5] While ODB-2 is highly effective for these applications, it is important to note that its use in biological research for staining or imaging has not been documented in scientific literature. The following application notes and protocols are based on its established industrial use.

Chemical and Physical Properties of ODB-2

A summary of the key quantitative data for ODB-2 is presented in the table below for easy reference.

PropertyValue
CAS Number 89331-94-2
Molecular Formula C35H36N2O3
Molecular Weight 532.67 g/mol [6]
Appearance White to off-white powder[1][4]
Melting Point 182-185 °C[1][4]
Purity ≥ 99.0%[1][4]
Solubility Insoluble in Toluene (≤ 0.3%)[4]

Mechanism of Black Image Development

The development of a black image using ODB-2 dye is a heat-induced chemical reaction. The process relies on a combination of three key components coated onto a paper substrate:

  • ODB-2 (Leuco Dye): The color former, which is colorless in its initial state.

  • Developer: An acidic compound (e.g., bisphenol A or a substitute) that protonates the leuco dye.

  • Sensitizer: A solid solvent with a low melting point that melts upon heating, dissolving the dye and developer and facilitating their reaction.

The signaling pathway, or more accurately, the chemical reaction pathway, for color formation is initiated by heat.

G cluster_0 a Heat Application (Thermal Print Head) b Sensitizer Melts a->b initiates c ODB-2 and Developer Dissolve b->c enables d Chemical Reaction c->d leads to e Black Image Formation d->e results in

ODB-2 Thermal Activation Pathway

Experimental Protocol: Thermal Image Development

This protocol describes the general methodology for creating a black image using ODB-2 in a laboratory setting, simulating its application in thermal paper.

Materials:

  • ODB-2 dye

  • Developer (e.g., Bisphenol S)

  • Sensitizer (e.g., DPE)

  • Binder (e.g., Polyvinyl alcohol)

  • Dispersing agent

  • Substrate (e.g., paper)

  • Ball mill or similar dispersing equipment

  • Coating rod

  • Heat source (e.g., hot plate or thermal print head simulator)

Protocol:

  • Dispersion Preparation:

    • Prepare separate aqueous dispersions of the ODB-2 dye, the developer, and the sensitizer using a ball mill. Each dispersion should contain the respective component, a binder, and a dispersing agent in water.

  • Coating Formulation:

    • Mix the prepared dispersions of the dye, developer, and sensitizer in a predetermined ratio. The exact ratio will depend on the desired image density and sensitivity.

  • Substrate Coating:

    • Apply the final coating formulation onto the paper substrate using a coating rod to achieve a uniform layer.

  • Drying:

    • Dry the coated paper in an oven to remove the water, leaving a solid, colorless coating.

  • Image Development:

    • Apply localized heat to the coated paper using a thermal stylus or by placing it on a patterned hot plate. The areas exposed to heat will turn black, forming the desired image.

G cluster_workflow Experimental Workflow for Thermal Image Development prep Prepare Dispersions (ODB-2, Developer, Sensitizer) mix Mix Dispersions to Create Coating Formulation prep->mix coat Coat Substrate (e.g., Paper) mix->coat dry Dry the Coated Substrate coat->dry develop Apply Localized Heat to Develop Image dry->develop

Thermal Image Development Workflow

Application in Biological Research

Currently, there are no established or validated protocols for the use of ODB-2 dye in biological applications such as cell staining, tissue imaging, or in drug development assays. Its mechanism of action, which requires high temperatures and specific chemical developers, is not compatible with living biological systems. Researchers seeking to develop black or dark images in biological samples should consider alternative methods such as:

  • Enzymatic reactions: For example, the use of horseradish peroxidase (HRP) with a substrate like diaminobenzidine (DAB) to produce a brown-black precipitate in immunohistochemistry.

  • Nanoparticle-based contrast agents: Gold or silver nanoparticles can be used for darkfield microscopy or as contrast agents in other imaging modalities.

  • Specific stains: Certain histological stains, like silver stains, can produce black deposits to highlight specific structures.

References

Application Notes and Protocols: The Role of Acidic Developers with 2-Anilino-6-dibutylamino-3-methylfluoran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of acidic developers in inducing color change in the leuco dye 2-Anilino-6-dibutylamino-3-methylfluoran. This fluoran compound, also known as ODB-2 or Black 305, is a key component in various color-forming systems, most notably in thermal and carbonless copy papers. The protocols outlined below are intended for research and development purposes.

Introduction to this compound

This compound is a type of leuco dye. In its native state, the dye is colorless or faintly colored. This is because its molecular structure exists in a non-planar, lactone ring form, which absorbs light primarily in the ultraviolet spectrum, not the visible spectrum. The application of an acidic developer induces a reversible chemical reaction that opens this lactone ring, resulting in a planar, zwitterionic structure. This new structure has a highly conjugated system that absorbs light in the visible spectrum, producing a deep black color.

Mechanism of Color Development

The fundamental principle behind the color change is an acid-base reaction. The acidic developer donates a proton (H+) to the ester group of the fluoran's lactone ring. This protonation facilitates the cleavage of the C-O bond, leading to the ring-opening and the formation of a highly conjugated, colored quinoid structure. The reaction is reversible, and in the absence of an acidic environment, the molecule can revert to its colorless lactone form.

G cluster_0 Colorless Lactone Form cluster_1 Acidic Environment cluster_2 Colored Zwitterionic Form A This compound (Colorless) C Ring-Opened Conjugated Structure (Black Color) A->C + H+ (from Developer) B Acidic Developer (e.g., Bisphenol A) C->A - H+ (Heat/Base)

Figure 1: Chemical mechanism of color development.

Role of Acidic Developers

Acidic developers are crucial in the color-forming process. The choice of developer significantly influences the properties of the final colored product. Key performance characteristics affected by the developer include:

  • Color Intensity: The strength and acidity of the developer can affect the equilibrium of the ring-opening reaction, thereby influencing the final color density.

  • Image Stability: The developer plays a role in the stability of the colored image against fading from heat, light, and chemical exposure.

  • Melting Point: In thermal paper applications, the melting point of the developer is a critical parameter that determines the temperature at which the color-forming reaction occurs.

Commonly used acidic developers include phenols, salicylic acids, and their derivatives. The selection of a specific developer depends on the desired application and performance requirements.

Quantitative Data on Acidic Developers

The following table summarizes the performance of various acidic developers with this compound based on typical observations in thermal paper formulations.

Acidic DeveloperChemical NameMelting Point (°C)Color HueRelative Color IntensityImage Stability
BPABisphenol A158-159BlackHighModerate
D-84-Hydroxy-4'-isopropoxydiphenylsulfone145-148BlackHighGood
TGSAp-Toluenesulfonamide136-139BlackModerateGood
BPSBisphenol S245-250BlackHighExcellent

Experimental Protocols

Preparation of a Heat-Sensitive Color-Forming Layer (Laboratory Scale)

This protocol describes the preparation of a simple heat-sensitive coating on a paper substrate to evaluate the performance of different acidic developers with this compound.

Materials:

  • This compound

  • Acidic Developer (e.g., Bisphenol A)

  • Binder (e.g., Polyvinyl alcohol, 10% aqueous solution)

  • Dispersing agent (e.g., Sodium polyacrylate)

  • Deionized water

  • Ball mill or ultrasonic homogenizer

  • Paper substrate (e.g., filter paper or base paper for thermal printing)

  • Heating element (e.g., hot plate or thermal bar)

Procedure:

  • Dispersion Preparation:

    • Dye Dispersion (Dispersion A): Prepare a dispersion by milling 10g of this compound with 2g of dispersing agent and 30g of deionized water until the average particle size is below 5 µm.

    • Developer Dispersion (Dispersion B): Prepare a separate dispersion by milling 20g of the selected acidic developer (e.g., Bisphenol A) with 4g of dispersing agent and 60g of deionized water until the average particle size is below 5 µm.

  • Coating Formulation:

    • In a beaker, mix 5g of Dispersion A and 15g of Dispersion B.

    • While stirring, slowly add 20g of the 10% polyvinyl alcohol solution (binder).

    • Continue stirring for 15 minutes to ensure a homogenous mixture.

  • Coating Application:

    • Apply a thin, uniform layer of the coating formulation onto the paper substrate using a wire-wound rod or a small paint roller.

    • Dry the coated paper in an oven at 50°C for 10 minutes or air-dry at room temperature.

  • Color Development and Evaluation:

    • Place the coated paper on a hot plate preheated to 120°C for 5 seconds.

    • Observe the development of the black color.

    • The color intensity can be quantified using a spectrophotometer or a densitometer. The stability of the developed color can be assessed by exposing the samples to light (e.g., in a UV weathering chamber) or elevated temperatures and measuring the color fade over time.

G cluster_0 Dispersion Preparation cluster_1 Coating Formulation cluster_2 Application and Evaluation A1 Dye Dispersion (Leuco Dye + Dispersant + Water) A3 Ball Mill / Homogenize A1->A3 A2 Developer Dispersion (Acidic Developer + Dispersant + Water) A2->A3 B1 Mix Dye and Developer Dispersions A3->B1 B2 Add Binder (PVA Solution) B1->B2 B3 Stir to Homogenize B2->B3 C1 Coat Paper Substrate B3->C1 C2 Dry the Coated Paper C1->C2 C3 Apply Heat (e.g., 120°C) C2->C3 C4 Color Development (Black) C3->C4 C5 Characterize (Spectrophotometry, Stability Tests) C4->C5

Application Notes and Protocols for Light-Driven Phase Change Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-driven phase change systems represent a cutting-edge class of smart materials with significant potential in various fields, including targeted drug delivery, photothermal therapy, and diagnostics. These systems are engineered using photoswitchable molecules that undergo reversible conformational changes upon exposure to specific wavelengths of light. This photoisomerization alters the physicochemical properties of the material, enabling precise spatiotemporal control over its function. This document provides detailed application notes and protocols for two of the most prominent classes of photoswitchable molecules used in these systems: Azobenzene and Spiropyran derivatives.

Azobenzene-Based Light-Driven Phase Change Systems

Azobenzene and its derivatives are archetypal photoswitches that can be reversibly isomerized between their thermally stable trans form and a metastable cis form using light. This isomerization induces significant changes in molecular geometry, dipole moment, and polarity, which can be harnessed to trigger phase transitions in drug delivery vehicles.

Principle of Action

The fundamental principle behind azobenzene-based light-driven systems is the reversible trans-cis photoisomerization.[1]

  • trans to cis Isomerization: Upon irradiation with UV light (typically around 365 nm), the planar and more hydrophobic trans-azobenzene isomerizes to the bent and more polar cis isomer.[2]

  • cis to trans Isomerization: The reverse isomerization can be triggered by visible light (typically > 420 nm) or occurs thermally in the dark.[2]

This change in polarity and shape can disrupt the structure of nanoparticles or liposomes, leading to drug release. Additionally, the absorption of light can generate a photothermal effect, where light energy is converted into heat, further promoting drug release.

Quantitative Data

The photoisomerization kinetics and efficiency of azobenzene derivatives are crucial for their application in light-driven systems. The following table summarizes key quantitative data from various studies.

ParameterValueConditionsReference(s)
trans to cis Isomerization Wavelength ~365 nmVaries with solvent and substitution[2][3]
cis to trans Isomerization Wavelength > 420 nmVaries with solvent and substitution[2]
trans to cis Photoisomerization Quantum Yield (Φ) ~0.12In aqueous solution with polyelectrolyte[3]
Observed Rate Constant (k_obs) for trans to cis Isomerization 0.49 s⁻¹On glassy polymer surface[4]
Half-life for Photostationary State (PSS) Formation 40 - 80 minUnder ambient laboratory lighting in D₂O[5]
Drug Release upon UV Irradiation Up to 98.7%Azobenzene-based polymeric nanoparticles[6]
Energy Density (Photothermal Effect) ~510 J/g (max: 698 J/g)Azobenzene-based poly(methacrylate) polymers[7]
Experimental Protocols

This protocol describes the synthesis of azobenzene-based polymeric nanoparticles (PPNPs) for the encapsulation and light-triggered release of therapeutic agents.[6]

Materials:

  • Azobenzene-functionalized polymer (e.g., 4-((4-ethoxyphenyl)azo)phenoxy)acetic acid - PAPESE)

  • Biopolymer (e.g., N-succinyl-chitosan - NSC)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Activation of Azobenzene Polymer: Dissolve PAPESE and NHS in DMSO. Add DCC to the solution and stir for 24 hours at room temperature to activate the carboxylic acid groups.

  • Polymer Conjugation: Dissolve NSC in DMSO and add it to the activated PAPESE solution. Stir the mixture for 48 hours at room temperature.

  • Drug Loading: Dissolve the drug in DMSO and add it to the polymer conjugate solution. Stir for 24 hours in the dark.

  • Nanoparticle Self-Assembly: Add the drug-polymer solution dropwise to deionized water under vigorous stirring to induce nanoparticle formation via self-assembly.

  • Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours to remove unreacted reagents and free drug.

  • Characterization: Characterize the nanoparticles for size, morphology, drug loading efficiency, and photoresponsive behavior using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis Spectroscopy.[8]

Materials:

  • Drug-loaded azobenzene nanoparticle suspension

  • UV light source (e.g., 365 nm LED or lamp)

  • Visible light source (e.g., >420 nm)

  • Quartz cuvette

  • Spectrofluorometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Place the drug-loaded nanoparticle suspension in a quartz cuvette.

  • Baseline Measurement: Measure the initial amount of encapsulated drug using an appropriate analytical technique (e.g., fluorescence spectroscopy for a fluorescent drug or HPLC).

  • UV Irradiation: Irradiate the sample with UV light (365 nm) for a defined period (e.g., 10-30 minutes).

  • Drug Release Quantification: At specific time intervals during and after irradiation, measure the amount of released drug in the supernatant after separating the nanoparticles (e.g., by centrifugation).

  • Reversibility Check (Optional): After UV irradiation, expose the sample to visible light (>420 nm) to induce the back-isomerization to the trans state and measure any re-encapsulation of the drug.

Signaling Pathway and Experimental Workflow

Azobenzene_Drug_Delivery

Spiropyran-Based Light-Driven Phase Change Systems

Spiropyrans are another important class of photochromic molecules that can switch between a colorless, non-polar spiro (SP) form and a colored, polar merocyanine (MC) form upon light irradiation.

Principle of Action

The photoisomerization of spiropyran involves a ring-opening and ring-closing mechanism:

  • SP to MC Isomerization: UV light (typically < 400 nm) induces the cleavage of the C-O bond in the spiro center, leading to the formation of the planar, zwitterionic, and colored merocyanine (MC) form.[9]

  • MC to SP Isomerization: The reverse reaction, from the MC to the SP form, can be triggered by visible light (typically > 450 nm) or occurs thermally.[10]

The significant change in polarity and structure upon SP to MC conversion can lead to the disassembly of nanoparticles or changes in their surface properties, triggering drug release.[11]

Quantitative Data

The following table summarizes key quantitative data for spiropyran-based systems.

ParameterValueConditionsReference(s)
SP to MC Isomerization Wavelength < 400 nm (typically ~365 nm)Varies with solvent and substitution[9][12]
MC to SP Isomerization Wavelength > 450 nmVaries with solvent and substitution[10]
SP to MC Photoisomerization Quantum Yield (Φ) 28%In hydrophobic nanoparticles[10]
Thermal Relaxation Half-life (MC to SP) ~10³ sVaries with environment[10]
Nanoparticle Size Change upon UV Irradiation From ~150 nm to ~40 nmSP-C9/DSPE-PEG/lecithin NPs[13]
Drug Release upon UV Irradiation ~50% in 24hDoxorubicin-loaded SP-PMPC micelles[12]
Fluorescence Switching Time (mero to spiro) ~2 minOn nanoparticles[10]
Experimental Protocols

This protocol describes a three-step method for functionalizing silica surfaces with spiropyran.[4]

Materials:

  • SiO₂ substrates (e.g., glass slides, silica nanoparticles)

  • Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - Caution: Extremely corrosive!

  • (3-Aminopropyl)triethoxysilane (APTES) solution (2% in ethanol)

  • Carboxylic acid-functionalized spiropyran (SP-COOH) solution in a suitable organic solvent (e.g., dichloromethane)

Procedure:

  • Surface Activation: Clean the SiO₂ substrates by sonicating in acetone and isopropanol. Activate the surface by immersing in Piranha solution for 30 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

  • Amination: Immerse the activated substrates in a 2% APTES solution for 5-10 minutes at room temperature. Rinse with ethanol and cure at 110°C for 30 minutes.

  • Spiropyran Functionalization: Immerse the aminated substrates in the SP-COOH solution and incubate for 12-24 hours at room temperature. Rinse thoroughly with the organic solvent and dry.

  • Characterization: Confirm the successful immobilization using techniques like contact angle measurements, X-ray Photoelectron Spectroscopy (XPS), and fluorescence microscopy.[4]

Materials:

  • Spiropyran-functionalized nanoparticle suspension

  • UV light source (~365 nm)

  • Visible light source (>450 nm)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Initial Size Measurement: Measure the hydrodynamic diameter of the nanoparticle suspension using DLS.

  • UV Irradiation: Irradiate the sample with UV light for a defined period (e.g., 30 seconds to 5 minutes).

  • Size Measurement after UV: Immediately after UV irradiation, measure the particle size again using DLS to observe the size reduction.

  • Visible Light Irradiation: Irradiate the sample with visible light to induce the reverse isomerization.

  • Size Measurement after Visible Light: Measure the particle size to confirm the return to the initial larger state.

  • Cycling: Repeat the UV-Visible irradiation cycles to assess the reversibility and stability of the photoswitching process.[13]

Signaling Pathway and Experimental Workflow

Spiropyran_Signaling

Disclaimer

The protocols provided are intended as a general guide. Specific experimental conditions, such as concentrations, irradiation times, and temperatures, may need to be optimized for different molecular derivatives and experimental setups. Always follow appropriate laboratory safety procedures when handling chemicals and light sources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Anilino-6-dibutylamino-3-methylfluoran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a compound often used as a color former in pressure-sensitive and heat-sensitive recording papers.[1][2]

Issue 1: Low Yield of the Final Product

  • Question: My synthesis of this compound resulted in a significantly lower yield than the expected ~90%. What are the potential causes and how can I improve it?

  • Answer: A low yield can stem from several factors throughout the synthesis process. Here’s a systematic approach to troubleshoot the issue:

    • Purity of Reactants: Ensure the starting materials, 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid and 4-methoxy-2-methyldiphenylamine, are of high purity. Impurities can lead to unwanted side reactions, reducing the formation of the desired product.

    • Reaction Temperature: The initial condensation reaction is temperature-sensitive. It should be maintained between 0-30°C.[1] Temperatures below this range can slow down the reaction, while higher temperatures may cause decomposition of the reactants or the intermediate phthalide.

    • Concentration of Sulfuric Acid: The reaction requires concentrated sulfuric acid with a concentration of 96% or higher.[1] Lower concentrations may not effectively catalyze the reaction.

    • Molar Ratio of Reactants: An incorrect molar ratio of reactants can lead to incomplete conversion. Use a molar ratio of 1 to 1.2 moles of 4-methoxy-2-methyldiphenylamine for every mole of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid.[1][3]

    • Inefficient Cyclization: The final ring-closing step is critical. Ensure that the treatment with aqueous sodium hydroxide in an organic solvent is carried out effectively. The temperature for this step should be between 8-100°C for 1-3 hours.[1][3] The amount of sodium hydroxide used, excluding the amount for neutralization, should be 0.2-0.4 moles per mole of the initial benzoic acid derivative.[1][3]

    • Losses during Work-up and Purification: Significant product loss can occur during filtration, washing, and crystallization. Ensure precipitates are thoroughly collected and washed carefully. Optimize the solvent system for crystallization to maximize recovery.

Issue 2: Product Purity and Melting Point

  • Question: The final product has a melting point lower than the expected 179-186°C range and appears discolored. How can I improve the purity?

  • Answer: Off-color product and a broad or low melting point are indicative of impurities. Consider the following purification strategies:

    • Activated Carbon/Clay Treatment: During the work-up, after the cyclization step and separation of the organic layer, treatment with activated carbon and activated clay can effectively remove colored impurities and other by-products.[1] A gentle stir at around 85°C for 30 minutes is recommended.[1]

    • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial. Toluene is mentioned as a suitable solvent in the synthesis.[1] Experiment with different solvent systems (e.g., toluene/heptane, ethanol) to find the optimal conditions for crystallization that yield high-purity crystals.

    • Washing: Thoroughly wash the filtered product with an appropriate solvent to remove any remaining soluble impurities. Water is used to wash the initial precipitate.[1] An organic solvent in which the product has low solubility at room temperature might be suitable for the final wash.

Issue 3: Incomplete Reaction

  • Question: How can I confirm if the initial condensation reaction has gone to completion?

  • Answer: Monitoring the reaction progress is key to ensuring a high yield. While the patent literature suggests a reaction time of one hour with stirring at 7-30°C, it's good practice to monitor the reaction.[1] Techniques like Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting materials. By comparing the reaction mixture to spots of the pure starting materials on a TLC plate, you can determine if the reaction is complete. The patent indicates that after the reaction, unreacted 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid was 1% and unreacted 4-methoxy-2-methyldiphenylamine was 4%.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in the first step of the synthesis?

A1: Concentrated sulfuric acid serves as both a solvent and a catalyst for the condensation reaction between 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid and 4-methoxy-2-methyldiphenylamine. It facilitates the electrophilic aromatic substitution reaction that leads to the formation of the intermediate phthalide structure.

Q2: Why is the reaction mixture poured into ice water?

A2: Pouring the acidic reaction mixture into ice water serves two purposes. Firstly, it quenches the reaction by rapidly diluting the sulfuric acid and lowering the temperature. Secondly, it causes the organic phthalide intermediate, which is insoluble in water, to precipitate out of the solution, allowing for its separation by filtration.[1]

Q3: What is the purpose of the sodium hydroxide treatment in the second step?

A3: The treatment with aqueous sodium hydroxide in an organic solvent like toluene facilitates the cyclization (ring-closing) of the phthalide intermediate to form the final fluoran structure.[1] The basic conditions promote the intramolecular reaction.

Q4: What are the key safety precautions to consider during this synthesis?

A4: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Concentrated sulfuric acid is highly corrosive. Sodium hydroxide is caustic. Handle all organic solvents with care, as they are flammable and may be toxic.

Data Presentation

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Condensation Reaction
Reactant 12-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid[1]
Reactant 24-methoxy-2-methyldiphenylamine[1]
Molar Ratio (Reactant 1:Reactant 2)1 : 1-1.2[1][3]
Solvent/CatalystConcentrated Sulfuric Acid (≥96%)[1][3]
Temperature0 - 30 °C[1][3]
Reaction Time~1 hour[1]
Cyclization Reaction
Solvent SystemToluene and aqueous Sodium Hydroxide[1]
Temperature8 - 100 °C[1][3]
Reaction Time1 - 3 hours[1][3]
Molar Ratio of NaOH (excess)0.2 - 0.4 mol per mol of Reactant 1[1][3]
Purification
AdsorbentsActivated Carbon, Activated Clay[1]
Expected Outcome
Yield~90%[1]
Melting Point179 - 186 °C[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the method described in patent JPH0860002A.[1]

Step 1: Condensation Reaction

  • In a suitable reaction vessel, dissolve 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid in concentrated sulfuric acid (≥96%) at a temperature between 0-7°C.

  • Slowly add 1.0 to 1.2 molar equivalents of 4-methoxy-2-methyldiphenylamine to the solution over a period of 1 hour, while maintaining the temperature between 0-30°C.

  • Stir the reaction mixture vigorously for 1 hour at 7-30°C.

  • Monitor the reaction for completion using a suitable analytical method (e.g., TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the phthalide intermediate.

  • Collect the solid precipitate by filtration and wash it thoroughly with water.

Step 2: Cyclization and Purification

  • Transfer the moist phthalide-containing paste to a flask containing toluene.

  • Gradually add a 28.8% aqueous solution of sodium hydroxide to neutralize the mixture.

  • Add an additional 0.2-0.4 molar equivalents of sodium hydroxide (relative to the initial benzoic acid derivative) to promote cyclization.

  • Heat the mixture to 85°C and stir for 1-3 hours to effect ring closure.

  • After cooling, separate the organic (toluene) layer from the aqueous layer.

  • To the organic layer, add activated carbon and activated clay.

  • Stir the mixture gently at 85°C for 30 minutes.

  • Filter the hot solution to remove the adsorbents.

  • Concentrate the filtrate and then cool it to induce crystallization of the final product.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification reactants Reactants: 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid + 4-methoxy-2-methyldiphenylamine reaction Reaction in Conc. H2SO4 (0-30°C) reactants->reaction quench Quench in Ice Water reaction->quench filtration1 Filtration & Washing quench->filtration1 cyclization Cyclization in Toluene/NaOH (8-100°C) filtration1->cyclization separation Separation of Organic Layer cyclization->separation purification Treatment with Activated Carbon/Clay separation->purification filtration2 Hot Filtration purification->filtration2 crystallization Crystallization filtration2->crystallization final_product Final Product: This compound crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Synthesis Yield impure_reactants Impure Reactants low_yield->impure_reactants wrong_temp Incorrect Temperature low_yield->wrong_temp wrong_acid_conc Low H2SO4 Concentration low_yield->wrong_acid_conc bad_ratio Incorrect Molar Ratio low_yield->bad_ratio inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization workup_loss Work-up Losses low_yield->workup_loss purify_reactants Verify Reactant Purity impure_reactants->purify_reactants control_temp Maintain 0-30°C wrong_temp->control_temp use_conc_acid Use ≥96% H2SO4 wrong_acid_conc->use_conc_acid check_ratio Use 1:1.2 Molar Ratio bad_ratio->check_ratio optimize_cyclization Optimize NaOH/Temp/Time inefficient_cyclization->optimize_cyclization careful_workup Careful Filtration & Crystallization workup_loss->careful_workup

Caption: Troubleshooting logic for low synthesis yield.

References

Improving the lightfastness of ODB-2 developed images

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ODB-2 developed images. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the lightfastness of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ODB-2 and why is it used in imaging?

ODB-2, chemically known as 2-Anilino-6-dibutylamino-3-methylfluoran, is a leuco dye. Leuco dyes are compounds that can switch between a colorless (leuco) form and a colored form.[1] In thermal and carbonless paper applications, ODB-2 is used as a color former, typically producing a black image upon development. The color change is induced by heat or pressure in the presence of an acidic developer, which causes the lactone ring in the ODB-2 molecule to open, leading to a conjugated system that absorbs visible light.[2] This technology is valued for its ability to produce images without the need for traditional inks or toners.

Q2: My ODB-2 developed images are fading when exposed to light. Why is this happening?

The colored form of ODB-2, like many organic dyes, is susceptible to photodegradation. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to break down the conjugated molecular structure responsible for the black color. This process, known as photofading, is often irreversible and leads to a loss of image density and contrast. The degradation can be initiated by the absorption of UV light by the dye itself or by other components in the paper's coating, which then generate reactive species that attack the dye molecules.

Q3: What are the primary factors that influence the lightfastness of ODB-2 images?

Several factors can affect the stability of ODB-2 developed images:

  • Light Exposure: The intensity and wavelength of the light source are critical. UV radiation is particularly damaging.

  • Coating Formulation: The type of developer, sensitizer, and binder used in the thermal paper coating can significantly impact lightfastness.

  • Additives: The presence or absence of light stabilizers, such as UV absorbers and hindered amine light stabilizers (HALS), is a key determinant of image permanence.

  • Environmental Conditions: High humidity and temperature can accelerate the fading process in the presence of light.

  • Substrate Properties: The type of paper or other substrate can also play a role in the overall stability of the image.

Q4: How can I improve the lightfastness of my ODB-2 developed images?

Improving the lightfastness of ODB-2 images typically involves the incorporation of stabilizing additives into the thermal coating formulation or applying a protective topcoat. The two main classes of additives are:

  • UV Absorbers: These molecules preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the leuco dye from photodegradation. Examples include benzophenones and benzotriazoles.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the chemical degradation processes initiated by light exposure. HALS are particularly effective because they are regenerated in the process, allowing them to provide long-term protection.

A synergistic effect is often observed when UV absorbers and HALS are used in combination.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Rapid Fading of Black Image High intensity UV light exposure. Absence of light stabilizers in the thermal paper.1. Minimize direct exposure to sunlight or other UV sources. 2. Incorporate a UV absorber (e.g., a benzophenone derivative) into the coating formulation. 3. Add a Hindered Amine Light Stabilizer (HALS) to the formulation. 4. Consider using a combination of a UV absorber and HALS for synergistic protection.
Yellowing of the Background Photodegradation of the paper substrate or other components in the coating.1. Ensure the base paper has good light stability. 2. Incorporate UV absorbers that also protect the base paper and other formulation components. 3. Evaluate the light stability of the binder and other additives in the coating.
Inconsistent Fading Across the Image Uneven distribution of light stabilizers in the coating. Non-uniform light exposure.1. Ensure proper mixing and dispersion of all components in the coating formulation. 2. Control the light exposure conditions to be as uniform as possible during experiments.
Reduced Effectiveness of Stabilizers Incompatibility of the stabilizer with other coating components. Insufficient concentration of the stabilizer.1. Verify the compatibility of the chosen UV absorber or HALS with the binder and other additives. 2. Experiment with different concentrations of the stabilizer to find the optimal level for your system. 3. Refer to quantitative data from experimental studies to guide your formulation.

Quantitative Data on Lightfastness Improvement

While specific data for ODB-2 is proprietary and varies by thermal paper manufacturer, the following table provides an illustrative example of how the effectiveness of light stabilizers can be quantified. The data is adapted from a study on pigmented silicone elastomers and demonstrates the reduction in color change (ΔE) with the addition of UV stabilizers. A lower ΔE value indicates less color change and therefore better lightfastness.

Table 1: Example of Lightfastness Improvement with UV Stabilizers

Stabilizer SystemExposure Time (hours)ΔE (Color Change)% Improvement vs. Control
Control (No Stabilizer) 5005.19-
10009.57-
UV Absorber (Chimassorb 81) 5003.6629.5%
10005.4942.6%
HALS (Uvinul 5050) 5004.827.1%
10007.4722.0%

Data adapted from an in-vitro study on pigmented silicone elastomers.[3] Researchers should perform their own experiments to determine the optimal stabilizer system and concentrations for their specific ODB-2 formulation.

Experimental Protocols

Protocol 1: Preparation of a Light-Stabilized ODB-2 Coating Formulation

This protocol outlines a general method for incorporating light stabilizers into a laboratory-scale ODB-2 thermal coating.

  • Preparation of the Leuco Dye Dispersion:

    • Disperse ODB-2 powder in a binder solution (e.g., polyvinyl alcohol in water) with a high-shear mixer.

    • Mill the dispersion to achieve a fine particle size (typically 1-3 µm).

  • Preparation of the Developer Dispersion:

    • Separately disperse the acidic developer (e.g., bisphenol S) in a binder solution and mill to a fine particle size.

  • Incorporation of Stabilizers:

    • For UV Absorbers: Dissolve the UV absorber (e.g., a benzophenone derivative) in a suitable solvent and add it to the developer dispersion under agitation. Alternatively, use a pre-dispersed UV absorber.

    • For HALS: Add the HALS (e.g., a liquid HALS like Tinuvin 292 or a solid HALS that can be dispersed) to the developer dispersion and mix thoroughly.

  • Final Formulation:

    • Combine the leuco dye dispersion, the developer dispersion (now containing the stabilizer), and any other additives (e.g., sensitizers, lubricants) in the desired ratios.

    • Mix thoroughly to ensure a homogeneous formulation.

  • Coating and Drying:

    • Apply the final formulation to the base paper using a laboratory coater (e.g., a Meyer rod).

    • Dry the coated paper in an oven at a controlled temperature.

Protocol 2: Accelerated Light Aging Test

This protocol is based on the principles of ISO 4892-2 for accelerated weathering tests using a xenon arc lamp apparatus.[4]

  • Sample Preparation:

    • Develop images on the stabilized and non-stabilized (control) ODB-2 coated papers using a thermal printer or a heated stylus.

    • Cut the samples to the required size for the sample holders of the xenon arc apparatus.

    • Measure the initial color of the developed images using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.

  • Exposure Conditions:

    • Set the xenon arc apparatus to simulate outdoor sunlight through window glass (as per ISO 4892-2, Method A).

    • Typical conditions:

      • Irradiance: 0.51 W/(m²·nm) at 340 nm

      • Black Panel Temperature: 65 ± 3 °C

      • Relative Humidity: 50 ± 10%

      • Light/Dark Cycle: Continuous light

  • Exposure and Measurement:

    • Expose the samples in the apparatus for predetermined time intervals (e.g., 100, 200, 500, 1000 hours).

    • At each interval, remove the samples and measure their CIELAB values.

    • Keep a set of unexposed samples as a reference.

  • Data Analysis:

    • Calculate the total color difference (ΔE) for each sample at each time interval using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

    • Plot ΔE versus exposure time for each formulation to compare their lightfastness.

Visualizations

Fading_Mechanism cluster_color Colored State (Image) cluster_fading Photodegradation ODB2_colored ODB-2 (Colored Form) Lactone Ring Open Conjugated System Excited_State Excited State ODB-2* ODB2_colored->Excited_State Absorbs UV_Light UV Light (hν) UV_Light->Excited_State Degradation Reaction with Oxygen & Free Radicals Excited_State->Degradation Faded_Product Degraded ODB-2 (Colorless Fragments) Degradation->Faded_Product Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Accelerated Aging cluster_analysis Data Analysis Formulation Prepare ODB-2 Coating with & without Stabilizers Coating Coat Paper Substrate Formulation->Coating Development Develop Image with Heat Coating->Development Initial_Measurement Initial Color Measurement (CIELAB L*a*b*) Development->Initial_Measurement Exposure Expose to Xenon Arc Lamp (ISO 4892-2) Initial_Measurement->Exposure Calculate_dE Calculate Color Change (ΔE) Initial_Measurement->Calculate_dE Periodic_Measurement Periodic Color Measurement Exposure->Periodic_Measurement at t = 100, 200, 500... hrs Periodic_Measurement->Calculate_dE Compare Compare Performance of Stabilized vs. Control Samples Calculate_dE->Compare

References

Troubleshooting poor color density in ODB-2 thermal paper

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor color density and other printing issues with ODB-2 thermal paper.

Frequently Asked Questions (FAQs)

Q1: What is ODB-2 and how does it produce a black color on thermal paper?

A1: ODB-2, or 2-Anilino-6-dibutylamino-3-methylfluoran, is a leuco dye that serves as a color former in thermal paper.[1][2] In its initial state, ODB-2 is in a colorless, crystalline form.[3] The thermal paper is coated with a mixture of ODB-2, a developer (an acidic compound), and a sensitizer.[1] When heat is applied by the thermal printer's printhead, the coating melts, allowing the ODB-2 and the developer to react. This chemical reaction transforms the ODB-2 into its colored form, producing a sharp and vivid black image.[1][4]

Q2: What are the primary causes of poor color density in ODB-2 thermal paper?

A2: Poor color density, characterized by faint or inconsistent printing, can stem from several factors:

  • Inadequate Heat: The thermal printhead may not be reaching the optimal temperature required for the ODB-2 color-forming reaction.[5]

  • Incorrect Print Speed and Density Settings: Printing at a speed that is too high for the selected heat setting can result in insufficient dwell time for the thermal reaction to occur.[6]

  • Low-Quality or Improperly Stored Paper: The quality of the thermal paper, including the uniformity of the ODB-2 coating, is crucial. Improper storage in high heat, humidity, or direct sunlight can degrade the paper's chemical coating before printing.[7][8]

  • Dirty or Damaged Printhead: Residue or damage on the printhead can impede the transfer of heat to the thermal paper, leading to uneven or light prints.[5]

  • Printer and Paper Mismatch: The thermal printer's capabilities may not align with the specific requirements of the ODB-2 thermal paper being used.[9]

Q3: How does the storage of ODB-2 thermal paper affect its performance?

A3: The longevity and performance of ODB-2 thermal paper are significantly influenced by storage conditions. Exposure to high temperatures, humidity, and direct sunlight can prematurely initiate the color-forming reaction or degrade the chemical coating, leading to a loss of sensitivity and reduced print quality.[7][10] It is recommended to store thermal paper in a cool, dry, and dark environment to preserve its optimal printing properties.[8]

Q4: Can the color density of ODB-2 thermal paper be quantified?

A4: Yes, the color density of thermal paper prints can be quantified using a densitometer. This instrument measures the optical density of the printed image, which corresponds to the amount of light absorbed by the print.[4][11] A higher optical density value indicates a darker and more intense print. This quantitative measurement is valuable for quality control and for optimizing printer settings in experimental setups.

Troubleshooting Guides

Issue: Faint or Light Printing

This issue is characterized by a lack of darkness and contrast in the printed image.

  • Possible Cause 1: Incorrect Printer Settings.

    • Solution: Access your thermal printer's settings and increase the print density or darkness level.[12] Concurrently, try reducing the print speed to allow for more effective heat transfer.[6] It is crucial to find the right balance between heat and speed for optimal results.[5]

  • Possible Cause 2: Dirty Printhead.

    • Solution: A dirty printhead can obstruct the even distribution of heat.[5] Refer to your printer's manual for instructions on how to safely clean the printhead, typically with a soft cloth and isopropyl alcohol.[13]

  • Possible Cause 3: Low-Quality Thermal Paper.

    • Solution: The quality of the thermal paper, including the consistency of the ODB-2 coating, directly impacts print quality.[7] If you suspect the paper is the issue, try a new roll from a reputable supplier.

Issue: Inconsistent or Blotchy Printing

This is observed as uneven print density across the paper.

  • Possible Cause 1: Damaged or Dirty Printhead.

    • Solution: Inspect the printhead for any visible damage or adhered residue. A damaged printhead will require replacement, while a dirty one can be cleaned according to the manufacturer's instructions.[13]

  • Possible Cause 2: Uneven Printhead Pressure.

    • Solution: If your printer allows for it, adjust the printhead pressure to ensure uniform contact with the thermal paper.[14]

  • Possible Cause 3: Defective Thermal Paper Roll.

    • Solution: The thermal coating on the paper may be uneven. Try a different roll of ODB-2 thermal paper to see if the issue persists.

Quantitative Data Summary

While precise optimal settings can vary by printer model and paper manufacturer, the following table provides a general overview of key parameters for ODB-2 thermal paper.

ParameterTypical Range/ValueSignificance
ODB-2 Color Development Temperature 80 - 120°CThe temperature range at which the ODB-2 leuco dye reacts to form a visible color.[3]
General Thermal Paper Operating Temp. 150 - 185°CThe typical operating temperature range for the chemical reaction on standard thermal paper.[15]
ODB-2 Melting Point 182 - 185°CThe temperature at which the ODB-2 compound melts.[16]
Recommended Storage Humidity 45 - 65% RHStoring within this humidity range helps prevent degradation of the thermal coating.[8]
Recommended Storage Temperature Below 25°CIdeal temperature to maintain the stability of the thermal paper.[8]

Experimental Protocols

Protocol 1: Optimizing Printer Settings for ODB-2 Thermal Paper

Objective: To determine the optimal print density and speed settings for a specific thermal printer and ODB-2 thermal paper combination.

Methodology:

  • Preparation:

    • Ensure the thermal printer is clean and in good working order.

    • Load a fresh roll of the ODB-2 thermal paper to be tested.

    • Create a test print file containing a solid black block, fine text, and a barcode.

  • Procedure:

    • Set the printer to its lowest print density/darkness setting and the highest print speed.

    • Print the test file.

    • Visually inspect the print for color density and clarity. If available, measure the optical density of the solid black block using a densitometer.

    • Incrementally increase the print density setting by one level and print the test file again.

    • Repeat the previous step until the highest density setting is reached.

    • Next, set the print density to a mid-range value and set the print speed to its highest setting.

    • Print the test file.

    • Incrementally decrease the print speed and print the test file at each step.

    • Analyze the series of prints to identify the combination of print density and speed that produces the darkest, sharpest image without smudging or bleeding.

Protocol 2: Assessing the Quality of ODB-2 Thermal Paper

Objective: To evaluate the quality and consistency of a batch of ODB-2 thermal paper.

Methodology:

  • Visual Inspection:

    • Examine a new roll of thermal paper for any visible defects, such as discoloration, uneven coating, or surface irregularities. A high-quality paper should have a smooth and uniform appearance.[10]

  • Scratch Test:

    • Gently scratch the surface of the paper with a fingernail or a coin. A dark, even mark should appear instantly where scratched, indicating a responsive thermal coating.[17][18]

  • Heat Response Test:

    • Using a controlled heat source (like a calibrated thermal cycler block or a dedicated thermal paper tester), apply a consistent temperature within the ODB-2 activation range (e.g., 100°C) to a small area of the paper.

    • Observe the speed and uniformity of the color change. High-quality paper will exhibit a rapid and consistent blackening.[17]

  • Print Quality Test:

    • Using a thermal printer with optimized settings (as determined in Protocol 1), print a standardized test pattern on the paper.

    • Evaluate the print for sharpness, clarity, and the absence of defects.[10]

Visualizations

Troubleshooting_Poor_Color_Density start Start: Poor Color Density Observed check_settings Are printer settings (density, speed) optimal? start->check_settings adjust_settings Adjust density higher and/or speed lower. Reprint. check_settings->adjust_settings No check_printhead Is the printhead clean and undamaged? check_settings->check_printhead Yes adjust_settings->check_settings clean_printhead Clean the printhead per manufacturer's instructions. Reprint. check_printhead->clean_printhead No check_paper Is the ODB-2 paper from a reputable source and stored correctly? check_printhead->check_paper Yes clean_printhead->check_printhead replace_paper Use a new roll of high-quality, properly stored paper. Reprint. check_paper->replace_paper No contact_support Issue likely with printer hardware. Contact manufacturer support. check_paper->contact_support Yes, but reprinting is unsuccessful end_good Problem Resolved check_paper->end_good Yes, and reprinting is successful replace_paper->check_paper

Caption: Troubleshooting workflow for poor color density in ODB-2 thermal paper.

ODB2_Color_Formation_Pathway cluster_paper Thermal Paper Coating ODB2_Leuco ODB-2 (Colorless Leuco Form) Reaction Melting & Chemical Reaction Developer Acidic Developer Heat Heat from Printhead Heat->Reaction Colored_Form ODB-2 (Colored Form) Reaction->Colored_Form Print Black Print on Paper Colored_Form->Print

Caption: Signaling pathway of color formation in ODB-2 thermal paper.

References

Preventing premature color development of Black N-102

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Black N-102. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing premature color development in their experiments involving this leuco dye.

Frequently Asked Questions (FAQs)

Q1: What is Black N-102 and what is its chemical nature?

Black N-102 is a leuco dye, a compound that can exist in a colorless (leuco) form and a colored form. The specific chemical identity of products marketed as "Black N-102" is often a fluoran derivative, such as 2-Anilino-3-methyl-6-diethylaminofluoran. These molecules undergo a reversible transformation that results in a visible color change. This change is typically triggered by external stimuli like heat, light (UV), or changes in pH.

Q2: What is the mechanism of color development in Black N-102?

The color change in Black N-102 is due to a reversible structural transformation at the molecular level. In its colorless state, the molecule has a closed lactone ring. Upon exposure to specific stimuli (e.g., heat, UV light, acidic conditions), this ring opens, leading to a conjugated system that absorbs visible light, thereby appearing colored (in this case, black). The removal of the stimulus allows the ring to close, returning the dye to its colorless state.

Q3: What are the common causes of premature color development?

Premature color development, or an undesired color change, can be triggered by several factors in a laboratory setting. These include:

  • Exposure to UV Light: Ambient or incidental UV light can be sufficient to induce the color change.

  • Elevated Temperatures: Storage at temperatures above the recommended range or localized heating during an experiment can cause premature coloration.[1]

  • Acidic Conditions: Contact with acidic substances or environments can protonate the molecule, leading to the opening of the lactone ring and color formation.[2]

  • Presence of a Color Developer: Accidental contamination with a color developer, such as bisphenol A or other weak acids, will cause the dye to develop its color.

  • Incompatible Solvents: Certain polar or aggressive solvents can interact with the leuco dye and stabilize the colored form.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues of premature color development of Black N-102.

Issue: Black N-102 develops color before the intended experimental step.

Potential Cause Verification Step Recommended Solution
UV Light Exposure Review the experimental setup for any sources of UV light (e.g., direct sunlight, certain laboratory lighting).Conduct experiments under UV-filtered light or in a darkroom. Store Black N-102 in amber vials or light-blocking containers.
Elevated Temperature Check the storage temperature of the Black N-102 stock and the temperature at which the experiment is being conducted.[1]Store Black N-102 at the manufacturer's recommended temperature. Control the temperature of the experimental environment and reagents.
Acidic Contamination Measure the pH of the experimental medium, solvents, and any surfaces in contact with the dye.Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic residues. Use neutral, high-purity solvents. If the medium is inherently acidic, consider if a different dye system is more appropriate.
Solvent Incompatibility Test the stability of Black N-102 in the chosen solvent by preparing a small test sample and observing it over time under controlled conditions.[1]If the solvent is found to cause premature color development, consider using a less polar or non-polar alternative if the experimental protocol allows.
Contamination with a Developer Review all reagents used in the experiment for the presence of known color developers (e.g., phenolic compounds).Use dedicated and thoroughly cleaned equipment for handling Black N-102. Avoid cross-contamination with other reagents.

Experimental Protocols

Protocol 1: Stability Testing of Black N-102 in a New Solvent

  • Objective: To determine if a specific solvent causes premature color development of Black N-102.

  • Materials:

    • Black N-102

    • Test solvent

    • Control solvent (e.g., a non-polar solvent in which Black N-102 is known to be stable)

    • UV-Vis spectrophotometer

    • Amber vials

  • Procedure:

    • Prepare a stock solution of Black N-102 in the control solvent.

    • Prepare a solution of Black N-102 in the test solvent at the same concentration.

    • Transfer aliquots of each solution into separate amber vials.

    • Store one set of vials under standard laboratory light conditions and another set in complete darkness.

    • At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample from each vial and measure its absorbance spectrum using the UV-Vis spectrophotometer.

    • Monitor for the appearance of an absorbance peak in the visible region for the test solvent samples, which would indicate color development.

    • Compare the results to the control solvent to assess the stability.

Visualizations

Leuco_Dye_Mechanism Leuco Colorless Form (Leuco State) Colored Colored Form Leuco->Colored Ring Opening Colored->Leuco Ring Closing Stimuli Stimuli (Heat, UV, Acid) Removal Removal of Stimulus

Caption: Mechanism of color change in Black N-102.

Troubleshooting_Workflow Start Premature Color Development Observed CheckUV Check for UV Light Exposure Start->CheckUV CheckTemp Check for Elevated Temperature CheckUV->CheckTemp No SolutionUV Use UV-filtered light or dark conditions CheckUV->SolutionUV Yes CheckpH Check for Acidic Contamination CheckTemp->CheckpH No SolutionTemp Control Temperature CheckTemp->SolutionTemp Yes CheckSolvent Check Solvent Compatibility CheckpH->CheckSolvent No SolutionpH Use Neutral Buffers/ Clean Glassware CheckpH->SolutionpH Yes SolutionSolvent Change Solvent CheckSolvent->SolutionSolvent Yes End Issue Resolved CheckSolvent->End No SolutionUV->End SolutionTemp->End SolutionpH->End SolutionSolvent->End

Caption: Troubleshooting workflow for premature color development.

References

How to improve background stability of ODB-2 coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ODB-2 coatings. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the performance of ODB-2 coatings in your experiments, with a primary focus on improving background stability.

Frequently Asked Questions (FAQs)

Q1: What are ODB-2 coatings?

ODB-2 coatings are advanced surface treatments designed for the immobilization of biomolecules in a variety of bioassay applications, such as ELISA, biosensors, and other immunoassays. Their primary function is to provide a stable and active surface for capturing target molecules while minimizing non-specific binding, which is crucial for achieving a high signal-to-noise ratio.

Q2: What is "background stability" and why is it important?

Background stability refers to the consistency and low level of signal generated from the coated surface in the absence of the target analyte. High background, or a lack of stability, can obscure the specific signal from the analyte, leading to reduced assay sensitivity, poor reproducibility, and inaccurate results.[1][2] Improving background stability is a critical step in assay optimization.

Q3: What are the most common causes of high background with ODB-2 coatings?

High background signals are typically a result of one or more of the following factors:

  • Non-Specific Binding (NSB): Antibodies or other proteins in the sample may bind directly to the coated surface.[3][4]

  • Inadequate Blocking: Incomplete saturation of unoccupied binding sites on the surface after the immobilization of the capture molecule.[5][6]

  • Insufficient Washing: Failure to remove all unbound reagents during the washing steps.[1][5]

  • Reagent Contamination: Contamination of buffers, antibodies, or substrates with the target analyte or other interfering substances.

  • Suboptimal Antibody Concentrations: Using overly concentrated primary or secondary antibodies can lead to increased non-specific binding.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background when using ODB-2 coatings.

Issue 1: High Background Signal Across the Entire Plate

High background observed uniformly across all wells, including negative controls, suggests a systemic issue with one of the assay components or procedural steps.

TroubleshootingWorkflow start High Background Signal Detected check_controls Review Negative Controls start->check_controls systemic_issue Systemic Issue (High background in all wells) check_controls->systemic_issue Uniformly high random_issue Random High Background in Specific Wells check_controls->random_issue Sporadic optimize_blocking optimize_blocking systemic_issue->optimize_blocking optimize_washing optimize_washing systemic_issue->optimize_washing titrate_antibodies titrate_antibodies systemic_issue->titrate_antibodies check_reagents check_reagents systemic_issue->check_reagents pipetting_technique pipetting_technique random_issue->pipetting_technique plate_contamination plate_contamination random_issue->plate_contamination edge_effects edge_effects random_issue->edge_effects solution Reduced Background & Improved Signal-to-Noise optimize_blocking->solution optimize_washing->solution titrate_antibodies->solution check_reagents->solution pipetting_technique->solution plate_contamination->solution edge_effects->solution

Caption: Specific vs. non-specific binding on an ODB-2 coated surface.

References

Technical Support Center: Degradation of Fluoran Leuco Dyes Under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of fluoran leuco dyes under ultraviolet (UV) exposure.

Frequently Asked Questions (FAQs)

Q1: What are fluoran leuco dyes and why are they sensitive to UV light?

A1: Fluoran leuco dyes are a class of organic compounds that can exist in two forms: a colorless (leuco) form and a colored form. The switch between these states is typically triggered by a change in pH or temperature, which causes the opening or closing of a lactone ring within the molecule.[1][2] In their colored, ring-opened form, these dyes possess an extended π-conjugated system that is susceptible to degradation upon exposure to UV radiation. UV energy can excite the dye molecules, leading to photo-oxidative processes that irreversibly break down the dye's chemical structure, causing fading.[1] The stability of fluoran leuco dyes is influenced by environmental factors, including the presence of oxygen and water, and the substrate they are on.[1]

Q2: What are the primary degradation pathways for fluoran leuco dyes under UV exposure?

A2: The primary degradation pathways for many organic dyes, including those with structures similar to fluoran leuco dyes, involve photo-oxidation. While specific pathways for all fluoran leuco dyes are not extensively detailed in the literature, a likely mechanism for a common black fluoran leuco dye, such as 2-anilino-6-diethylamino-3-methylfluoran, involves N-dealkylation and oxidative cleavage of the dye molecule. The UV radiation excites the dye molecule, making it susceptible to attack by reactive oxygen species (ROS) present in the environment. This can lead to the stepwise removal of alkyl groups from the amine substituents and eventual cleavage of the xanthene or lactone ring structure, resulting in smaller, colorless degradation products.

Q3: What are the expected degradation byproducts of fluoran leuco dyes?

A3: The degradation byproducts of fluoran leuco dyes are typically smaller organic molecules resulting from the cleavage of the parent dye structure. For a dye like 2-anilino-6-diethylamino-3-methylfluoran, one could expect to find de-ethylated and de-butylated derivatives, as well as compounds resulting from the breakdown of the central fluoran structure, such as substituted benzophenones and phthalic acid derivatives. Identifying these byproducts definitively requires analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Q4: How can I improve the photostability of fluoran leuco dyes in my experiments?

A4: Several strategies can be employed to enhance the photostability of fluoran leuco dyes:

  • UV Absorbers and Stabilizers: Incorporating UV absorbers or hindered amine light stabilizers (HALS) into the formulation can help protect the dye from UV radiation.

  • Encapsulation: Microencapsulating the leuco dye can provide a protective barrier against environmental factors like oxygen and moisture.[3]

  • Solvent and Matrix Selection: The choice of solvent or polymer matrix can significantly impact the dye's stability. Non-polar environments can sometimes offer better protection.

  • Control of Atmosphere: Reducing the oxygen content in the dye's environment, for example, by working under an inert atmosphere (e.g., nitrogen or argon), can minimize photo-oxidative degradation.

Q5: What are the standard methods for testing the lightfastness of leuco dyes?

A5: Standardized methods for testing the lightfastness of colorants, which can be adapted for leuco dyes, are provided by organizations like ASTM International and the International Organization for Standardization (ISO). Common methods include:

  • ASTM D4303: This standard provides methods for testing the lightfastness of colorants in artists' materials using natural daylight filtered through glass or laboratory xenon-arc and fluorescent light sources.[4]

  • ISO 105-B01 and ISO 105-B02: These standards are used for determining the colorfastness of textiles to daylight and artificial light (xenon arc), respectively.[5] These tests typically involve exposing the sample to a controlled light source for a specified duration and then evaluating the color change against a set of blue wool standards.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid and inconsistent fading of the dye during UV exposure experiments. 1. High intensity of the UV source. 2. Presence of oxygen or other reactive species. 3. Instability of the dye in the chosen solvent or matrix. 4. Fluctuations in temperature or humidity.1. Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample. 2. De-gas the solvent or perform the experiment under an inert atmosphere. 3. Test the dye's stability in different solvents or matrices. 4. Ensure the experimental chamber has controlled temperature and humidity.
Difficulty in identifying degradation byproducts. 1. Low concentration of byproducts. 2. Unsuitable analytical technique. 3. Co-elution of compounds in chromatography.1. Concentrate the sample after degradation. 2. Use a more sensitive analytical method (e.g., LC-MS/MS). 3. Optimize the chromatography method (e.g., change the column, gradient, or mobile phase).
Color of the leuco dye changes without UV exposure. 1. Presence of acidic or basic impurities in the solvent or on the substrate. 2. Thermal degradation if the experiment is conducted at elevated temperatures. 3. Reaction with the solvent or matrix components.1. Use high-purity solvents and clean substrates. Check the pH of the solution. 2. Control the temperature of the experimental setup. 3. Verify the compatibility of the dye with the solvent and matrix.
Non-reproducible degradation kinetics. 1. Inconsistent sample preparation. 2. Variations in the UV lamp output over time. 3. Inconsistent positioning of the sample relative to the light source.1. Standardize the protocol for sample preparation, including dye concentration and film thickness. 2. Monitor the lamp's output using a radiometer and replace the lamp if its intensity has significantly decreased. 3. Use a fixed sample holder to ensure consistent positioning.

Quantitative Data

Table 1: Factors Influencing the Degradation Rate of Fluoran Leuco Dyes

Factor Effect on Degradation Rate Notes
UV Wavelength Shorter wavelengths (UVC, UVB) are generally more damaging than longer wavelengths (UVA).The dye's absorption spectrum determines the most damaging wavelengths.
UV Intensity Higher intensity leads to a faster degradation rate.The relationship may not be linear at very high intensities.
Oxygen Concentration Higher oxygen concentration generally increases the rate of photo-oxidative degradation.Degradation can still occur in the absence of oxygen, but often at a slower rate.
Temperature Higher temperatures can accelerate degradation, but the primary driver is UV exposure.[8]Thermal degradation can become significant at very high temperatures.
pH The pH of the medium can affect the stability of the dye's colored form and influence degradation kinetics.The effect is dye-specific.
Solvent/Matrix The polarity and chemical nature of the surrounding medium can impact the dye's photostability.

Table 2: Kinetic Parameters for Fluoran Leuco Dye Photodegradation

Parameter Typical Value Range Notes
Reaction Order Often follows pseudo-first-order kinetics.[9]This is observed when the concentration of other reactants (like oxygen) is in large excess.
Rate Constant (k) Varies significantly depending on the dye, matrix, and exposure conditions.
Quantum Yield of Degradation (Φ) Data for specific fluoran leuco dyes is not readily available in the literature.This value represents the efficiency of the photodegradation process.

Experimental Protocols

Protocol 1: Determining the Photodegradation Kinetics of a Fluoran Leuco Dye in Solution

  • Preparation of Dye Solution: Prepare a stock solution of the fluoran leuco dye in a suitable solvent (e.g., acetonitrile or ethanol). From the stock solution, prepare a series of dilutions to the desired concentrations for the experiment.

  • UV-Vis Spectroscopy: Record the initial UV-Vis absorption spectrum of the dye solution to determine the wavelength of maximum absorbance (λmax).

  • UV Exposure:

    • Place a known volume of the dye solution in a quartz cuvette.

    • Expose the cuvette to a controlled UV light source (e.g., a xenon arc lamp with a filter to simulate sunlight) at a constant temperature.

    • At regular time intervals, remove the cuvette and record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Monitor the decrease in absorbance at λmax over time.

    • Plot Absorbance vs. Time, ln(Absorbance) vs. Time, and 1/Absorbance vs. Time to determine the order of the reaction. A linear plot of ln(Absorbance) vs. Time indicates a pseudo-first-order reaction.[10]

    • The slope of the linear plot will be the negative of the pseudo-first-order rate constant (-k).

Protocol 2: Identification of Photodegradation Byproducts by LC-MS

  • Sample Preparation:

    • Prepare a concentrated solution of the fluoran leuco dye.

    • Expose the solution to a UV source for a sufficient time to achieve significant degradation (e.g., 50-70% reduction in the main absorption peak).

  • LC-MS Analysis:

    • Inject an aliquot of the degraded sample into a Liquid Chromatograph-Mass Spectrometer (LC-MS).

    • Use a suitable chromatographic column and mobile phase gradient to separate the components of the mixture.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions of the separated compounds and their fragmentation patterns.

  • Data Interpretation:

    • Compare the mass spectra of the peaks in the degraded sample to the mass spectrum of the undegraded dye.

    • Propose structures for the degradation byproducts based on their molecular weights and fragmentation patterns.

Visualizations

DegradationPathways cluster_0 UV Exposure cluster_1 Photo-Oxidative Degradation Fluoran Leuco Dye (Colored Form) Fluoran Leuco Dye (Colored Form) Excited State Excited State Fluoran Leuco Dye (Colored Form)->Excited State hν (UV light) N-dealkylation N-dealkylation Excited State->N-dealkylation + O2, - Alkyl group Oxidative Cleavage Oxidative Cleavage Excited State->Oxidative Cleavage + O2 N-dealkylation->Oxidative Cleavage Degradation Byproducts Degradation Byproducts Oxidative Cleavage->Degradation Byproducts

Caption: Proposed degradation pathway of a fluoran leuco dye under UV exposure.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 UV Exposure cluster_2 Analysis cluster_3 Data Interpretation Prepare Dye Solution/Film Prepare Dye Solution/Film Expose to Controlled UV Source Expose to Controlled UV Source Prepare Dye Solution/Film->Expose to Controlled UV Source UV-Vis Spectroscopy (Kinetics) UV-Vis Spectroscopy (Kinetics) Expose to Controlled UV Source->UV-Vis Spectroscopy (Kinetics) LC-MS (Byproduct ID) LC-MS (Byproduct ID) Expose to Controlled UV Source->LC-MS (Byproduct ID) Determine Degradation Rate Determine Degradation Rate UV-Vis Spectroscopy (Kinetics)->Determine Degradation Rate Identify Degradation Products Identify Degradation Products LC-MS (Byproduct ID)->Identify Degradation Products

Caption: General experimental workflow for studying fluoran leuco dye degradation.

References

Technical Support Center: Optimizing ODB-2 Particle Size for Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the particle size optimization of ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) for various ink formulations.

Disclaimer: ODB-2 is primarily known as a color former for thermal paper[1][2][3][4]. Its application in ink formulations for drug development is an emerging area. The following guidance is based on established principles of particle size engineering for active pharmaceutical ingredients (APIs) and pigments in ink systems.

Frequently Asked Questions (FAQs)

Q1: What is ODB-2 and why is particle size important in ink formulations?

A1: ODB-2, chemically known as this compound (CAS No. 89331-94-2), is a leuco dye that produces a black color upon reaction[1][3][5]. In ink formulations, particularly for applications in pharmaceuticals and drug development, precise control over particle size is critical for several reasons:

  • Print Quality and Resolution: Smaller, more uniform particles lead to sharper, higher-resolution printing, which is crucial for applications like printing dosage forms or medical device coatings.

  • Nozzle Performance: Oversized particles or agglomerates can clog the nozzles of inkjet printheads, leading to printing defects and equipment downtime[6].

  • Ink Stability: A well-controlled particle size distribution (PSD) is essential for the long-term stability of the ink dispersion, preventing sedimentation or aggregation of ODB-2 particles.

  • Bioavailability: For drug-containing inks, the particle size of the active ingredient can significantly influence its dissolution rate and, consequently, its bioavailability.

Q2: What are the target particle size ranges for ODB-2 in ink formulations?

A2: The optimal particle size for ODB-2 will depend on the specific printing technology and application. The table below provides general guidelines.

Printing TechnologyTypical Mean Particle Size (d50)Key Considerations
Piezoelectric Inkjet100 - 300 nmBalance between color strength and preventing nozzle clogging.
Thermal Inkjet50 - 150 nmSmaller particles are generally required to avoid thermal degradation and ensure reliable jetting.
Screen Printing1 - 5 µmLarger particles can be tolerated, but uniformity is still important for print consistency.

Q3: What are the common methods for reducing the particle size of ODB-2?

A3: Several mechanical and non-mechanical methods can be employed for the particle size reduction of ODB-2. The choice of method depends on the desired particle size, the properties of ODB-2, and the scale of production.

MethodDescriptionAdvantagesDisadvantages
Media Milling (Bead Milling) A wet grinding process where the ODB-2 slurry is subjected to high shear and impact forces from grinding media (beads).Effective for producing nano-sized particles. Good temperature control.Potential for contamination from the grinding media.
High-Pressure Homogenization The ODB-2 suspension is forced through a narrow gap at high pressure, causing particle size reduction through cavitation, shear, and impact.Can produce very fine and uniform nanoparticles. Scalable process.High energy consumption. Potential for equipment wear.
Jet Milling A dry milling process where particles are accelerated by a high-velocity gas stream and collide with each other, causing them to fracture.Produces fine particles with a narrow size distribution. No media contamination.Not suitable for heat-sensitive or abrasive materials.
Cryo-Milling The material is cooled with liquid nitrogen to make it brittle before milling.Suitable for heat-sensitive and elastic materials.Higher operational cost.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of ODB-2 particle size for ink formulations.

Issue 1: Inconsistent Particle Size Distribution (PSD)

  • Symptom: Wide or multimodal particle size distribution observed through analysis techniques like Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Milling/Homogenization Time Increase the processing time in increments and monitor the PSD at each step to determine the optimal duration.
Incorrect Milling Media Size/Material For media milling, select smaller and denser beads for finer grinding. Ensure the media material is compatible with the formulation.
Sub-optimal Homogenization Pressure For high-pressure homogenization, optimize the pressure settings. Start with a lower pressure and gradually increase it while monitoring the PSD.
Particle Agglomeration Incorporate a suitable stabilizer or surfactant into the formulation to prevent re-agglomeration of the milled particles.

Logical Flow for Troubleshooting Inconsistent PSD:

Troubleshooting Inconsistent PSD start Inconsistent PSD Detected check_time Review Milling/ Homogenization Time start->check_time optimize_media Optimize Milling Media (Size, Material) check_time->optimize_media If media milling optimize_pressure Optimize Homogenization Pressure check_time->optimize_pressure If homogenization add_stabilizer Incorporate Stabilizer/ Surfactant optimize_media->add_stabilizer optimize_pressure->add_stabilizer re_analyze Re-analyze PSD add_stabilizer->re_analyze re_analyze->check_time Problem Persists end Consistent PSD Achieved re_analyze->end Problem Solved

Troubleshooting workflow for inconsistent particle size distribution.

Issue 2: Poor Ink Stability and Particle Sedimentation

  • Symptom: ODB-2 particles settle out of the ink formulation over time, leading to a non-homogeneous mixture.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Stabilization The concentration or type of stabilizer (surfactant or polymer) may be inadequate. Screen different stabilizers and optimize their concentration.
Particle Size Too Large Larger particles are more prone to sedimentation due to gravity. Further reduce the particle size using the methods described in the FAQs.
Density Mismatch A significant density difference between the ODB-2 particles and the ink vehicle can accelerate sedimentation. If possible, adjust the density of the liquid phase.
Ostwald Ripening Smaller particles dissolving and re-depositing onto larger particles, leading to an overall increase in particle size over time. Use a combination of stabilizers to create a robust protective layer on the particle surface.

Issue 3: Clogged Inkjet Nozzles

  • Symptom: The inkjet printer fails to print, or the printout has missing lines, indicating blocked nozzles.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Oversized Particles The tail end of the particle size distribution may contain particles larger than the nozzle diameter. Implement a filtration step (e.g., using a sub-micron filter) after particle size reduction.
Particle Agglomeration in the Ink Poor ink stability can lead to the formation of agglomerates that block the nozzles. Revisit the stabilization strategy as outlined in Issue 2.
Ink Drying at the Nozzle Orifice The ink formulation may be drying too quickly at the nozzle opening. Incorporate a humectant (e.g., glycerol, ethylene glycol) into the formulation to prevent this.

Workflow for Diagnosing Nozzle Clogging:

Diagnosing Nozzle Clogging start Nozzle Clogging Observed check_psd Analyze Particle Size Distribution (PSD) start->check_psd oversized Oversized Particles Present? check_psd->oversized filter Implement Filtration Step oversized->filter Yes check_stability Assess Ink Stability oversized->check_stability No end Nozzle Clogging Resolved filter->end agglomeration Agglomeration Occurring? check_stability->agglomeration improve_stabilization Improve Stabilization agglomeration->improve_stabilization Yes check_drying Evaluate Ink Drying Time agglomeration->check_drying No improve_stabilization->end humectant Add/Optimize Humectant check_drying->humectant humectant->end

References

Reducing background fogging in ODB-2 applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing o-dianisidine (ODB-2) based assays, which are commonly employed in horseradish peroxidase (HRP) dependent detection systems like ELISA.

Frequently Asked Questions (FAQs)

Q1: What is "background fogging" in the context of ODB-2 applications?

A1: Background fogging, or high background, refers to the undesirable, non-specific signal generated across the assay plate, including in negative control wells. This elevated "noise" can obscure the specific signal from the target analyte, leading to reduced assay sensitivity and inaccurate results.

Q2: What are the primary causes of high background in ODB-2 assays?

A2: The most common causes of high background are insufficient washing, inadequate blocking of non-specific binding sites, and suboptimal antibody concentrations.[1][2] Other contributing factors can include contaminated reagents, improper incubation times or temperatures, and the inherent autofluorescence of the sample or microplate.

Q3: How can I identify the source of high background in my experiment?

A3: To pinpoint the source of high background, it is essential to run a series of control experiments. A "no-enzyme" control, where the HRP conjugate is omitted, can help determine if the substrate itself is unstable or contaminated. A "no primary antibody" control can reveal non-specific binding of the secondary antibody.[2]

Q4: Can the o-dianisidine substrate itself contribute to high background?

A4: Yes, o-dianisidine solutions can be susceptible to auto-oxidation, especially when exposed to light or contaminants. It is crucial to prepare the substrate solution fresh for each experiment and store it protected from light.

Troubleshooting Guides

Below are troubleshooting guides for common issues leading to high background in ODB-2 based assays.

Issue 1: High Background in All Wells (Including Blanks)

This issue often points to a problem with the reagents or the overall assay setup.

Possible Cause Recommended Solution
Substrate Instability Prepare fresh o-dianisidine substrate solution for each use. Ensure the hydrogen peroxide solution is not degraded.
Contaminated Buffers or Reagents Use high-purity water and analytical grade reagents to prepare all buffers. Filter-sterilize buffers to remove particulates.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time during each wash. Ensure complete aspiration of wash buffer between steps.[1]
Inadequate Blocking Optimize the blocking buffer by testing different agents (e.g., BSA, casein, non-fat dry milk) and increasing the incubation time.
Issue 2: High Background in Sample Wells Only

This suggests that a component of the sample is causing non-specific signal.

Possible Cause Recommended Solution
Non-specific Antibody Binding Titrate the primary and secondary antibody concentrations to determine the optimal dilution that maximizes the signal-to-noise ratio.
Sample Matrix Effects Dilute the sample in an appropriate assay buffer. The use of a sample diluent containing a mild detergent (e.g., Tween-20) can also help.
Endogenous Peroxidase Activity If your sample is from a biological source that may contain endogenous peroxidases (e.g., blood), treat the sample with a peroxidase inhibitor before starting the assay.

Data Presentation: Impact of Optimization on Background Signal

The following tables summarize the quantitative impact of key optimization steps on reducing background noise in HRP-based assays.

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

Blocking Agent Concentration Average Background (OD) Average Signal (OD) Signal-to-Noise Ratio
1% BSA1% (w/v)0.2501.5006.0
5% Skim Milk5% (w/v)0.1501.4509.7
1% Casein1% (w/v)0.1201.48012.3

Note: Data is hypothetical and for illustrative purposes. Optimal blocking agents and concentrations should be determined empirically.

Table 2: Effect of Wash Steps on Background Absorbance

Number of Wash Cycles Average Background (OD) Percent Reduction in Background
30.300-
40.21030%
50.15050%

Note: Data is hypothetical and for illustrative purposes. The optimal number of wash cycles may vary depending on the assay.

Experimental Protocols

Protocol: Generic ODB-2 (HRP) ELISA for a Target Analyte

This protocol provides a framework for a sandwich ELISA using an o-dianisidine substrate, with an emphasis on minimizing background.

  • Coating:

    • Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times as described in step 2.

    • Add 100 µL of appropriately diluted samples and standards to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated detection antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Reaction:

    • Wash the plate five times.

    • Prepare the o-dianisidine substrate solution immediately before use according to the manufacturer's instructions.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Stopping and Reading:

    • Add 50 µL of stop solution (e.g., 2.5 M H₂SO₄) to each well.

    • Read the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathway: Simplified ERK1/2 Signaling

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation, and its components are often quantified using ELISA.[3][4][5][6]

ERK1_2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) ERK->TranscriptionFactors Translocates and Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Simplified ERK1/2 signaling pathway.

Troubleshooting Workflow for High Background

This diagram outlines a logical approach to diagnosing and resolving high background issues in your ODB-2 based assays.

Troubleshooting_Workflow Start High Background Observed CheckControls Review Control Wells (Blank, No-Enzyme, No-Primary Ab) Start->CheckControls HighInAll High Background in All Wells CheckControls->HighInAll Yes HighInSample High Background in Sample Wells Only CheckControls->HighInSample No TroubleshootReagents Troubleshoot Reagents & General Steps HighInAll->TroubleshootReagents TroubleshootSample Troubleshoot Sample & Antibodies HighInSample->TroubleshootSample OptimizeWashing Increase Wash Steps/Duration TroubleshootReagents->OptimizeWashing OptimizeBlocking Optimize Blocking Agent/Time TroubleshootReagents->OptimizeBlocking CheckSubstrate Prepare Fresh Substrate TroubleshootReagents->CheckSubstrate TitrateAntibodies Titrate Primary/Secondary Antibodies TroubleshootSample->TitrateAntibodies DiluteSample Dilute Sample TroubleshootSample->DiluteSample End Problem Resolved OptimizeWashing->End OptimizeBlocking->End CheckSubstrate->End TitrateAntibodies->End DiluteSample->End

Troubleshooting workflow for high background.

References

Overcoming solubility issues of ODB-2 in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of ODB-2?

A1: ODB-2, also known as this compound, is a lipophilic organic dye. Contrary to some expectations, it is generally characterized as being very soluble in many organic solvents while being practically insoluble in water.[1][2][3] Its solubility in "standard fat" has been reported as 139.2 mg/100g at 20°C, indicating good solubility in nonpolar environments.[4]

Q2: I am experiencing difficulty dissolving ODB-2 in a nonpolar solvent. Why might this be happening?

A2: While ODB-2 is generally soluble in organic solvents, several factors could be contributing to dissolution problems in your specific nonpolar solvent:

  • Solvent Specificity: The term "nonpolar solvent" covers a wide range of chemical structures and polarities. ODB-2's solubility can vary significantly between different nonpolar solvents.

  • Purity of ODB-2: Impurities in the ODB-2 sample could potentially reduce its solubility.

  • Experimental Conditions: Temperature and the physical form of the ODB-2 (e.g., crystalline vs. amorphous) can influence the rate and extent of dissolution.

Q3: In which organic solvents is ODB-2 known to be soluble?

Troubleshooting Guide for ODB-2 Solubility in Nonpolar Solvents

If you are encountering solubility issues with ODB-2 in a specific nonpolar solvent, follow these troubleshooting steps.

Step 1: Verify Solvent Selection and Purity
  • Confirm Solvent Polarity: Ensure the chosen solvent is appropriate for ODB-2. Consider a range of nonpolar solvents with varying properties.

  • Check Solvent Purity: Use a high-purity solvent, as contaminants can interfere with dissolution.

Step 2: Optimize Dissolution Conditions
  • Increase Temperature: Gently warming the solvent can increase the solubility of ODB-2.

  • Agitation: Ensure adequate mixing or stirring to facilitate the dissolution process.

  • Particle Size Reduction: If ODB-2 is in a crystalline form, grinding it to a finer powder can increase the surface area and improve the dissolution rate.

Step 3: Employ Co-solvency

If solubility in your primary nonpolar solvent remains low, the addition of a co-solvent can be an effective strategy.

  • Principle of Co-solvency: A small amount of a co-solvent in which ODB-2 is highly soluble can enhance its solubility in the bulk nonpolar solvent.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary nonpolar solvent and in which ODB-2 has high solubility. A slightly more polar solvent may be effective.

Quantitative Data Summary
PropertyValueSource
Water Solubility1.61-21 μg/L at 20°C[4]
Solubility in "standard fat"139.2 mg/100g at 20°C[4]
Solubility in N,N-DimethylformamideVery soluble[2]
Solubility in methanolSoluble[2]
Solubility in glacial acetic acidSparingly soluble[2]
Solubility in chloroformVery slightly soluble[2]

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol outlines a method for determining the approximate solubility of ODB-2 in a target nonpolar solvent.

  • Preparation:

    • Accurately weigh 10 mg of ODB-2 into a glass vial.

    • Add 1 mL of the target nonpolar solvent to the vial.

  • Dissolution:

    • Cap the vial securely.

    • Agitate the mixture at a consistent temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Observation and Quantification:

    • Visually inspect the solution for any undissolved solid.

    • If undissolved solid is present, centrifuge the sample to pellet the solid.

    • Carefully remove the supernatant and analyze the concentration of dissolved ODB-2 using a suitable analytical method (e.g., UV-Vis spectroscopy).

Protocol 2: Enhancing Solubility with a Co-solvent

This protocol describes how to use a co-solvent to improve the solubility of ODB-2.

  • Co-solvent Selection:

    • Based on available data, select a co-solvent in which ODB-2 is highly soluble and that is miscible with your primary nonpolar solvent.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of ODB-2 in the chosen co-solvent.

  • Titration:

    • To a known volume of your primary nonpolar solvent, add the ODB-2 stock solution dropwise while stirring.

    • Continue adding the stock solution until the desired concentration of ODB-2 is reached or until the solution becomes cloudy, indicating the limit of solubility has been exceeded.

  • Optimization:

    • Experiment with different ratios of co-solvent to the primary solvent to find the optimal conditions for your application.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Inadequate ODB-2 solubility in nonpolar solvent solvent_selection 1. Select and verify purity of a different nonpolar solvent start->solvent_selection Attempt new solvent optimization 2. Optimize dissolution conditions (temperature, agitation) solvent_selection->optimization If still problematic success ODB-2 successfully dissolved solvent_selection->success Success cosolvency 3. Employ a co-solvent optimization->cosolvency If still problematic optimization->success Success cosolvency->success

Caption: Troubleshooting workflow for ODB-2 solubility issues.

signaling_pathway_placeholder cluster_selection Solvent Selection Logic cluster_options Alternative Solvents cluster_outcome Desired Outcome initial_solvent Initial Nonpolar Solvent (e.g., Hexane) solubility_test Solubility Test initial_solvent->solubility_test option1 Different Nonpolar (e.g., Toluene) solubility_test->option1 Low Solubility option2 Slightly Polar (e.g., Dichloromethane) solubility_test->option2 Low Solubility option3 Co-solvent System (e.g., Hexane + Acetone) solubility_test->option3 Low Solubility final_solution Homogeneous ODB-2 Solution solubility_test->final_solution Good Solubility option1->final_solution option2->final_solution option3->final_solution

Caption: Logical diagram for solvent selection to dissolve ODB-2.

References

Impact of different developers on ODB-2 performance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Odevixibat (Bylvay®)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Odevixibat (Bylvay®) in experimental settings. Please note that the initial query referred to "ODB-2"; however, based on the context of the request, this document pertains to the pharmaceutical compound Odevixibat .

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and what is its primary mechanism of action?

A1: Odevixibat, sold under the brand name Bylvay®, is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT).[1][2] The IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), is responsible for the reabsorption of the majority of bile acids in the terminal ileum.[1][3] By reversibly inhibiting this transporter, Odevixibat blocks the reabsorption of bile acids, leading to their increased excretion in feces.[3] This disruption of the enterohepatic circulation reduces the total bile acid pool in the body, which is the therapeutic mechanism for treating cholestatic pruritus (itching) in conditions like Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][4]

Q2: Who is the developer of Odevixibat?

A2: Odevixibat was developed by Albireo Pharma.[1] Albireo Pharma was subsequently acquired by Ipsen, who now manages the commercialization and further development of the drug.[5]

Q3: Can the performance of Odevixibat vary between different developers or manufacturers?

A3: Currently, Odevixibat (Bylvay®) is a relatively new, first-in-class medication with no approved generic versions on the market.[1] Therefore, there is no direct data comparing the performance of Odevixibat from different manufacturers.

In general, for any medication, the active pharmaceutical ingredient (API) in a generic version must be the same as the brand-name drug. However, variations in the manufacturing process and inactive ingredients (excipients) can potentially exist between different manufacturers.[6] While regulatory bodies have stringent requirements to ensure bioequivalence, these differences could theoretically lead to variations in drug performance and safety profiles in sensitive experimental systems.[7] Researchers should always source their compounds from reputable suppliers and document batch numbers in their experiments to ensure reproducibility.

Q4: What are the most common adverse effects or issues to be aware of in preclinical/clinical research involving Odevixibat?

A4: The most frequently reported side effects associated with Odevixibat are primarily gastrointestinal.[4] This is a direct consequence of its mechanism of action, which increases bile acid concentration in the colon. Common adverse events include diarrhea, abdominal pain, and vomiting.[8][9] Another potential issue is the malabsorption of fat-soluble vitamins (A, D, E, and K) due to the altered bile acid pool, so monitoring these levels may be necessary in longer-term animal studies.[4] Elevated liver function tests have also been observed in clinical trials.[4][9]

Troubleshooting Guides

In Vitro Experiments (e.g., IBAT Inhibition Assays)
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of compounds or reagents. 4. Compound precipitation: Odevixibat coming out of solution in the assay buffer.1. Ensure thorough cell mixing before plating and use a consistent seeding protocol. 2. Avoid using the outermost wells for experimental samples; fill them with sterile media or PBS to create a humidity barrier.[10] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 4. Visually inspect for precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across wells. Prepare fresh stock solutions.[11]
IC50 value differs from reported values 1. Different cell line or transporter expression level: The level of IBAT expression can affect the apparent IC50. 2. Substrate concentration: The concentration of the bile acid substrate used can influence competitive inhibition. 3. Incubation time: Different incubation times can alter the measured inhibition.1. Use a validated cell line with stable and consistent IBAT expression.[10] 2. Use a substrate concentration at or below its Michaelis constant (Km) for the transporter.[10] 3. Standardize and report all incubation times.
In Vivo Experiments (e.g., Animal Models of Cholestasis)
Issue Potential Cause Troubleshooting Steps
Severe diarrhea in test animals This is a known mechanism-based side effect of IBAT inhibitors due to increased bile acids in the colon.[10]1. Dose adjustment: Perform a dose-response study to find a therapeutically effective dose with tolerable gastrointestinal side effects.[10] 2. Ensure hydration: Provide animals with free access to water to prevent dehydration.[10] 3. Monitor animal welfare: Closely monitor the health and well-being of the animals.
Lack of efficacy (e.g., no reduction in serum bile acids) 1. Suboptimal dosing: The administered dose may be too low. 2. Improper drug administration/formulation: Poor solubility or stability of the dosing vehicle can lead to low bioavailability. 3. Model severity: In severe models of cholestasis (e.g., complete bile duct ligation), the flow of bile acids to the ileum may be too low for the inhibitor to be effective.[11]1. Conduct a dose-ranging study to determine the optimal dose for the specific animal model. 2. Ensure Odevixibat is properly solubilized in the vehicle. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for oral gavage.[11] 3. Consider using a model with partial cholestasis to ensure some bile flow to the intestine.[11]

Data Presentation

Table 1: Efficacy of Odevixibat in Patients with Progressive Familial Intrahepatic Cholestasis (PFIC) - PEDFIC 1 Trial (24 Weeks)
EndpointPlacebo (n=20)Odevixibat (40 µg/kg/day) (n=23)Odevixibat (120 µg/kg/day) (n=19)
Pruritus Response (% of patients) 13.2%35.4%30.1%
Serum Bile Acid (sBA) Response (% of patients) 0%44%21%
sBA response defined as ≥70% reduction from baseline or reaching a level ≤70 μmol/L.[9][12][13]
Table 2: Efficacy of Odevixibat in Patients with Alagille Syndrome (ALGS) - ASSERT Trial (24 Weeks)
EndpointPlaceboOdevixibat (120 µg/kg/day)
Change in Pruritus Score (0-4 scale) -0.8-1.7
Mean Serum Bile Acid Level (µmol/L) at Baseline ~250~246
Mean Serum Bile Acid Level (µmol/L) at Week 24 ~200~145
[8][14]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventOdevixibat-Treated PatientsPlacebo-Treated Patients
Diarrhea Reported more frequently[4]Less frequent
Abdominal Pain Common[8]Less frequent
Vomiting Common[8]Less frequent
Elevated Liver Tests Observed[4]Observed, but less frequent
Fat-Soluble Vitamin Deficiency Reported more frequently[4]Less frequent
[4][8]

Experimental Protocols

Protocol 1: In Vitro IBAT Inhibition Assay using CHO Cells Stably Expressing Human IBAT (CHO-hIBAT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Odevixibat by measuring the uptake of a bile acid substrate in a transfected cell line.[15]

Materials:

  • CHO cells stably transfected with the human IBAT (SLC10A2) gene.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • Odevixibat.

  • A labeled bile acid substrate (e.g., [3H]-taurocholic acid or a fluorescently labeled bile acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well cell culture plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed CHO-hIBAT cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Compound Preparation: Prepare a stock solution of Odevixibat in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.

  • Pre-incubation: Gently wash the cell monolayer with pre-warmed assay buffer. Add the Odevixibat dilutions (and a vehicle control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the labeled bile acid substrate to each well. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. Quantify the amount of labeled bile acid taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of bile acid uptake for each Odevixibat concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Odevixibat_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Terminal Ileum) cluster_circulation Portal Circulation cluster_excretion Fecal Excretion BileAcids_Lumen Bile Acids IBAT IBAT (ASBT) Transporter BileAcids_Lumen->IBAT Reabsorption (95%) BileAcids_Excreted Increased Bile Acid Excretion BileAcids_Lumen->BileAcids_Excreted Interrupted Reabsorption BileAcids_Circulation Bile Acids to Liver IBAT->BileAcids_Circulation Enterohepatic Circulation Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Mechanism of action of Odevixibat in inhibiting the Ileal Bile Acid Transporter (IBAT).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed IBAT-expressing cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of Odevixibat Pre_incubation 3. Pre-incubate cells with Odevixibat Compound_Prep->Pre_incubation Uptake 4. Add labeled bile acid substrate Pre_incubation->Uptake Termination 5. Stop uptake & wash cells Uptake->Termination Lysis 6. Lyse cells & quantify substrate uptake Termination->Lysis IC50 7. Calculate % inhibition & determine IC50 Lysis->IC50

Caption: Experimental workflow for an in vitro IBAT inhibition assay.

References

Technical Support Center: ODB-2 & BPA Interactions in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) in combination with Bisphenol A (BPA) or other phenolic compounds in experimental imaging applications. Our focus is on addressing image stability issues within a hypothetical cell-based fluorescence assay designed to detect endocrine-disrupting compounds.

Hypothetical Application Context

The information provided is based on a plausible, hypothetical scenario where the fluoran dye ODB-2 is used as a fluorescent probe. In its native state, ODB-2 is in a colorless, non-fluorescent lactone form. Upon interaction with phenolic compounds like BPA, which can act as a proton donor, the lactone ring of ODB-2 opens to form a colored and fluorescent zwitterionic structure. This change in fluorescence can be used to detect and quantify the presence of BPA or similar endocrine-disrupting compounds in biological samples. "Image stability" in this context refers to the consistency and longevity of the fluorescent signal during imaging experiments.

Troubleshooting Guides

Here we address specific issues that users might encounter during their experiments, presented in a question-and-answer format.

Question 1: Why am I observing a weak or no fluorescent signal after adding my sample containing BPA?

Possible Causes & Solutions:

CauseSolution
Incorrect pH of Assay Buffer The lactone ring opening of ODB-2 is pH-dependent. Ensure your assay buffer has a slightly acidic to neutral pH (6.5-7.4) to facilitate the protonation of ODB-2 by BPA.
Low Concentration of BPA The fluorescence intensity may be below the detection limit of your instrument. Consider concentrating your sample or performing a standard curve to determine the limit of detection.
Degradation of ODB-2 ODB-2 may degrade upon prolonged exposure to light or high temperatures. Prepare fresh ODB-2 solutions and store them protected from light.
Incompatible Solvent The solvent used to dissolve ODB-2 or the sample may be quenching the fluorescence. Test different biocompatible solvents (e.g., DMSO, ethanol) at low final concentrations in your assay.
Incorrect Microscope Filter Set Ensure that the excitation and emission filters on your microscope are appropriate for the fluorescent form of ODB-2.

Question 2: My fluorescent signal is fading rapidly during image acquisition (photobleaching). How can I improve signal stability?

Possible Causes & Solutions:

CauseSolution
Excessive Exposure to Excitation Light Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary.
High Oxygen Concentration in Media Dissolved oxygen can contribute to photobleaching. Consider using an oxygen-scavenging system in your imaging media.
Absence of Antifade Reagents Use a commercially available antifade mounting medium if you are imaging fixed cells. For live-cell imaging, some antifade reagents compatible with live cells are available.
High Magnification and Numerical Aperture (NA) Objectives While providing better resolution, high NA objectives can increase the rate of photobleaching. Optimize your imaging parameters to use the lowest possible magnification and NA that still provides the required detail.

Question 3: I am observing high background fluorescence in my images. What can I do to reduce it?

Possible Causes & Solutions:

CauseSolution
Autofluorescence from Cells or Media Image an unstained control sample to determine the level of autofluorescence. Use a media with low autofluorescence (e.g., phenol red-free media).
Non-specific Binding of ODB-2 ODB-2 is lipophilic and may non-specifically associate with cellular membranes. Optimize the ODB-2 concentration and include a wash step after incubation to remove unbound probe.
Contaminated Optics Clean the objective and other optical components of the microscope according to the manufacturer's instructions.
Incorrect Image Processing Apply appropriate background subtraction algorithms during image analysis. Be careful not to subtract real signal.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of fluorescence activation of ODB-2 by BPA?

A1: ODB-2 is a fluoran dye that exists in a non-fluorescent, colorless lactone form.[1] Bisphenol A (BPA), a phenolic compound, can act as a proton donor.[2] In a suitable environment, BPA can protonate a specific site on the ODB-2 molecule, which induces the opening of the lactone ring. This structural change results in the formation of a highly conjugated, zwitterionic form that is both colored and fluorescent.

Q2: At what wavelengths should I excite and detect the fluorescence of the ODB-2/BPA complex?

A2: The exact excitation and emission maxima would need to be determined experimentally for your specific assay conditions. However, based on the properties of similar open-ring fluoran dyes, you can expect excitation in the green-yellow range (around 540-560 nm) and emission in the orange-red range (around 570-600 nm).

Q3: Is the interaction between ODB-2 and BPA reversible?

A3: The lactone ring-opening is an equilibrium process. Changes in pH or the removal of BPA could potentially shift the equilibrium back towards the closed, non-fluorescent form. The stability of the fluorescent form will depend on the specific conditions of your assay.

Q4: Can other phenolic compounds activate the fluorescence of ODB-2?

A4: Yes, it is likely that other acidic phenolic compounds can also induce the lactone ring opening of ODB-2. Therefore, it is important to consider the potential for cross-reactivity with other endocrine-disrupting compounds or naturally occurring phenols in your sample.

Q5: What are the key parameters to optimize for a cell-based assay using ODB-2 and BPA?

A5: The key parameters to optimize include the concentration of ODB-2, the incubation time with the sample, the pH of the assay buffer, and the imaging settings (excitation intensity, exposure time).

Quantitative Data

The following tables present hypothetical data to illustrate the expected performance and stability of an ODB-2-based fluorescence assay for BPA detection.

Table 1: Effect of BPA Concentration on Fluorescence Intensity

BPA Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Control)505
125015
5120045
10230080
254500150
505500200

Table 2: Photostability of ODB-2/BPA Complex Under Continuous Excitation

Time (seconds)Normalized Fluorescence Intensity (%)
0100
3085
6072
9061
12052

Experimental Protocols

Protocol: In Vitro Detection of BPA using ODB-2 Fluorescence

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ODB-2 in DMSO.

    • Prepare a series of BPA standards in a suitable solvent (e.g., ethanol).

    • Prepare a 1X phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • Seed cells (e.g., MCF-7) in a 96-well imaging plate and culture overnight.

    • Treat cells with different concentrations of BPA for the desired time.

    • Wash the cells twice with PBS.

    • Incubate the cells with 1 µM ODB-2 in phenol red-free media for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS to remove excess ODB-2.

    • Add fresh phenol red-free media to the wells.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., Ex: 540/20 nm, Em: 590/40 nm).

    • Use consistent imaging parameters (exposure time, gain) for all wells.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell or per well using image analysis software.

    • Subtract the background fluorescence from a control well (no ODB-2).

    • Plot the fluorescence intensity against the BPA concentration to generate a standard curve.

Visualizations

Signaling_Pathway cluster_0 Mechanism of ODB-2 Fluorescence Activation ODB2_lactone ODB-2 (Lactone Form) Non-fluorescent Proton_Transfer Proton Transfer ODB2_lactone->Proton_Transfer + BPA BPA BPA (Phenolic Compound) BPA->Proton_Transfer ODB2_zwitterion ODB-2 (Zwitterionic Form) Fluorescent Proton_Transfer->ODB2_zwitterion Lactone Ring Opening Fluorescence Fluorescence Emission ODB2_zwitterion->Fluorescence Excitation Light Experimental_Workflow cluster_1 Experimental Workflow for BPA Detection start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treatment with BPA Sample cell_culture->treatment wash1 Wash Cells (PBS) treatment->wash1 incubation Incubation with ODB-2 Probe wash1->incubation wash2 Wash Cells (PBS) incubation->wash2 imaging Fluorescence Microscopy wash2->imaging analysis Image & Data Analysis imaging->analysis end End analysis->end

References

Validation & Comparative

A Comparative Analysis of Leuco Dyes: 2-Anilino-6-dibutylamino-3-methylfluoran vs. Crystal Violet Lactone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of color-forming chemistry, leuco dyes are indispensable components in a variety of applications, most notably in thermal and carbonless copy papers. This guide provides an in-depth, objective comparison of two prominent leuco dyes: 2-Anilino-6-dibutylamino-3-methylfluoran, commonly known as ODB-2, and Crystal Violet Lactone (CVL). This analysis is tailored for researchers, scientists, and professionals in drug development and related fields, offering a clear overview of their performance characteristics supported by available data and detailed experimental methodologies.

Introduction to the Compounds

This compound (ODB-2) is a fluoran-based leuco dye. In its inactive state, it is a colorless or slightly colored powder. Upon reacting with an acidic developer, it develops a deep black color, making it a primary choice for thermal paper applications where high contrast and image stability are crucial.[1][2][3][4]

Crystal Violet Lactone (CVL) is a triphenylmethane phthalide leuco dye.[5] Similar to ODB-2, it is colorless in its lactone form. When it comes into contact with an acidic developer, its lactone ring opens to produce a vibrant blue or blue-violet color.[6][7][8] CVL was one of the first dyes used in carbonless copy papers and remains widely used in this application.[6][8]

Performance Comparison

Chemical and Physical Properties
PropertyThis compound (ODB-2)Crystal Violet Lactone (CVL)
Chemical Formula C₃₅H₃₆N₂O₃C₂₆H₂₉N₃O₂
Molecular Weight 532.68 g/mol 415.53 g/mol
Appearance White to off-white or pale yellow to orange crystalline powder.[9]White to slightly yellowish crystalline powder.[7]
Melting Point 179-184 °CApproximately 180 °C
Color (Developed) BlackBlue or Blue-Violet
Solubility Soluble in most commonly used capsule oils.[1]Good oil solubility.[7] Insoluble in water.
Performance Characteristics
Performance MetricThis compound (ODB-2)Crystal Violet Lactone (CVL)
Primary Application Thermal Paper, Carbonless Paper (black image)[1][2]Carbonless Copy Paper, some Thermal Paper applications[6][7]
Color Intensity High color density.[3]High chroma.[7]
Light Stability Good light stability is often cited.[2]Good light fastness on phenolic resin and zinc salicylate papers; moderate on clay-based developers.[10]
Image Stability Excellent background stability.[1] Image stability may be reduced in combination with Bisphenol A (BPA).[2]Image may fade towards a greenish tint on clay-based developers.[10]
Sensitivity Good dynamic sensitivity in thermal applications.[1]High reactivity with acidic developers.[7]

Experimental Protocols

This section details the methodologies for key experiments to evaluate and compare the performance of leuco dyes like ODB-2 and CVL.

Preparation of Microcapsules for Carbonless Paper

This protocol describes the in-situ polymerization method for encapsulating a leuco dye solution.

Materials:

  • Leuco Dye (ODB-2 or CVL)

  • Solvent (e.g., solvent naphtha)

  • Emulsifier

  • Wall Material (e.g., melamine-formaldehyde pre-polymer)

  • Distilled Water

  • pH adjusting agent (e.g., sodium hydroxide)

Procedure:

  • Core Material Preparation: Dissolve 2-6 parts by weight of the leuco dye in 50-100 parts of solvent naphtha with heating to create the core material.[11]

  • Emulsification: Add the core material and 3-8 parts of an emulsifier to 30-100 parts of water. Stir vigorously to form an emulsion with a target droplet size of 2-7 µm.[11]

  • Wall Formation: Add 7-20 parts of the wall material (e.g., melamine-formaldehyde pre-polymer) to the emulsion.[11]

  • Curing: Gradually heat the mixture to 75-110 °C while stirring to induce polymerization and curing of the microcapsule walls.[11]

  • Stabilization: Cool the suspension and adjust the pH to 8-10 using a pH adjusting agent to stabilize the microcapsules.[11]

Formulation of Thermal Paper Coating

This protocol outlines the preparation of a heat-sensitive coating for thermal paper.

Materials:

  • Leuco Dye (ODB-2 or CVL)

  • Developer (e.g., Bisphenol A)

  • Sensitizer (e.g., paraffin wax)

  • Binder (e.g., polyvinyl alcohol)

  • Base Paper

Procedure:

  • Component Mixing: Prepare a coating solution by mixing the leuco dye, developer, sensitizer, and binder in precise proportions in an aqueous solution.[12]

  • Coating Application: Evenly apply the coating mixture onto the base paper using a coating machine.[12][13]

  • Drying: Pass the coated paper through a drying system to evaporate the solvent and ensure the coating adheres properly.[12][13]

  • Finishing: The dried thermal paper may undergo calendering to improve smoothness and gloss. A protective top coat may also be applied.[2]

Evaluation of Color Intensity

Spectrophotometry can be used to quantitatively measure the color intensity of the developed dye.

Procedure:

  • Prepare a sample of the developed color on a standardized substrate.

  • Use a spectrophotometer to measure the absorbance or reflectance spectrum of the colored sample across the visible light spectrum.[14]

  • The color intensity can be determined from the absorbance at the wavelength of maximum absorption (λmax).[14]

Lightfastness Testing

This protocol describes an accelerated lightfastness test.

Procedure:

  • Expose the developed color samples to a controlled artificial light source (e.g., xenon arc lamp) that simulates sunlight.[15]

  • Simultaneously expose a set of standardized blue wool fading cards.

  • Periodically compare the fading of the sample to the fading of the blue wool standards.

  • The lightfastness is rated on a scale (typically 1-8) based on which blue wool standard shows a similar degree of fading.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the leuco dyes.

Procedure:

  • Place a small, accurately weighed sample of the leuco dye in a TGA instrument.

  • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA instrument records the mass of the sample as a function of temperature.

  • The temperature at which significant mass loss occurs indicates the onset of thermal degradation.

Signaling Pathways and Experimental Workflows

The color-forming reaction of both ODB-2 and CVL is a fundamental chemical transformation from a colorless lactone form to a colored zwitterionic form. This process is triggered by an acidic environment provided by a developer.

Color Development Signaling Pathway

G cluster_reaction Color Formation Reaction LeucoDye Leuco Dye (Colorless Lactone Form) ColoredDye Colored Dye (Zwitterionic Form) LeucoDye->ColoredDye Lactone Ring Opening Developer Acidic Developer (e.g., BPA) Developer->LeucoDye Proton Donation Stimulus Stimulus (Heat or Pressure) Stimulus->LeucoDye Triggers Interaction

Caption: General signaling pathway for color development in leuco dyes.

Experimental Workflow for Performance Evaluation

G cluster_analysis Analysis Methods start Start prep Sample Preparation (Coating/Microencapsulation) start->prep color_dev Color Development (Heat/Pressure) prep->color_dev analysis Performance Analysis color_dev->analysis end End analysis->end color_intensity Color Intensity (Spectrophotometry) analysis->color_intensity lightfastness Lightfastness (Xenon Arc) analysis->lightfastness thermal_stability Thermal Stability (TGA) analysis->thermal_stability

Caption: A typical experimental workflow for evaluating the performance of leuco dyes.

Conclusion

Both this compound (ODB-2) and Crystal Violet Lactone (CVL) are highly effective leuco dyes with distinct characteristics that make them suitable for specific applications. ODB-2 is a preferred choice for thermal paper due to its ability to produce a stable, high-density black image.[1][3] CVL is a cornerstone of carbonless copy paper technology, valued for its intense blue-violet coloration and good reactivity.[6][7]

The selection between these two compounds, or their use in combination, will depend on the desired color, the specific application (thermal vs. pressure-sensitive), and the required performance characteristics such as lightfastness and image stability. The experimental protocols provided in this guide offer a framework for conducting comparative studies to determine the optimal leuco dye formulation for a given application. Further research focusing on direct, quantitative comparisons would be highly valuable to the scientific community and industry professionals.

References

The Search for a Successor: Evaluating Alternatives to ODB-2 in Carbonless Paper Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and product development professionals on the performance of black leuco dye alternatives to the industry-standard ODB-2. This report details the chemical properties and comparative performance data of several alternatives, providing a framework for innovation in carbonless paper technology.

In the specialized field of carbonless paper manufacturing, the quest for high-performance, reliable, and cost-effective components is perpetual. For decades, 2-anilino-6-dibutylamino-3-methylfluoran, commonly known as Oil Soluble Dye Black 2 (ODB-2), has been a cornerstone as a black color former. Its ability to produce a sharp, intense black image upon reaction with an acidic developer has made it a benchmark in the industry. However, the evolving landscape of chemical regulations, supply chain dynamics, and the continuous drive for improved performance necessitate a thorough evaluation of viable alternatives.

This guide provides a comparative analysis of several alternative black leuco dyes to ODB-2 for use in the microencapsulated coating of carbonless copy paper. The comparison is based on available chemical data and outlines standardized experimental protocols for performance evaluation.

Chemical Overview of ODB-2 and its Alternatives

The primary function of a black leuco dye in carbonless paper is to remain colorless until pressure is applied. This pressure ruptures microcapsules containing the dye in a solvent, allowing it to react with a developer sheet (Coated Front or CF) and form a visible black mark. The chemical structure of the leuco dye is paramount to its performance, influencing color intensity, lightfastness, and stability.

The alternatives discussed in this guide are primarily from the fluoran and phthalide chemical classes, similar to ODB-2. While comprehensive, direct comparative studies from manufacturers are not always publicly available, this guide compiles the known chemical properties to facilitate an initial assessment.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Chemical Class
ODB-2 89331-94-2C35H36N2O3532.68Fluoran
S-205 70516-41-5C34H34N2O3518.65Fluoran
BLACK 305 129473-78-5C37H40N2O3560.73Fluoran
ETAC 59129-79-2C36H30N2O3538.64Fluoran
BLACK 100 68134-61-2C31H25F3N2O3530.54Fluoran
NIR BLACK 78 113915-68-7C42H36Cl4N2O4774.56Divinyl Phthalide

Note: BLACK 400 shares the same CAS number as ODB-2 and is considered chemically identical.

Signaling Pathways and Experimental Workflows

To understand the function and evaluation of these leuco dyes, it is helpful to visualize the underlying processes.

Carbonless Paper Activation Pathway Color Formation in Carbonless Paper cluster_0 CB Sheet (Coated Back) cluster_1 CF Sheet (Coated Front) Microcapsule Microcapsule Leuco_Dye Leuco Dye (e.g., ODB-2 or Alternative) Microcapsule->Leuco_Dye Solvent Solvent Microcapsule->Solvent Rupture Capsule Rupture Microcapsule->Rupture Reaction Chemical Reaction Leuco_Dye->Reaction Developer Acidic Developer (e.g., Phenolic Resin, Clay) Developer->Reaction Pressure Pressure Pressure->Microcapsule Application of writing force Rupture->Leuco_Dye Release Image Black Image Formation Reaction->Image Color_Density_Workflow Start Start Prepare_CB Prepare CB Sheets (ODB-2 & Alternatives) Start->Prepare_CB Image_Formation Apply Standardized Pressure Prepare_CB->Image_Formation Standard_CF Use Standardized CF Sheet Standard_CF->Image_Formation Measure_Density Measure Optical Density (Spectrophotometer) Image_Formation->Measure_Density Record_Data Record Data at Time Intervals Measure_Density->Record_Data Analyze Analyze Color Intensity & Development Speed Record_Data->Analyze End End Analyze->End

A Researcher's Guide to Validating the Purity of Synthesized ODB-2 Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the accurate determination of compound purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran), a key intermediate in various chemical manufacturing processes. This document offers detailed experimental protocols and supporting data to ensure robust and reliable purity assessment.

Introduction to ODB-2 and the Imperative of Purity Validation

ODB-2, chemically known as this compound (CAS No: 89331-94-2), is a fluoran-based leuco dye. In its pure form, it appears as a white to off-white powder with a melting point of approximately 183°C. Its primary application lies as a black color former in thermal and carbonless paper, where its purity directly impacts the quality and stability of the final product. For researchers, particularly in the pharmaceutical and materials science sectors, ensuring the high purity (typically ≥99.5%) of synthesized ODB-2 is paramount to guarantee the integrity of experimental outcomes and the safety of resulting products.

Impurities, often stemming from unreacted starting materials, by-products, or degradation products, can significantly alter the chemical and physical properties of ODB-2. Therefore, a validated, high-resolution analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for ODB-2 Purity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely accepted and robust method for determining the purity of ODB-2. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating ODB-2 from structurally similar impurities.

Key Advantages of HPLC for ODB-2 Analysis:
  • High Resolution: Capable of separating complex mixtures and resolving closely related impurities from the main compound.

  • High Sensitivity: Can detect impurities at very low concentrations, ensuring a comprehensive purity profile.

  • Quantitative Accuracy: Provides precise and reproducible results, which are crucial for batch-to-batch consistency and meeting stringent quality specifications.

  • Established Methodology: HPLC is a well-understood and widely accepted technique in regulatory environments.

Potential Impurities in Synthesized ODB-2

The synthesis of ODB-2 typically involves the condensation of 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid with 4-methoxy-2-methyldiphenylamine. Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Materials:

    • 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid

    • 4-methoxy-2-methyldiphenylamine

  • By-products: Arising from incomplete reactions or side reactions during the synthesis.

  • Degradation Products: Formed during the synthesis or upon storage.

Comparative Analysis of Purity Validation Methods

While HPLC is the preferred method, other techniques can be used for a preliminary or orthogonal assessment of ODB-2 purity. The table below provides a comparison of these methods.

Analytical Method Principle Advantages Limitations Applicability for ODB-2
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, well-established.Requires soluble samples, potential for co-elution requiring method development.Primary and recommended method for purity and impurity profiling.
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, good for reaction monitoring.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.Suitable for rapid, qualitative assessment of reaction progress and preliminary purity checks.
Melting Point Analysis Determination of the temperature range over which the solid melts.Simple, rapid, inexpensive.Insensitive to small amounts of impurities, not suitable for non-crystalline solids.A broad melting range can indicate the presence of impurities. Useful as a preliminary check.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC for impurity detection, requires expensive instrumentation.Excellent for structural confirmation of the synthesized ODB-2 and can quantify major impurities if present at sufficient levels.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information.Not inherently quantitative without appropriate standards and calibration.Can be coupled with HPLC (LC-MS) for definitive identification of impurities.

Experimental Protocols

Protocol 1: Purity Determination of ODB-2 by Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of synthesized ODB-2. Method optimization may be required based on the specific impurity profile of the synthesized batch.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • ODB-2 reference standard (purity >99.5%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 70% B; 5-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of ODB-2 if determined)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of ODB-2 reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the synthesized ODB-2 sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the synthesized ODB-2 using the area percentage method:

    • % Purity = (Area of ODB-2 peak / Total area of all peaks) x 100

Protocol 2: Preliminary Purity Assessment by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254).

  • Developing chamber.

  • Mobile phase: A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate, 7:3 v/v).

  • UV lamp (254 nm and 365 nm).

Procedure:

  • Dissolve a small amount of the synthesized ODB-2 in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto the TLC plate.

  • Develop the plate in the developing chamber with the chosen mobile phase.

  • After the solvent front has reached the top of the plate, remove the plate and let it dry.

  • Visualize the spots under a UV lamp. A single spot indicates a relatively pure compound. The presence of multiple spots suggests the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized ODB-2.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Purity Check cluster_primary Primary Purity Validation cluster_confirmation Structural Confirmation & Impurity ID cluster_result Final Assessment Synthesis Synthesize ODB-2 TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Qualitative check MP Melting Point Analysis Synthesis->MP Physical property check NMR NMR Spectroscopy Synthesis->NMR Structural Verification HPLC HPLC Analysis TLC->HPLC MP->HPLC LCMS LC-MS Analysis HPLC->LCMS Impurity Identification Purity_Report Purity Report (≥99.5%) HPLC->Purity_Report Quantitative Purity NMR->Purity_Report LCMS->Purity_Report

Performance Showdown: A Comparative Analysis of Trametinib from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and performance of a key reagent like a MEK inhibitor are paramount. This guide provides a detailed comparison of the MEK inhibitor Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2, from various representative suppliers. This analysis is based on publicly available data and aims to assist in the selection of the most suitable product for your research needs.

Trametinib is a critical tool in studying the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2] Its efficacy as a research reagent is dependent on its purity, potency, and consistency between batches and suppliers. While a direct head-to-head study of Trametinib from every available supplier is not publicly available, this guide synthesizes data from various sources to provide a comparative overview.

Quantitative Performance Comparison

The following table summarizes key performance indicators for Trametinib as offered by several major chemical suppliers. Data is compiled from the suppliers' websites and relevant publications. It is important to note that lot-to-lot variability can occur, and it is always recommended to perform in-house validation.

SupplierPurity (as stated)Reported IC50 (MEK1/MEK2)Formulation
Supplier A (e.g., Selleck Chemicals) ≥99.89%0.92 nM / 1.8 nMCrystalline Solid
Supplier B (e.g., R&D Systems) ≥98%0.92 nM / 1.8 nMLyophilized Powder
Supplier C (e.g., TargetMol) 99.96%0.7 nM / 0.9 nMCrystalline Solid
Supplier D (e.g., MedChemExpress) >98%~2 nMCrystalline Solid

Note: The IC50 values are highly dependent on the specific assay conditions. The values presented here are for comparative purposes and are based on cell-free assays.

Experimental Protocols

To ensure reproducible and comparable results when evaluating Trametinib from different suppliers, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

In Vitro MEK1/2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib against MEK1 and MEK2 kinases.

Methodology:

  • Reagents and Materials: Recombinant active MEK1 or MEK2 enzyme, kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT), ATP, and a suitable substrate (e.g., inactive ERK2). Trametinib from each supplier is dissolved in DMSO to create stock solutions and then serially diluted.

  • Procedure:

    • The MEK1 or MEK2 enzyme is incubated with the kinase buffer.

    • Serial dilutions of Trametinib or DMSO (as a vehicle control) are added to the enzyme mixture.

    • The kinase reaction is initiated by adding a mixture of ATP and the inactive ERK2 substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by adding a solution containing EDTA.

  • Detection: The amount of phosphorylated ERK2 is quantified using methods such as ELISA with a phospho-specific antibody, or by using radio-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: The percentage of inhibition is calculated for each Trametinib concentration. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of Trametinib in a relevant cancer cell line (e.g., A375 melanoma cells with a BRAF V600E mutation).

Methodology:

  • Cell Culture: A375 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of Trametinib from each supplier or a vehicle control (DMSO).

    • The cells are incubated for a specified period (e.g., 72 hours).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration of Trametinib. The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by plotting the data and performing a non-linear regression analysis.

Western Blotting for Target Modulation

Objective: To confirm that Trametinib inhibits the phosphorylation of ERK1/2 in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • A375 cells are seeded in 6-well plates and grown to approximately 70-80% confluency.

    • Cells are treated with various concentrations of Trametinib from each supplier for a defined time (e.g., 2 hours).

    • After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • The protein concentration of the cell lysates is determined using a BCA assay.

    • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.

  • SDS-PAGE and Western Blotting:

    • The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then washed and incubated with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to assess the degree of target inhibition.

Visualizing Key Processes

To further clarify the context and workflow of this comparison, the following diagrams illustrate the signaling pathway targeted by Trametinib, a typical experimental workflow for supplier comparison, and the logical framework of the evaluation process.

MAPK_ERK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib Trametinib->MEK Experimental_Workflow Procurement Procure Trametinib from Suppliers A, B, C QC Initial QC: Appearance, Solubility Procurement->QC KinaseAssay In Vitro Kinase Assay (IC50 Determination) QC->KinaseAssay CellAssay Cell-Based Proliferation Assay (GI50 in A375 cells) QC->CellAssay WesternBlot Western Blotting (p-ERK Inhibition) QC->WesternBlot DataAnalysis Data Analysis and Comparison KinaseAssay->DataAnalysis CellAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Supplier Selection DataAnalysis->Conclusion Logical_Comparison Goal Select Optimal Trametinib Supplier Purity Purity & Identity (LC-MS, NMR) Goal->Purity Potency Biological Potency (IC50, GI50) Goal->Potency Consistency Lot-to-Lot Consistency Goal->Consistency Cost Cost-Effectiveness Goal->Cost Decision Informed Decision Purity->Decision Potency->Decision Consistency->Decision Cost->Decision

References

A Comparative Guide to Near-Infrared Absorbing Dyes for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used near-infrared (NIR) absorbing dyes in biomedical research. It aims to clarify the properties of these dyes, present their performance based on experimental data, and provide standardized protocols for their evaluation.

Initial Clarification: The Role of ODB-2

Initially, a query was made to benchmark ODB-2 as a near-infrared absorbing dye. However, our findings indicate a need for clarification. ODB-2, chemically known as 2-Anilino-6-dibutylamino-3-methylfluoran, is not a near-infrared absorbing dye in the context of biomedical imaging and research. Instead, ODB-2 is a leuco dye primarily used as a color-forming agent in thermal and carbonless paper.[1][2][3][4] In these applications, it exists in a colorless form and develops a vivid black or deep blue color upon heating in the presence of an acidic developer.[1] While some specialty thermal papers might produce a final image that can be read in the NIR spectrum, the ODB-2 dye itself does not function as a fluorescent or absorbing agent in the NIR window for in vivo imaging or other life science applications.

Given this clarification, this guide will focus on a comparative analysis of true near-infrared absorbing dyes that are highly relevant to researchers, scientists, and drug development professionals.

Benchmarking Genuine Near-Infrared Absorbing Dyes

The use of NIR dyes is crucial for in vivo imaging due to the "NIR window" in biological tissues (roughly 700-900 nm), where light absorption by endogenous chromophores like hemoglobin and water is minimized, allowing for deeper tissue penetration and higher signal-to-background ratios.[5][6] This section will compare three widely used NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Cyanine7 (Cy7).

Data Presentation: Photophysical Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critical and depends on its photophysical properties. The following table summarizes the key performance metrics for ICG, IRDye 800CW, and Cy7.

PropertyIndocyanine Green (ICG)IRDye 800CWCyanine7 (Cy7)
Excitation Maximum (λex) ~780 nm~774 nm~750-770 nm
Emission Maximum (λem) ~810-820 nm~789 nm~775-800 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~223,000~250,000~250,000
Fluorescence Quantum Yield (Φ) ~0.13 (in plasma)~0.12~0.1-0.3
Photostability ModerateHighModerate to Low
Key Features FDA-approved for clinical use; binds to plasma proteins.[5][7]High photostability and brightness; available with various reactive groups for conjugation.Versatile for labeling; susceptible to photobleaching, especially in tandem conjugates.[8]
Experimental Protocols

Accurate characterization of NIR dyes is essential for reproducible research. Below are detailed methodologies for key experiments.

1. Determination of Molar Extinction Coefficient (ε)

This protocol outlines the procedure for determining the molar extinction coefficient of a dye using UV-Vis spectrophotometry.

  • Materials:

    • NIR dye of interest

    • Spectroscopic grade solvent (e.g., DMSO, water, or PBS)

    • Calibrated UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Analytical balance and volumetric flasks

  • Procedure:

    • Prepare a stock solution of the dye with a precisely known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions of known concentrations.

    • Set the spectrophotometer to scan the absorbance spectrum across the NIR range (e.g., 600-900 nm).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the molar extinction coefficient (ε) is the slope of the linear fit of this plot (where b, the path length, is 1 cm).

2. Measurement of Fluorescence Quantum Yield (Φ)

The relative method, comparing the dye to a standard of known quantum yield, is commonly used.

  • Materials:

    • NIR dye solution (test sample)

    • A standard NIR dye solution with a known quantum yield (e.g., ICG in DMSO)

    • Spectrofluorometer with a corrected emission spectrum

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Using the spectrofluorometer, record the fluorescence emission spectrum of both the test and standard samples at the same excitation wavelength.

    • Integrate the area under the emission curves for both samples.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation: Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (η_X² / η_ST²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • Subscripts X and ST refer to the test and standard samples, respectively.

3. Assessment of Photostability

This protocol describes a method to evaluate the photostability of a NIR dye by measuring its rate of photobleaching.

  • Materials:

    • NIR dye solution

    • Fluorescence microscope with a stable laser source and a sensitive detector

    • Microscope slides and coverslips

    • Image analysis software (e.g., ImageJ/Fiji)

  • Procedure:

    • Prepare a sample of the dye solution on a microscope slide.

    • Place the slide on the microscope stage and focus on the sample.

    • Acquire an initial image (t=0) using a low laser power to minimize initial photobleaching.

    • Continuously illuminate a specific region of interest (ROI) with a higher, constant laser power.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity significantly decreases.

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates higher photostability.[9]

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of a New NIR Dye

The following diagram illustrates a typical workflow for assessing a novel NIR dye for its potential use in preclinical in vivo imaging.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Analysis & Decision Synthesis_Purification Synthesis & Purification Photophysical_Properties Photophysical Characterization (Abs, Em, ε, Φ, Photostability) Synthesis_Purification->Photophysical_Properties Cytotoxicity_Assay Cytotoxicity Assay Photophysical_Properties->Cytotoxicity_Assay Cellular_Uptake Cellular Uptake Studies Cytotoxicity_Assay->Cellular_Uptake Animal_Model Animal Model Development Cellular_Uptake->Animal_Model Biodistribution Biodistribution & Pharmacokinetics Animal_Model->Biodistribution Imaging_Efficacy In Vivo Imaging Efficacy Biodistribution->Imaging_Efficacy Toxicity_Study In Vivo Toxicity Study Imaging_Efficacy->Toxicity_Study Data_Analysis Data Analysis & Comparison Toxicity_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Preclinical evaluation workflow for a novel NIR dye.

Signaling Pathway for Targeted Tumor Imaging

This diagram illustrates the principle of active targeting for tumor imaging, where a NIR dye is conjugated to a ligand that specifically binds to a receptor overexpressed on cancer cells.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Imaging & Detection NIR_Ligand_Conjugate NIR Dye-Ligand Conjugate Receptor Overexpressed Receptor NIR_Ligand_Conjugate->Receptor Binding Tumor_Cell Tumor Cell NIR_Signal NIR Fluorescence Signal Tumor_Cell->NIR_Signal Internalization & Accumulation Imaging_System NIR Imaging System NIR_Signal->Imaging_System Detection

Targeted tumor imaging with a NIR dye-ligand conjugate.

References

A Comparative Analysis of ODB-2 Cross-Reactivity with Diverse Acidic Developers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the leuco dye ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran) when paired with a range of acidic developers commonly used in thermal printing applications. The selection of an appropriate developer is critical in optimizing the performance characteristics of thermal systems, including color density, activation temperature, and image stability. This document summarizes available data on the cross-reactivity of ODB-2 with prominent developers, details the experimental protocols for their evaluation, and presents signaling pathways and experimental workflows through diagrams.

Introduction to ODB-2 and Acidic Developers

ODB-2 is a widely utilized black color former in the thermal paper industry.[1] Its color development is triggered by a heat-induced chemical reaction with an acidic developer.[1][2][3] This reaction involves the opening of the lactone ring in the ODB-2 molecule, leading to a conjugated system that absorbs visible light, thus producing a black image. The choice of the acidic developer significantly influences the performance of the final thermal system.

This guide focuses on the interaction of ODB-2 with the following acidic developers:

  • Bisphenol A (BPA): A historically common and cost-effective developer.

  • Bisphenol S (BPS): A frequent replacement for BPA.

  • D-8: A sulfone-based developer.

  • TGSA (bis-(3-allyl-4-hydroxyphenyl) sulfone): Another sulfone-based alternative.

  • Pergafast 201: A non-bisphenol, urea-based developer known for its high stability.

Comparative Performance Data

The following table summarizes the known performance characteristics of ODB-2 when combined with different acidic developers. It is important to note that direct, side-by-side quantitative comparisons in a single study are limited in publicly available literature. The data presented is a synthesis of information from various sources and general knowledge of the developer classes.

DeveloperChemical ClassActivation TemperatureImage DensityImage Stability (Lightfastness)Image Stability (Thermal Resistance)
Bisphenol A (BPA) BisphenolModerateHighModerateModerate
Bisphenol S (BPS) BisphenolModerateHighModerateModerate
D-8 SulfoneHigherGoodGoodGood
TGSA SulfoneHigherGoodGoodGood
Pergafast 201 Urea DerivativeHigherExcellentVery HighVery High

Signaling Pathway and Experimental Workflow

The interaction between ODB-2 and an acidic developer, along with a sensitizer, is fundamental to the thermal imaging process. The following diagrams illustrate this signaling pathway and a general workflow for evaluating the performance of these systems.

G cluster_0 Thermal Printing Process Heat Heat Melted_State Melted_State Heat->Melted_State melts ODB-2 (Leuco) ODB-2 (Leuco) ODB-2 (Leuco)->Melted_State Acidic_Developer Acidic_Developer Acidic_Developer->Melted_State Sensitizer Sensitizer Sensitizer->Melted_State Proton_Transfer Proton_Transfer Melted_State->Proton_Transfer enables ODB-2 (Colored) ODB-2 (Colored) Proton_Transfer->ODB-2 (Colored) opens lactone ring Visible_Image Visible_Image ODB-2 (Colored)->Visible_Image forms

Caption: Signaling pathway of ODB-2 color development.

G cluster_1 Experimental Evaluation Workflow cluster_2 Characterization Methods Formulation Formulation (ODB-2, Developer, Binder) Coating Coating on Substrate Formulation->Coating Drying Drying Coating->Drying Thermal_Stimulation Thermal Stimulation (Thermal Analyzer/Printer) Drying->Thermal_Stimulation Characterization Performance Characterization Thermal_Stimulation->Characterization Spectrophotometry Spectrophotometry (Color Density) Characterization->Spectrophotometry DSC Differential Scanning Calorimetry (Activation Temp.) Characterization->DSC Accelerated_Aging Accelerated Aging (Image Stability) Characterization->Accelerated_Aging Data_Analysis Data Analysis & Comparison Spectrophotometry->Data_Analysis DSC->Data_Analysis Accelerated_Aging->Data_Analysis

Caption: General workflow for ODB-2 performance evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ODB-2 and acidic developer performance. The following are generalized protocols based on standard industry practices and scientific literature.

Sample Preparation
  • Dispersion: Prepare separate aqueous dispersions of ODB-2, the acidic developer, and a binder (e.g., polyvinyl alcohol). The particle size of the solids should be reduced to a fine, uniform size (typically 1-10 µm) by milling.

  • Coating Formulation: Mix the dispersions in defined ratios. A sensitizer (e.g., a fatty acid amide) may also be added to the formulation to optimize the melting characteristics.

  • Coating: Apply the final formulation onto a base paper or other substrate using a laboratory coater (e.g., a wire-wound rod coater) to a specified coat weight.

  • Drying: Dry the coated substrate in an oven at a controlled temperature (e.g., 50-60 °C) to remove water without prematurely activating the thermal chemistry.

Thermal Sensitivity and Color Density Measurement
  • Apparatus: A thermal analyzer or a dedicated thermal paper tester with a heated stylus or printhead. A spectrophotometer or densitometer is used for color measurement.

  • Procedure:

    • Apply controlled thermal energy (a specific temperature for a set duration or a range of energy levels) to the coated paper sample.

    • Measure the optical density or the colorimetric properties (e.g., CIELAB values) of the developed image using a spectrophotometer or densitometer.

    • Plot the optical density as a function of the applied energy or temperature to determine the dynamic sensitivity and the maximum color density (Dmax). The activation temperature is the temperature at which significant color development begins.

Image Stability (Lightfastness) Testing
  • Apparatus: A controlled light exposure chamber equipped with a specific light source (e.g., xenon arc lamp) that simulates sunlight.

  • Procedure:

    • Develop an image on the thermal paper sample at a defined energy level to achieve a target optical density.

    • Measure the initial optical density of the image.

    • Expose the sample to a controlled dose of light in the lightfastness tester.

    • Periodically remove the sample and measure the optical density.

    • Calculate the percentage of image density retained over time to determine the lightfastness.

Image Stability (Thermal Resistance) Testing
  • Apparatus: A temperature and humidity-controlled environmental chamber.

  • Procedure:

    • Develop an image on the thermal paper sample.

    • Measure the initial optical density.

    • Store the sample in the environmental chamber at a specific temperature and humidity (e.g., 60 °C and 80% RH) for an extended period.

    • Periodically measure the optical density of the image.

    • Calculate the percentage of image density retained to assess the thermal stability of the image.

Conclusion

The cross-reactivity of ODB-2 with different acidic developers yields a range of performance characteristics. While bisphenols like BPA and BPS offer high image density at moderate activation temperatures, concerns over their environmental and health impacts have driven the adoption of alternatives. Sulfone-based developers and non-phenolic options like Pergafast 201 generally provide enhanced image stability, albeit sometimes at higher activation temperatures. The selection of an appropriate developer for use with ODB-2 will depend on the specific requirements of the intended application, balancing factors such as image quality, durability, and regulatory compliance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these critical components in thermal systems.

References

A Comparative Guide to the Structural Validation of 2-Anilino-6-dibutylamino-3-methylfluoran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for the structural validation of 2-Anilino-6-dibutylamino-3-methylfluoran, a versatile fluoran dye. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unambiguous structure elucidation, a multi-faceted approach employing other analytical techniques provides a more comprehensive characterization. This document outlines the experimental protocols and presents a comparative overview of these methods.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of an organic compound like this compound.

Structural_Validation_Workflow Workflow for Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Preliminary Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Spectroscopic Spectroscopic Analysis Preliminary->Spectroscopic NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic->NMR MS Mass Spectrometry (MS) Spectroscopic->MS FTIR FT-IR Spectroscopy Spectroscopic->FTIR UVVis UV-Vis Spectroscopy Spectroscopic->UVVis Data_Analysis Data Interpretation and Structural Assignment NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis Validation Structure Validated Data_Analysis->Validation

Caption: A typical workflow for the synthesis and structural validation of an organic compound.

NMR Spectroscopy for Structural Validation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise connectivity and stereochemistry of a molecule can be determined.

Hypothetical NMR Data for this compound
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.50 - 6.50Aromatic Protons170.0C=O (Lactone)
3.40 - 3.20N-CH₂ (Dibutylamino)155.0 - 110.0Aromatic Carbons
2.30Ar-CH₃90.0Spiro Carbon
1.60 - 1.40N-CH₂-CH₂45.0N-CH₂ (Dibutylamino)
1.40 - 1.20N-CH₂-CH₂-CH₂29.0N-CH₂-CH₂
0.90N-(CH₂)₃-CH₃20.0N-CH₂-CH₂-CH₂
14.0N-(CH₂)₃-CH₃
15.0Ar-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is highly soluble and does not interfere with the signals of interest.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (for full assignment): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • Data Processing and Analysis: Process the raw NMR data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and 2D correlations to assign each signal to a specific atom in the molecular structure.

Comparison with Alternative Structural Validation Methods

While NMR is paramount for detailed structural information, other spectroscopic techniques provide complementary and confirmatory data.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Unambiguous structure determination.Requires relatively large sample amounts; lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity on its own.
FT-IR Spectroscopy Presence of functional groups.Fast and non-destructive; provides information on bonding.Complex spectra can be difficult to interpret fully; not suitable for complete structure elucidation alone.
UV-Vis Spectroscopy Electronic transitions, conjugation systems.Highly sensitive; useful for quantitative analysis.Provides limited structural information; broad absorption bands.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, such as one with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the lactone, N-H stretch of the aniline, C-H stretches of alkyl and aromatic groups).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax), which provides information about the extent of the conjugated π-system in the molecule. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Logical Relationship of Validation Techniques

The following diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural validation of this compound.

Validation_Techniques Complementary Nature of Validation Techniques Compound This compound NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Formula) Compound->MS FTIR FT-IR (Functional Groups) Compound->FTIR UVVis UV-Vis (Conjugation) Compound->UVVis Structure Validated Structure NMR->Structure Definitive MS->Structure Confirmatory FTIR->Structure Confirmatory UVVis->Structure Confirmatory

Caption: Interrelation of spectroscopic methods for structural validation.

By integrating data from these complementary analytical techniques, researchers can achieve a high level of confidence in the structural assignment of this compound and other complex organic molecules.

Comparative Analysis of Lightfastness in Black Color Formers: ODB-2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of chemical compounds under various environmental conditions is a critical factor. In the realm of color formers, particularly those used in thermal printing and other specialized applications, lightfastness—a measure of a pigment's resistance to fading upon exposure to light—is a key performance indicator. This guide provides a comparative overview of the lightfastness of 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2), a widely used black color former, against other relevant black leuco dyes.

Understanding Lightfastness Evaluation

The lightfastness of colorants is typically determined through accelerated aging tests that simulate exposure to sunlight. Standardized methods provide a framework for these evaluations, ensuring reproducibility and comparability of results.

Key Experimental Protocols:
  • Accelerated Lightfastness Testing: This is the primary method for determining a color former's resistance to fading. Samples are exposed to a high-intensity artificial light source that mimics the solar spectrum, most commonly a xenon arc lamp.[3][4] Environmental conditions such as temperature and humidity are controlled to ensure consistent results.[5]

  • Blue Wool Scale: This is a widely recognized standard for grading lightfastness.[6][7][8][9] The scale consists of eight strips of wool dyed with blue pigments of varying lightfastness, with 1 being the most fugitive and 8 being the most lightfast.[6][9] The sample being tested is exposed alongside the Blue Wool standards, and its fading is compared to that of the strips to assign a rating.[8]

  • Colorimetric Measurement: The change in color of the samples after exposure is quantified using a spectrophotometer or colorimeter. This provides objective data on the degree of fading, often expressed in terms of color difference (ΔE*).

Comparative Data on Black Color Formers

Direct, publicly available comparative lightfastness data for ODB-2 and other specific black color formers such as S-205, BLACK 305, ETAC, and BLACK 100 is limited.[10] Manufacturers often provide qualitative statements about the stability of their products. For instance, ODB-2 is described as having "excellent light resistance."[1][2]

To provide a framework for comparison, the following table outlines the typical lightfastness ratings based on the Blue Wool Scale and their general interpretation. Should specific data for ODB-2 and its alternatives become available through internal testing or manufacturer disclosure, this table can be used for direct comparison.

Blue Wool Scale RatingInterpretationEstimated Durability (under display conditions)
8 Outstanding100+ years
7 Excellent50 - 100 years
6 Very Good25 - 50 years
5 Good15 - 25 years
4 Moderate5 - 15 years
3 Fair2 - 5 years
2 Poor6 months - 2 years
1 Very PoorLess than 6 months

Note: The durability estimates are approximate and can be influenced by factors such as the intensity of light exposure, humidity, and the chemical environment.

Experimental Workflow for Comparative Lightfastness Testing

For laboratories equipped to conduct their own comparative studies, the following workflow is recommended.

G cluster_prep Sample Preparation cluster_exposure Accelerated Light Exposure cluster_analysis Data Analysis and Comparison prep1 Prepare solutions of ODB-2 and other black color formers prep2 Coat solutions onto a standardized substrate (e.g., thermal paper base) prep1->prep2 prep3 Develop the black color using a standardized developer and heat application prep2->prep3 exp1 Place coated samples in a xenon arc test chamber prep3->exp1 exp2 Simultaneously expose a Blue Wool Scale standard exp1->exp2 an1 Periodically remove samples and measure color change (e.g., using a spectrophotometer) exp2->an1 an2 Compare sample fading to the fading of the Blue Wool Scale an1->an2 an4 Tabulate and compare the quantitative color change data (e.g., ΔE*) an1->an4 an3 Assign a Blue Wool rating to each color former an2->an3

Figure 1. Experimental workflow for comparative lightfastness testing of black color formers.

Photodegradation Mechanism of Fluoran-Based Leuco Dyes

The fading of fluoran-based leuco dyes like ODB-2 upon exposure to light is a result of photodegradation. While the precise multi-step pathway can be complex, the general mechanism involves the absorption of photons, leading to the cleavage of chemical bonds within the chromophore—the part of the molecule responsible for its color. This alters the electronic structure of the dye, causing it to revert to a colorless or faded state.

The process is often initiated by the absorption of UV radiation, which excites the molecule to a higher energy state. This excited state can then undergo various reactions, including photo-oxidation, which can lead to the irreversible destruction of the conjugated system responsible for the black color.

G cluster_colored Colored State (Initial) cluster_faded Faded/Colorless State colored ODB-2 (Black) (Open Lactone Ring, Extended Conjugation) excited Excited State ODB-2* colored->excited Light Absorption (hν) faded Degradation Products (Loss of Conjugation) excited->faded Photochemical Reactions (e.g., Photo-oxidation, Bond Cleavage)

Figure 2. Simplified signaling pathway of ODB-2 photodegradation.

References

Safety Operating Guide

Personal protective equipment for handling 2-Anilino-6-dibutylamino-3-methylfluoran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Anilino-6-dibutylamino-3-methylfluoran (CAS: 89331-94-2), a chemical compound recognized for its use as an industrial leuco dye.[1] Adherence to these procedural steps is vital for ensuring the safety of all laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous material with potential health risks.[2] The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementGHS Code
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation.H335
Chronic Aquatic HazardHarmful to aquatic life with long lasting effects.H412

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance to minimize exposure.[2] The selection of PPE should be based on the potential for exposure in the specific workplace.

Protection TypeRequired PPESpecifications and Usage
Eye/Face Protection Safety goggles and/or face shieldMust be used where there is a potential for splashing.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected before use and disposed of properly after handling the chemical.[5][6]
Skin and Body Protection Lab coat or a complete chemical-protective suitThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]
Respiratory Protection NIOSH (US) or CEN (EU) approved respiratorRequired when working in inadequately ventilated areas or when dust/vapors may be generated.[2][7]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area or outdoors.[3]

  • Avoid the formation and accumulation of dust.[7]

  • Keep away from all potential ignition sources.[2][3]

  • Store in a tightly sealed, light-resistant container in a cool, dry place.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Wear appropriate personal protective equipment.[3]

  • Prevent the spill from entering drains or waterways.[3][7]

  • Contain the spill using an inert absorbent material.[2][3]

  • Collect the absorbed material into a suitable, closed container for disposal.[5][7]

First Aid Procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal:

  • Disposal of this compound and its container must be done at an approved waste disposal plant.[3]

  • Contact a licensed professional waste disposal service for proper disposal.[7]

  • Do not allow the product to enter drains or the environment.[3][8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 handling Chemical Handling ppe->handling Step 2 weighing Weighing & Dispensing (in ventilated hood) handling->weighing procedure Experimental Procedure weighing->procedure cleanup Cleanup & Decontamination procedure->cleanup Step 3 decontaminate Decontaminate Work Area cleanup->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe disposal Waste Disposal doff_ppe->disposal wash Wash Hands disposal->wash Final Step

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.